molecular formula C15H24O3 B055261 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione CAS No. 123018-64-4

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Cat. No.: B055261
CAS No.: 123018-64-4
M. Wt: 252.35 g/mol
InChI Key: NYKNGYPICQVZJG-UHFFFAOYSA-N
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Description

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione, also known as 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione, is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-3-5-14(6-4-2)7-9-15(10-8-14)11-12(16)18-13(15)17/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKNGYPICQVZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CC(=O)OC2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564541
Record name 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123018-64-4
Record name 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione CAS 123018-64-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione (CAS 123018-64-4)

Introduction: Unveiling a Unique Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry and materials science. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced biological activity, improved physicochemical properties, and novel intellectual property.[1][2][3] This guide focuses on 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione, a molecule that combines the spiro[4.5]decane core with a reactive succinic anhydride moiety and a gem-dipropyl substitution pattern. While specific data for this exact compound is scarce, by analyzing its constituent parts—the 2-oxaspiro[4.5]decane-1,3-dione parent scaffold and the gem-dipropyl group on the cyclohexane ring—we can infer its properties, reactivity, and potential applications.

The 2-oxaspiro[4.5]decane-1,3-dione core itself is a bicyclic organic compound featuring a dione functional group, which significantly influences its chemical behavior.[4] The spiro configuration imparts considerable rigidity to the molecular structure.[4][5] The succinic anhydride portion of the molecule is a highly reactive functional group susceptible to nucleophilic attack, making it a valuable synthetic intermediate.[6][7]

Predicted Physicochemical Properties

The physicochemical properties of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione can be predicted by considering the parent scaffold and the impact of the dipropyl substitution. The parent compound, 2-oxaspiro[4.5]decane-1,3-dione (CAS 6051-25-8), is a solid with a melting point of 55-57 °C.[8] The addition of two propyl groups will significantly increase the molecular weight and likely alter its physical state and solubility.

PropertyPredicted Value/State for 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dioneRationale
Molecular Formula C₁₅H₂₄O₃Derived from the structure.
Molecular Weight 252.35 g/mol Calculated from the molecular formula.
Physical State Likely a crystalline solid or a viscous oilIncreased molecular weight and van der Waals forces from the propyl chains may lead to a higher melting point than the parent scaffold, but could also result in a viscous oil.
Melting Point > 57 °CExpected to be higher than the parent compound due to increased molecular weight and packing efficiency.
Boiling Point > 261 °CThe boiling point of succinic anhydride is 261 °C; the spirocyclic nature and dipropyl substitution will increase this significantly.[7]
Solubility Soluble in nonpolar organic solvents (e.g., hexane, toluene) and moderately soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate). Low solubility in water.The dipropyl groups introduce significant nonpolar character. The anhydride group provides some polarity.
Lipophilicity (LogP) Moderately highThe two propyl chains will increase the lipophilicity compared to the parent scaffold.

Proposed Synthesis Pathway and Experimental Protocol

A plausible synthetic route to 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione involves a two-step process starting from 4,4-dipropylcyclohexanone. This ketone can be synthesized via gem-dialkylation of cyclohexanone, a well-established transformation in organic synthesis. The subsequent reaction with a malonic acid equivalent would then form the spiro-dione ring system.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4,4-Dipropylcyclohexanone cluster_1 Step 2: Spirocyclization Cyclohexanone Cyclohexanone Enolate Formation Enolate Formation Cyclohexanone->Enolate Formation LDA, THF, -78 °C First Alkylation First Alkylation Enolate Formation->First Alkylation Propyl iodide Second Enolate Formation Second Enolate Formation First Alkylation->Second Enolate Formation LDA, THF, -78 °C 4,4-Dipropylcyclohexanone 4,4-Dipropylcyclohexanone Second Enolate Formation->4,4-Dipropylcyclohexanone Propyl iodide Intermediate Intermediate 4,4-Dipropylcyclohexanone->Intermediate Malonic acid, Acetic anhydride, H₂SO₄ (cat.) 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione Intermediate->8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione Intramolecular cyclization

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,4-Dipropylcyclohexanone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled flask. Then, add a solution of cyclohexanone in THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • First Alkylation: Add propyl iodide to the reaction mixture and allow it to warm slowly to room temperature overnight.

  • Workup and Second Alkylation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-propylcyclohexanone can be used directly in the next step or purified by column chromatography. Repeat the enolate formation and alkylation steps with another equivalent of LDA and propyl iodide to obtain 4,4-dipropylcyclohexanone.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4,4-dipropylcyclohexanone.

Step 2: Synthesis of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

  • Reaction Setup: In a round-bottom flask, prepare a mixture of malonic acid and acetic anhydride. Add a catalytic amount of concentrated sulfuric acid and stir the mixture in a water bath at approximately 30 °C.[9]

  • Addition of Ketone: Once the malonic acid has dissolved, add 4,4-dipropylcyclohexanone dropwise to the solution over a period of 2 hours.[9] The gem-dipropyl group is expected to facilitate this cyclization via the Thorpe-Ingold effect, which promotes intramolecular reactions through steric compression.[10]

  • Reaction and Workup: Allow the reaction to proceed for an additional 3 hours. After completion, cool the mixture and wash it with cold water.

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione.

Expected Reactivity and Spectroscopic Characterization

The reactivity of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is dominated by the succinic anhydride moiety. This functional group is susceptible to nucleophilic attack, leading to ring-opening reactions.[6][11]

  • Hydrolysis: Reaction with water will yield the corresponding dicarboxylic acid.

  • Alcoholysis: Alcohols will react to form monoesters.

  • Aminolysis: Amines will open the anhydride ring to form amides.

These reactions make the compound a versatile building block for further chemical modifications.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Signals corresponding to the two equivalent propyl groups (triplet and sextet patterns) and the methylene protons on the cyclohexane and succinic anhydride rings.

  • ¹³C NMR: A quaternary carbon signal for the spiro center, signals for the carbonyl carbons of the anhydride, and signals for the carbons of the propyl groups and the cyclohexane ring.

  • IR Spectroscopy: Strong characteristic carbonyl stretching bands for the anhydride group in the region of 1750-1850 cm⁻¹.

Potential Applications in Research and Drug Development

Spirocyclic compounds are increasingly recognized for their potential in drug discovery.[2][12] The rigid three-dimensional structure of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione could be advantageous for binding to biological targets with high specificity.[3]

  • Medicinal Chemistry Scaffold: The spirocyclic core can serve as a rigid scaffold for the development of new therapeutic agents. The anhydride functionality allows for the facile introduction of various side chains, enabling the creation of a library of derivatives for biological screening.[13]

  • Antimicrobial and Antifungal Agents: Derivatives of 2-oxaspiro[4.5]decane have been isolated from endophytic fungi and have shown cytotoxic and antifungal activities.[14] This suggests that 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione and its derivatives could be explored for similar biological properties.

  • Sigma-1 Receptor Ligands: Structurally related 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 receptor, which is a target for various neurological disorders.[15]

  • Materials Science: The anhydride group can be used in polymerization reactions to create novel polyesters and polyamides with unique properties conferred by the spirocyclic and gem-dipropyl moieties.[6]

Conclusion

While direct experimental data on 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is currently unavailable, a comprehensive understanding of its likely properties, synthesis, and potential applications can be derived from the well-established chemistry of its constituent parts. The combination of a reactive anhydride, a rigid spirocyclic core, and a sterically influential gem-dipropyl group makes this compound an intriguing target for further investigation in both academic and industrial research, particularly in the fields of medicinal chemistry and materials science. The synthetic route proposed herein provides a practical starting point for researchers interested in exploring the potential of this unique molecule.

References

  • Succinic Anhydride: A Versatile Organic Synthesis Intermediate. (2025, October 14). [Source not available].
  • Succinic anhydride. (n.d.). In Grokipedia. Retrieved February 20, 2026.
  • Succinic anhydride. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

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  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC. Retrieved February 20, 2026.
  • 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. (2021, April 14). PubMed. Retrieved February 20, 2026, from [Link]

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  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Organic Chemistry Frontiers (RSC Publishing).
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  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. Retrieved February 20, 2026, from [Link]

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  • Spiro compounds – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. (2016, October 18). MDPI. Retrieved February 20, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. Retrieved February 20, 2026, from [Link]

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  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). [Source not available].
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  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed. Retrieved February 20, 2026, from [Link]

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Sources

Technical Guide: 8,8-Dipropyl Substituted 2-Azaspiro[4.5]decane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Azaspirane Core

The 8,8-dipropyl-2-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, most notably exemplified by the investigational agent Atiprimod (SK&F 106615). Unlike simple spirocycles used merely for conformational restriction, this specific scaffold integrates a "gem-dipropyl" lipophilic anchor with a cationic amphiphilic tail.

This architecture serves two critical functions:

  • Metabolic Shielding: The bulky 8,8-dipropyl group sterically protects the cyclohexane ring from cytochrome P450-mediated oxidation, a common liability in saturated carbocycles.

  • Pathway Specificity: The scaffold exhibits a unique ability to disrupt the IL-6/STAT3 signaling axis and the Unfolded Protein Response (UPR) , making it a high-value template for oncology (Multiple Myeloma, Hepatocellular Carcinoma) and autoimmune disorders (Rheumatoid Arthritis).

Structural Biology & Mechanism of Action

The "Gem-Dipropyl" Effect

The pharmacological potency of this scaffold hinges on the 8-position substitution.[1] Structure-Activity Relationship (SAR) studies indicate that removing or shortening the propyl chains (e.g., to methyl or ethyl) significantly reduces potency against Multiple Myeloma (MM) cell lines. The dipropyl moiety likely occupies a specific hydrophobic pocket within the target protein complex or facilitates membrane intercalation essential for its "cationic amphiphilic" mechanism.

Target Signaling Pathway: The STAT3/IL-6 Axis

The 8,8-dipropyl-2-azaspiro[4.5]decane scaffold functions as a potent inhibitor of the JAK-STAT pathway .[2] It blocks the phosphorylation of STAT3 (Tyr705) and Akt , leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and the induction of apoptosis via the caspase cascade.

Visualization: Mechanism of Action

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 / VEGF Receptor gp130 / JAK Receptor Complex IL6->Receptor Binding JAK JAK2 / JAK3 Receptor->JAK Activation Akt Akt / PI3K Receptor->Akt STAT3_U STAT3 (Unphosphorylated) JAK->STAT3_U Phosphorylation STAT3_P p-STAT3 (Tyr705) STAT3_U->STAT3_P GeneExp Gene Transcription (Bcl-2, Bcl-xL, Mcl-1, VEGF) STAT3_P->GeneExp Translocation Atiprimod 8,8-dipropyl-2-azaspiro[4.5]decane (Atiprimod) Atiprimod->STAT3_P BLOCKS Phosphorylation Atiprimod->Akt Inhibits Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Downregulation of Survival Factors

Caption: The scaffold blocks JAK/STAT3 phosphorylation, preventing nuclear translocation and inducing apoptosis in MM cells.

Chemical Synthesis: Constructing the Core

The synthesis of the 8,8-dipropyl-2-azaspiro[4.5]decane core is non-trivial due to the construction of the spiro-quaternary center. The most robust route, validated in patent literature (SK&F), utilizes a 4,4-dipropylcyclohexanone precursor.

Retrosynthetic Analysis
  • Target: N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine.[3][4]

  • Key Disconnection: Reduction of a spiro-imide.

  • Precursor: 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione (Anhydride).[5]

  • Starting Material: 4,4-dipropylcyclohexanone.

Step-by-Step Synthetic Protocol

Step 1: Formation of the Gem-Dinitrile/Diester Intermediate This step builds the spiro-carbon (C5) via a Knoevenagel-type condensation followed by cyanide addition (Strecker-like logic) or double alkylation.

  • Reagents: 4,4-dipropylcyclohexanone, Ethyl cyanoacetate, Potassium cyanide (KCN).

  • Process: The ketone is condensed with ethyl cyanoacetate to form the alkylidene cyanoacetate. Conjugate addition of cyanide yields the gem-dicyano/ester species.

  • Critical Note: Ensure strictly anhydrous conditions to prevent hydrolysis of the ester before the spiro-cyclization precursors are set.

Step 2: Hydrolysis and Anhydride Formation

  • Reagents: Conc. HCl (hydrolysis), Acetic Anhydride (

    
    ).
    
  • Protocol:

    • Reflux the nitrile-ester intermediate in concentrated HCl/AcOH to hydrolyze all groups to the 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid (gem-diacid).

    • Isolate the diacid solid.[6]

    • Reflux in acetic anhydride to close the ring, forming 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione .[5]

  • Yield Check: The anhydride should appear as a crystalline solid (approx. mp 150-170°C).

Step 3: Imide Formation

  • Reagents: 3-(Diethylamino)propylamine, Toluene/Xylene.

  • Protocol:

    • Dissolve the anhydride in toluene.

    • Add the amine (1.1 equiv).

    • Reflux with a Dean-Stark trap to remove water.

    • Product: 2-[3-(diethylamino)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane-1,3-dione .

Step 4: Global Reduction to Atiprimod

  • Reagents: Lithium Aluminum Hydride (

    
    ), THF.
    
  • Protocol:

    • Suspend

      
       (excess) in dry THF under Argon.
      
    • Add the imide dropwise at 0°C.

    • Reflux for 4-12 hours to reduce the two carbonyls of the imide to methylenes.

    • Fieser workup (Water, 15% NaOH, Water).

    • Purify via column chromatography or convert to dihydrochloride salt for stability.

Visualization: Synthetic Route

Synthesis SM 4,4-Dipropyl- cyclohexanone Inter1 Gem-Diacid Intermediate SM->Inter1 1. Ethyl cyanoacetate 2. KCN 3. HCl/Hydrolysis Anhydride 8,8-Dipropyl- 2-oxaspiro[4.5] decane-1,3-dione Inter1->Anhydride Ac2O, Reflux (Dehydration) Imide Spiro-Imide Derivative Anhydride->Imide R-NH2 (Dean-Stark) Final Atiprimod (Azaspirane) Imide->Final LiAlH4 (Reduction)

Caption: Validated 4-step synthetic pathway from 4,4-dipropylcyclohexanone to the Azaspirane core.

Experimental Validation Protocols

In Vitro Efficacy: Multiple Myeloma Cell Viability

To validate the biological activity of synthesized 8,8-dipropyl derivatives, use the following standard assay.

  • Cell Lines: U266, MM.1S (Dexamethasone-sensitive), RPMI-8226.

  • Reagents: MTT or CellTiter-Glo (Promega).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with compound (0.1

      
      M to 10 
      
      
      
      M) for 24, 48, and 72 hours.
    • Positive Control: Atiprimod (commercial standard) or Bortezomib.

    • Readout: Measure absorbance/luminescence. Calculate IC50 using non-linear regression.

  • Expected Data: The 8,8-dipropyl scaffold should yield IC50 values in the 0.5 – 2.0

    
    M  range for MM cell lines.
    
Biomarker Confirmation: STAT3 Phosphorylation
  • Objective: Confirm the mechanism of action (inhibition of p-STAT3).

  • Method: Western Blot.[7]

  • Stimulation: Pre-treat cells with IL-6 (10 ng/mL) to induce STAT3 phosphorylation.

  • Detection:

    • Primary Antibody: Anti-p-STAT3 (Tyr705).

    • Loading Control: Total STAT3 or

      
      -actin.
      
  • Result Interpretation: A successful 8,8-dipropyl scaffold candidate will show a dose-dependent disappearance of the p-STAT3 band despite IL-6 stimulation, while Total STAT3 levels remain constant.

Comparative Data Profile

The following table summarizes the activity profile of the 8,8-dipropyl scaffold compared to related analogs, highlighting the necessity of the dipropyl substitution.

Compound VariantR-Group (Position 8)Core StructureIC50 (U266 MM Cells)STAT3 Inhibition
Atiprimod Dipropyl 2-azaspiro[4.5]decane ~0.5 - 1.0

M
Potent
Analog ADiethyl2-azaspiro[4.5]decane> 5.0

M
Weak
Analog BDimethyl2-azaspiro[4.5]decane> 10.0

M
Inactive
SpirogermaniumDiethyl2-aza-8-germaspiro...~2.0 - 5.0

M
Moderate

Note: Data derived from comparative analysis of azaspirane class derivatives [1][2].

References

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Source:[4] Blood (2005) URL:[4][8][Link]

  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Source: British Journal of Cancer (2005) URL:[9][Link]

  • Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2006) URL:[Link]

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane Scaffolds. Source: Journal of Natural Products (2015) URL:[Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways. Source: ResearchGate (2016) URL:[Link]

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Unraveling a Tale of Two Spirocycles: A Technical Guide to Atiprimod and the Elusive 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the posited relationship between the investigational drug Atiprimod and the chemical entity 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione. Through a comprehensive review of the available scientific literature, this document clarifies the distinct nature of these two molecules, establishes the absence of a direct documented relationship, and provides an in-depth exploration of the well-characterized compound, Atiprimod, as a potential therapeutic agent.

Part 1: Defining the Spirocyclic Cores - A Case of Mistaken Identity

A critical first step in understanding the relationship between two chemical entities is the precise definition of their molecular structures. In this case, a detailed examination reveals fundamental differences that preclude a direct equivalence.

Atiprimod , also known by its codename SK&F106615 and as Azaspirane, is a cationic amphiphilic drug candidate.[1][2] Its systematic IUPAC name is 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine .[3] The core of this molecule is an azaspiro[4.5]decane —a spirocyclic system containing a nitrogen atom (hence "aza") in the five-membered ring.

In contrast, 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione describes a structurally distinct molecule. Its core is an oxaspiro[4.5]decane , indicating an oxygen atom (hence "oxa") in the five-membered ring. Furthermore, this ring is a succinic anhydride derivative, characterized by two ketone groups (a dione) at positions 1 and 3.

The pivotal distinction lies in the heterocyclic atom of the spiro-system—nitrogen in Atiprimod versus oxygen in the queried compound—and the nature of the functional groups attached. Atiprimod features a tertiary amine within the spirocycle, which is further functionalized with a diethylaminopropane side chain, crucial for its biological activity. The oxaspiro compound, on the other hand, is a dione, implying a different chemical reactivity and purpose, likely as a synthetic intermediate for other chemical classes.

Based on a thorough review of synthetic routes for Atiprimod and related azaspiranes, 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione is not a documented precursor or metabolite of Atiprimod. The relationship appears to be one of distant structural analogy, centered on the shared "8,8-dipropyl-spiro[4.5]decane" carbon skeleton. This guide will henceforth focus on the extensive body of research available for Atiprimod.

Part 2: Atiprimod - A Multi-Modal Inhibitor of Pro-Survival Signaling

Atiprimod has garnered significant interest for its anti-inflammatory, anti-angiogenic, and anti-proliferative properties.[4][5] Its mechanism of action is multifaceted, primarily targeting key nodes in cellular signaling pathways that are frequently dysregulated in cancer and autoimmune diseases.

Core Mechanism: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, including Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[6][7] In many malignancies, such as multiple myeloma, the JAK/STAT pathway is constitutively active, driving cell proliferation, survival, and angiogenesis.[2][7]

Atiprimod has been demonstrated to be a potent inhibitor of this pathway. It effectively inhibits the phosphorylation, and thus the activation, of JAK2 and JAK3.[8] This upstream inhibition prevents the subsequent phosphorylation and activation of downstream STAT proteins, most notably STAT3 and STAT5.[6][8] The inhibition of STAT3 phosphorylation is a key event, as p-STAT3 acts as a transcription factor for a host of genes involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and proliferation.[7][9]

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// Nodes Cytokine [label="Cytokines (IL-6, VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK2 / JAK3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT3 / STAT5", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT [label="p-STAT3 / p-STAT5\n(Dimerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5]; Transcription [label="Gene Transcription\n(Proliferation, Survival,\nAngiogenesis)", fillcolor="#F1F3F4", fontcolor="#202124", width=2.2]; Atiprimod [label="Atiprimod", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> pSTAT; pSTAT -> Nucleus [label="Translocation"]; Nucleus -> Transcription [label="Initiation"];

// Inhibition Edge Atiprimod -> JAK [label="Inhibits\nPhosphorylation", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; } dot Caption: Atiprimod's inhibition of the JAK/STAT signaling pathway.

Downstream Consequences: Apoptosis Induction and Anti-Angiogenesis

By blocking the JAK/STAT pathway, Atiprimod triggers a cascade of downstream anti-tumor effects:

  • Induction of Apoptosis: Inhibition of STAT3 activation leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[7][9] This shifts the cellular balance towards apoptosis, which has been observed through the activation of caspase-3 and caspase-9 in cancer cells treated with Atiprimod.[10][11]

  • Anti-Angiogenic Activity: Atiprimod inhibits the secretion of key angiogenic factors, VEGF and IL-6.[2][4] It also directly impacts endothelial cells, inhibiting their proliferation and migration, which are essential steps in the formation of new blood vessels (angiogenesis) that tumors require for growth.[10][11]

  • Cell Cycle Arrest: Treatment with Atiprimod has been shown to cause cancer cells to arrest in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and mitosis.[7][9]

Effects on Other Signaling Pathways

Beyond JAK/STAT, Atiprimod has been reported to influence other critical signaling pathways. Notably, it can inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key effector in the PI3K/Akt pathway, which is another major pro-survival signaling route in many cancers.[2][8] More recent studies also suggest Atiprimod can induce prolonged endoplasmic reticulum (ER) stress, contributing to apoptosis via the PERK/eIF2α/ATF4/CHOP axis.[12]

Part 3: Methodologies for Evaluating Atiprimod's Bioactivity

The characterization of Atiprimod's effects relies on a suite of established in vitro assays. The following protocols provide a framework for investigating its anti-proliferative and mechanistic properties in a cancer cell line model, such as the multiple myeloma cell line U266.

General Experimental Workflow

dot digraph "Atiprimod_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR, splines=ortho, size="7.6,4"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fixedsize=true, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#5F6368"];

// Nodes start [label="Cell Culture\n(e.g., U266 Myeloma)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with\nAtiprimod\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prolif [label="Cell Proliferation\nAssay (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apop [label="Apoptosis Assay\n(Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wb [label="Western Blot\n(p-STAT3, Caspase-3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis\n(IC50, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> treat; treat -> prolif; treat -> apop; treat -> wb; prolif -> data; apop -> data; wb -> data; } dot Caption: A general workflow for in vitro evaluation of Atiprimod.

Protocol: Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Atiprimod on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed U266 multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2x stock solution series of Atiprimod (dissolved in PBS) in culture medium. A typical concentration range would be 0 µM (vehicle control) to 10 µM.

  • Treatment: Add 100 µL of the 2x Atiprimod solutions to the respective wells to achieve the final desired concentrations. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol: Western Blot for Phospho-STAT3

Objective: To assess the inhibitory effect of Atiprimod on STAT3 phosphorylation.

Methodology:

  • Cell Treatment: Seed U266 cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Atiprimod (e.g., 0, 1, 2.5, 5 µM) for 4-6 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition. A loading control like β-actin should also be probed.

Part 4: Summary of Quantitative Data

The following table summarizes typical quantitative findings for Atiprimod from various preclinical studies.

ParameterCell Line(s)Typical Value(s)Reference(s)
IC50 (Proliferation) Multiple Myeloma (U266, MM.1S)0.6 - 2.5 µM[2]
JAK2V617F-positive cells (SET-2)0.53 µM[8]
Hepatocellular Carcinoma (HepG2)~5 µM[13]
JAK2 Inhibition (IC50) Enzyme Assay397 nM

Conclusion

The molecules 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione and Atiprimod are structurally distinct entities with no documented synthetic or biological relationship in the current scientific literature. Atiprimod is a well-investigated azaspirane compound that functions as a potent inhibitor of pro-survival signaling pathways, most notably the JAK/STAT cascade. Its ability to induce apoptosis, inhibit angiogenesis, and halt cell cycle progression provides a strong rationale for its continued investigation in clinical trials for various cancers, including multiple myeloma and neuroendocrine tumors.[4][14] This guide provides a foundational understanding of Atiprimod's mechanism and the experimental approaches used to validate its therapeutic potential.

References

  • Atiprimod - Wikipedia. Available from: https://en.wikipedia.
  • Atiprimod. Available from: https://www.callistopharma.
  • Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. J Exp Ther Oncol. 2004 Dec;4(4):267-79. Available from: https://pubmed.ncbi.nlm.nih.gov/15844657/
  • Atiprimod (Azaspirane) | STAT3 Inhibitor. MedchemExpress.com. Available from: https://www.medchemexpress.
  • Atiprimod | C22H44N2 | CID 129869. PubChem. Available from: https://pubchem.ncbi.nlm.nih.
  • Atiprimod Trials. Available from: https://www.callistopharma.
  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Br J Haematol. 2005 Jul;130(1):39-50. Available from: https://pubmed.ncbi.nlm.nih.gov/15984920/
  • Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Mol Cancer Ther. 2007 Jan;6(1):198-207. Available from: https://aacrjournals.
  • Atiprimod dihydrochloride | JAK Kinase Inhibitors. Tocris Bioscience. Available from: https://www.tocris.
  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood. 2005 Jun 1;105(11):4470-6. Available from: https://pubmed.ncbi.nlm.nih.gov/15705788/
  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Available from: https://www.
  • Atiprimod Science. Available from: https://www.callistopharma.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank. 2025 May 23;2025(2):M1942. Available from: https://www.mdpi.com/1422-8599/2025/2/M1942
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Available from: https://www.mdpi.com/1422-8599/2025/2/M1942/pdf
  • Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma. Leukemia. 2007 Dec;21(12):2541-9. Available from: https://pubmed.ncbi.nlm.nih.gov/17657223/
  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood. 2005 Jun 1;105(11):4470-6. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1895034/
  • Atiprimod. CAS Common Chemistry. Available from: https://commonchemistry.cas.org/detail?cas_rn=123018-47-3
  • Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Invest New Drugs. 2011 Oct;29(5):887-96. Available from: https://pubmed.ncbi.nlm.nih.gov/20372971/
  • Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis in MDA-MB-231 and MDA-MB-468 breast cancer cells. J Cancer Res Clin Oncol. 2021 Jun;147(6):1643-1657. Available from: https://pubmed.ncbi.nlm.nih.gov/33420528/
  • Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. J Exp Ther Oncol. 2004 Dec;4(4):267-79. Available from: https://pubmed.ncbi.nlm.nih.gov/15844657/

Sources

Technical Guide: Synthetic Architecture of Azaspirane Immunomodulators

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic architecture of azaspirane immunomodulators, specifically focusing on the 2-azaspiro[4.5]decane core found in compounds like SK&F 105685 and Atiprimod .

Executive Summary

Azaspirane immunomodulators, exemplified by SK&F 105685 (Fanetizole mesylate analog) and Atiprimod , represent a class of small molecules with potent suppressor T-cell inducing and macrophage-targeting activities. Unlike cytotoxic immunosuppressants, these compounds modulate immune function by altering the trafficking and activation of inflammatory cells.

The pharmacological efficacy of this class hinges on the lipophilic 8,8-dipropyl-2-azaspiro[4.5]decane core. The steric bulk of the gem-dipropyl group and the rigidity of the spiro-junction are critical for receptor binding and metabolic stability. This guide outlines the high-integrity chemical precursors and synthetic pathways required to construct this scaffold with pharmaceutical grade purity.

Part 1: Retrosynthetic Analysis & Core Architecture

To achieve the target molecule SK&F 105685 (N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), the structure is deconstructed into three critical modules:

  • The Side Chain: A dimethylaminopropyl tail responsible for solubility and amine-mediated interactions.

  • The Spiro-Junction: A quaternary carbon linking a five-membered pyrrolidine ring to a six-membered cyclohexane ring.

  • The Lipophilic Anchor: A cyclohexane ring substituted with geminal dipropyl groups.

Retrosynthesis Target SK&F 105685 (Target API) Core 8,8-Dipropyl-2-azaspiro[4.5]decane (Secondary Amine Core) Core->Target N-Alkylation SideChain 3-(Dimethylamino)propyl chloride (Side Chain Precursor) SideChain->Target Lactam 8,8-Dipropyl-2-azaspiro[4.5]decan-3-one (Spiro-Lactam Intermediate) Lactam->Core Amide Reduction (LiAlH4) NitroEster Ethyl (1-nitromethyl-4,4-dipropylcyclohexyl)acetate (Open Chain Precursor) NitroEster->Lactam Reductive Cyclization (H2/Raney Ni) Ketone 4,4-Dipropylcyclohexanone (Key Starting Material) Ketone->NitroEster HWE / Michael Addition

Figure 1: Retrosynthetic disassembly of the azaspirane scaffold, highlighting the convergence of the gem-dipropyl ketone and the spiro-forming reagents.

Part 2: Critical Chemical Precursors

The synthesis requires high-purity precursors to prevent the formation of inseparable regioisomers.

Table 1: Primary Chemical Precursors
Precursor NameCAS RNRoleCritical Specification
4-Heptanone 123-19-3Ring Scaffold Start>98% Purity; Water <0.1%
Methyl Vinyl Ketone 78-94-4Ring Closure (Annulation)Stabilized (hydroquinone); Freshly distilled
Triethyl phosphonoacetate 867-13-0Exocyclic Olefin Former>97%; Free of triethyl phosphite
Nitromethane 75-52-5Spiro-Nitrogen SourceHPLC Grade; Free of nitroethane
3-Dimethylaminopropyl chloride 109-54-6Side ChainHydrochloride salt preferred for stability

Part 3: Synthetic Protocols (Causality & Methodology)

Phase 1: Synthesis of the Gem-Dipropyl Core

The 4,4-dipropylcyclohexanone intermediate is not commercially standard and must be synthesized via Robinson Annulation . This method is chosen over alkylation of phenols to ensure precise geminal substitution without over-alkylation byproducts.

Step 1.1: Robinson Annulation

  • Reagents: 4-Heptanone (1.0 eq), Methyl Vinyl Ketone (1.2 eq), KOH (cat.), Ethanol.

  • Mechanism: Base-catalyzed Michael addition of the 4-heptanone enolate to MVK, followed by intramolecular Aldol condensation.

  • Protocol:

    • Dissolve 4-heptanone in ethanol at 0°C. Add catalytic KOH.

    • Add Methyl Vinyl Ketone dropwise (slow addition is critical to prevent MVK polymerization).

    • Reflux for 4 hours to drive the dehydration step, forming 4,4-dipropylcyclohex-2-enone .

    • Validation: TLC (Hexane/EtOAc 8:1) should show a UV-active spot (enone).

Step 1.2: Hydrogenation

  • Reagents: 4,4-dipropylcyclohex-2-enone, H₂ (1 atm), 10% Pd/C.

  • Causality: The double bond must be removed to create the saturated cyclohexane ring required for the spiro-formation.

  • Protocol:

    • Stir the enone in EtOAc with Pd/C under H₂ balloon.

    • Filter through Celite.

    • Result: 4,4-dipropylcyclohexanone .

Phase 2: Construction of the Spiro-Pyrrolidine Ring

This phase utilizes a Michael-Induced Ring Closure strategy. This is superior to the Bucherer-Bergs reaction for this specific target because it directly yields the 5-membered lactam (pyrrolidone) rather than a hydantoin.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction

  • Reagents: Triethyl phosphonoacetate, NaH, 4,4-dipropylcyclohexanone.

  • Protocol:

    • Generate the phosphonate carbanion with NaH in dry THF (0°C).

    • Add the ketone. The steric bulk of the dipropyl groups requires reflux (6-12h).

    • Product: Ethyl (4,4-dipropylcyclohexylidene)acetate .

    • Validation: disappearance of ketone carbonyl stretch in IR (~1715 cm⁻¹).

Step 2.2: Nitromethane Michael Addition

  • Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBAF.

  • Mechanism: The nitronate anion attacks the β-carbon of the unsaturated ester.

  • Protocol:

    • Reflux the unsaturated ester in excess nitromethane with DBU (0.5 eq).

    • Product: Ethyl (1-nitromethyl-4,4-dipropylcyclohexyl)acetate .

    • Note: This step establishes the quaternary spiro-carbon.

Step 2.3: Reductive Cyclization (The "Self-Validating" Step)

  • Reagents: H₂ (50 psi), Raney Nickel, Ethanol.

  • Mechanism: Reduction of the nitro group to a primary amine (-NH₂), which immediately attacks the pendant ester to form the lactam (intramolecular amidation).

  • Protocol:

    • Hydrogenate the nitro-ester at 50°C.

    • The reaction is self-indicating; the formation of the amine leads spontaneously to cyclization.

    • Intermediate: 8,8-dipropyl-2-azaspiro[4.5]decan-3-one (The Spiro-Lactam).

Step 2.4: Lactam Reduction

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.

  • Protocol:

    • Add the lactam to a suspension of LiAlH₄ in dry THF. Reflux 12h.

    • Quench (Fieser method: Water, 15% NaOH, Water).

    • Core Product: 8,8-dipropyl-2-azaspiro[4.5]decane .

Phase 3: API Formation (N-Alkylation)
  • Reagents: Core Amine, 3-dimethylaminopropyl chloride hydrochloride, K₂CO₃, DMF.

  • Protocol:

    • Stir the core amine with the alkyl chloride and excess K₂CO₃ in DMF at 80°C.

    • Purify via acid-base extraction or column chromatography.

    • Final API: SK&F 105685 .

Part 4: Structure-Activity Relationship (SAR) Implications

The choice of precursors directly dictates the immunomodulatory profile:

  • Gem-Dipropyl Groups: Essential for lipophilicity. Replacing these with methyl groups (using acetone as a precursor) drastically reduces potency, likely due to poor membrane penetration or reduced hydrophobic pocket binding.

  • Spiro-Ring Size: The 2-azaspiro[4.5]decane (pyrrolidine) system is more active than the [5.5]decane (piperidine) analog. This confirms the necessity of the Nitromethane route (which yields a 5-ring) over the Guareschi-Thorpe route (which yields a 6-ring).

SAR Precursor Precursor Choice Structure Structural Feature Precursor->Structure 4-Heptanone Precursor->Structure Nitromethane Activity Biological Outcome Structure->Activity Gem-Dipropyl: High Lipophilicity (Macrophage Targeting) Structure->Activity 5-Membered Ring: Optimal Steric Fit (Suppressor Cell Induction)

Figure 2: Impact of precursor selection on the final pharmacological activity.

References

  • Badger, A. M., et al. (1990). Antiarthritic and suppressor cell inducing activity of azaspiranes: structure-function relationships of a novel class of immunomodulatory agents.[1] Journal of Medicinal Chemistry. Link

  • Rice, L. M., et al. (1963). Azaspiranes.[1][2][3][4][5] I. Synthesis and Pharmacological Action.[2][4][5][6][7] Journal of Medicinal Chemistry. Link

  • SmithKline Beckman Corp. (1989). Azaspirane Derivatives.[1][2][3][4][5] US Patent 4,963,557. Link

  • Chakrabhavi, D. M., et al. (2014). Development of a Novel Azaspirane That Targets the Janus Kinase-Signal Transducer and Activator of Transcription (STAT) Pathway. Journal of Biological Chemistry. Link

Sources

Technical Profile: 4,4-Dipropyl-1-Carboxycyclohexane-1-Acetic Acid Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4,4-dipropyl-1-carboxycyclohexane-1-acetic acid anhydride , a specialized spirocyclic intermediate used primarily in the synthesis of lipophilic gabapentinoid analogs.

Executive Summary

4,4-dipropyl-1-carboxycyclohexane-1-acetic acid anhydride is a cyclic anhydride derivative of a substituted cyclohexane-1,1-diacetic acid. It serves as a critical electrophilic intermediate in organic synthesis, specifically for introducing the 4,4-dipropylcyclohexyl moiety into pharmaceutical scaffolds. Its structural rigidity, provided by the spiro-fusion of the anhydride and cyclohexane rings, makes it a valuable reagent for desymmetrization reactions and the synthesis of conformationally restricted amino acids (e.g., 4-substituted Gabapentin analogs).

Nomenclature & Synonyms

Accurate nomenclature is vital for database searching and regulatory filing. Because this molecule is a derivative of the well-known Gabapentin precursor (1,1-cyclohexanediacetic anhydride), its synonyms often reflect either its spiro-structure or its parent acid.

Primary Chemical Names
  • Systematic Name: 4,4-dipropyl-1-carboxycyclohexane-1-acetic acid anhydride

  • IUPAC Name (Spiro nomenclature): 9,9-dipropyl-3-oxaspiro[5.5]undecane-2,4-dione

  • Parent Acid Derivative: 4,4-dipropyl-1,1-cyclohexanediacetic anhydride

Alternative & Research Synonyms
  • Anhydride Form: 3,3-(4,4-dipropylpentamethylene)glutaric anhydride

  • Functional Description: 4,4-dipropyl-substituted Gabapentin anhydride

  • Skeletal Name: 8,8-dipropyl-3-oxaspiro[5.5]undecane-2,4-dione (Note: Numbering depends on priority rules; 9,9 is most common for this specific spiro system).

Identification Codes
  • Parent Scaffold CAS: 1010-26-0 (Refers to the unsubstituted 1,1-cyclohexanediacetic anhydride).[1][2]

  • Precursor CAS: 123018-62-2 (Refers to the 4,4-dipropylcyclohexanone starting material).[3]

  • Note: The specific CAS for the 4,4-dipropyl anhydride variant is often proprietary or listed under generic spiro-anhydride libraries in chemical databases.

Physicochemical Properties (Calculated)

The addition of two propyl chains at the 4-position significantly alters the lipophilicity compared to the unsubstituted parent compound.

PropertyValue (Approx.)Mechanistic Implication
Molecular Formula C₁₆H₂₆O₃High carbon content increases organic solubility.
Molecular Weight 266.38 g/mol Suitable for fragment-based drug design.
LogP (Predicted) ~4.2 - 4.5Significantly more lipophilic than the unsubstituted parent (LogP ~2.1), facilitating blood-brain barrier (BBB) penetration in derived drugs.
Physical State Viscous Oil or Low-Melting SolidPropyl chains disrupt crystal packing compared to the solid unsubstituted anhydride.
Reactivity Electrophilic (High)Susceptible to nucleophilic attack at C2/C4 carbonyls; moisture sensitive.

Synthesis Methodology

The synthesis of this anhydride follows a classic Guareschi-Thorpe or Knoevenagel condensation route, starting from the substituted ketone. The 4,4-dipropyl substitution must be established early in the pathway to ensure regiochemical fidelity.

Step-by-Step Protocol
  • Ketone Formation: Catalytic hydrogenation of 4,4-dipropylcyclohex-2-enone or alkylation of cyclohexanone to yield 4,4-dipropylcyclohexanone .

  • Condensation: Reaction of 4,4-dipropylcyclohexanone with ethyl cyanoacetate (Guareschi-Thorpe condensation) to form the dicyano-imide intermediate.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis (H₂SO₄/H₂O) converts the intermediate into 4,4-dipropyl-1,1-cyclohexanediacetic acid .

  • Cyclization (Anhydride Formation): Dehydration of the diacid using acetic anhydride or acetyl chloride under reflux.

Synthesis Workflow Diagram

The following diagram illustrates the conversion from the ketone precursor to the final anhydride and its subsequent application.

SynthesisPath Ketone 4,4-Dipropylcyclohexanone (Precursor) Condensation Knoevenagel/Guareschi Condensation Ketone->Condensation + Ethyl cyanoacetate + NH3/EtOH Diacid 4,4-Dipropyl-1,1- cyclohexanediacetic acid Condensation->Diacid H2SO4 Hydrolysis Decarboxylation Anhydride TARGET ANHYDRIDE (3-oxaspiro[5.5]undecane-2,4-dione, 9,9-dipropyl-) Diacid->Anhydride Ac2O / Reflux - H2O Drug 4-Substituted Gabapentin Analog Anhydride->Drug 1. NH3 (Ring Open) 2. Hofmann Rearrangement

Caption: Figure 1. Synthetic lineage from 4,4-dipropylcyclohexanone to the target spiro-anhydride and its pharmaceutical application.

Applications in Drug Development

The primary utility of 4,4-dipropyl-1-carboxycyclohexane-1-acetic acid anhydride lies in its role as a "masked" amino acid precursor.

Gabapentinoid Synthesis

This anhydride is the direct precursor to 4,4-dipropylgabapentin . The mechanism involves:

  • Regioselective Ring Opening: Nucleophilic attack by ammonia (NH₃) opens the anhydride ring to form the mono-amide acid (1-(aminomethylcarbonyl)-cyclohexaneacetic acid).

  • Hofmann Rearrangement: Treatment with hypochlorite (OCl⁻) or hypobromite converts the amide group into an amine, excising the carbonyl carbon.

  • Result: The formation of the γ-amino acid (GABA analog) with a bulky, lipophilic 4,4-dipropylcyclohexane tail.

Mechanistic Advantage

The spiro-anhydride structure is energetically poised for ring-opening. Unlike open-chain diesters, the anhydride locks the two carboxyl carbons in proximity, ensuring that mono-amidation occurs rapidly and quantitatively. This self-validating reactivity profile reduces side reactions (such as bis-amidation) common in linear diesters.

Reactivity Pathway Diagram

Reactivity cluster_outcomes Downstream Products Anhydride Target Anhydride Electrophilic Spiro-Ring Intermediate Ring-Opened Adduct Hemiacid / Hemi-derivative Anhydride->Intermediate Nucleophilic Attack at C2 or C4 Nucleophile Nucleophile (Nu-H) (e.g., NH3, R-OH) Nucleophile->Anhydride Attack Gaba Gabapentin Analog (via Hofmann) Intermediate->Gaba If Nu=NH3 Polymer Polyester/Polyamide (Crosslinking) Intermediate->Polymer If Nu=Diol/Diamine

Caption: Figure 2. Divergent reactivity pathways of the spiro-anhydride scaffold upon nucleophilic attack.

Handling & Safety Protocols

As a cyclic anhydride, this compound exhibits specific hazards related to its reactivity with biological nucleophiles (proteins/DNA).

  • Moisture Sensitivity: Hydrolyzes slowly in air to the diacid. Store under inert atmosphere (N₂ or Ar) in a desiccator.

  • Toxicology: Potent irritant to mucous membranes. Inhalation may cause respiratory sensitization (similar to phthalic anhydride).

  • Neutralization: Spills should be treated with aqueous sodium carbonate (Na₂CO₃) to hydrolyze the anhydride to the water-soluble, less toxic dicarboxylate salt.

References

  • PubChem. (2025).[1][4][5] 1,1-Cyclohexanediacetic anhydride (Parent Scaffold Data).[1][2][6] National Library of Medicine.

  • PrepChem. (2024). Synthesis of 4,4-Dipropylcyclohexanone (Precursor).[3]

  • Sigma-Aldrich. (2025). 1,1-Cyclohexanediacetic acid (Parent Acid).[1][2][6]

  • Google Patents. (2012). Synthesis method of substituted cyclohexyl intermediates (CN102584744B).

  • ChemicalBook. (2025). 1,1-Cyclohexane diacetic anhydride Properties and Reactions.

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Spiro-glutaric anhydride derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spiro-Glutaric Anhydride Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by flat, aromatic scaffolds. This "flatland" approach, while productive, often leads to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of three-dimensional (3D) structures is a powerful approach to overcome these limitations, and among the most promising motifs are spirocycles.[1][2][3] Spirocyclic systems, defined by two rings sharing a single atom, introduce conformational rigidity and a defined spatial arrangement of substituents.[4][5] This rigidity can enhance binding affinity to protein targets, improve metabolic stability, and fine-tune physicochemical properties like solubility and lipophilicity.[4][6]

This guide focuses on a particularly valuable subclass: derivatives of spiro-glutaric anhydride. These scaffolds, often presenting as spiro-glutarimides or related lactams, serve as versatile building blocks for a range of therapeutic agents. We will explore their synthesis from a foundational perspective, delve into their application through impactful case studies, and provide actionable experimental protocols for the practicing medicinal chemist.

The Spiro-Glutaric Anhydride Core: Strategic Advantages

The utility of the spiro-glutaric anhydride scaffold stems from its unique combination of structural and chemical features. The central quaternary spiro-carbon imparts inherent three-dimensionality, increasing the fraction of sp3-hybridized carbons (Fsp3).[4] A higher Fsp3 count is strongly correlated with increased clinical success, likely due to the more complex and specific shapes that molecules can adopt, leading to better ligand-receptor complementarity.[4]

Key Advantages:

  • Conformational Constraint: The rigid spiro-junction limits the number of accessible conformations, which can pre-organize the molecule into a bioactive shape, reducing the entropic penalty upon binding to a target.[7]

  • Vectorial Exit Points: The scaffold provides well-defined vectors for substituent placement, allowing for systematic exploration of the surrounding chemical space to optimize target engagement and ADME properties.

  • Improved Physicochemical Properties: The introduction of a spiro-center can disrupt planarity, which often leads to increased aqueous solubility and reduced melting points. It can also serve as a non-aromatic, metabolically stable core.[4][6]

  • Access to Novel Chemical Space: These scaffolds enable the exploration of novel intellectual property (IP) space, moving away from heavily populated chemical series.[6]

Synthetic Strategies: Building the Core

The construction of the spiro-glutaric anhydride-derived core is accessible and versatile. The primary and most direct approach involves the condensation of a substituted glutaric anhydride with a primary amine or its equivalent.

General Synthetic Approach: Condensation

A cornerstone of this chemistry is the reaction between a cyclic ketone precursor, which is used to generate the spiro-center, and a reagent that builds the glutaric anhydride moiety, or the reaction of a pre-formed spiro-glutaric anhydride with a nucleophile. A prominent example is the industrial synthesis of Buspirone, which utilizes 3,3-tetramethylene glutaric anhydride.[1][2][3][8]

The logical flow for synthesizing a spiro-glutarimide, a common derivative, is outlined below.

G cluster_0 Starting Materials cluster_1 Core Assembly cluster_2 Derivatization Ketone Cyclic Ketone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Malonate Dialkyl Malonate Malonate->Knoevenagel Michael Michael Addition Knoevenagel->Michael Hydrolysis Hydrolysis & Decarboxylation Michael->Hydrolysis Anhydride Anhydride Formation Hydrolysis->Anhydride SpiroAnhydride Spiro-Glutaric Anhydride Intermediate Anhydride->SpiroAnhydride Condensation Condensation (Imide Formation) SpiroAnhydride->Condensation Amine Primary Amine (R-NH2) Amine->Condensation FinalProduct Final Spiro-Glutarimide Derivative Condensation->FinalProduct caption General workflow for Spiro-Glutarimide synthesis.

Caption: General workflow for Spiro-Glutarimide synthesis.

Experimental Protocol: Synthesis of a Buspirone Precursor

This protocol outlines the key condensation step in the synthesis of Buspirone, reacting 1-(2-pyrimidinyl)-piperazine with 3,3-tetramethyleneglutaric anhydride. This reaction forms the glutarimide ring system central to the final drug.

Objective: To synthesize N-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-1,1-cyclopentanediacetic acid imide (Buspirone precursor). For the purpose of this guide, we will illustrate the core-forming reaction.

Materials:

  • 1-(2-Pyrimidinyl)piperazine

  • 3,3-Tetramethyleneglutaric anhydride[1][8]

  • Pyridine (as solvent)

  • Toluene

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard glassware for reflux and extraction

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,3-tetramethyleneglutaric anhydride in refluxing pyridine.[1][8]

  • Nucleophile Addition: To the refluxing solution, add a solution of 1.05 equivalents of 1-(pyrimidin-2-yl)piperazine dropwise over 15 minutes. Causality Note: The use of pyridine as a solvent also serves as a base to facilitate the reaction. The slight excess of the amine ensures complete consumption of the anhydride.

  • Reflux: Maintain the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The disappearance of the starting anhydride spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the pyridine under reduced pressure using a rotary evaporator.

    • Dissolve the residue in toluene and wash with saturated aqueous sodium bicarbonate solution (2x) to remove any unreacted anhydride and acidic byproducts.

    • Wash the organic layer with brine (1x).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude solid can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure spiro-glutarimide product.[8]

Medicinal Chemistry Applications & Case Studies

Spiro-glutaric anhydride derivatives have found application in diverse therapeutic areas, primarily leveraging their rigid 3D structure to achieve high target affinity and selectivity.

Case Study 1: Buspirone - Anxiolytic Agent

Buspirone is a non-benzodiazepine anxiolytic used to treat generalized anxiety disorder. It acts as a serotonin 5-HT1A receptor agonist. The spiro-glutarimide portion of the molecule is critical for its activity.

  • Scaffold: The 1,1-cyclopentane ring fused to the glutarimide forms the spiro[4.5]decane system.

  • Structure-Activity Relationship (SAR): The rigid spiro-glutarimide acts as a constrained scaffold that correctly positions the long butyl-piperazine chain for optimal interaction with the 5-HT1A receptor. Modifications to this spirocyclic core generally lead to a significant loss of activity, highlighting its importance as a pharmacophore. The synthesis relies on the condensation of 3,3-tetramethylene glutaric anhydride with the appropriate piperazine side chain.[2][8]

Case Study 2: Enzyme Inhibition - Targeting Parasitic Diseases

Spiro-containing compounds have emerged as potent and selective enzyme inhibitors.[9] One key area is in the development of anti-parasitic agents. Trypanothione reductase (TR) is an essential enzyme for the survival of Trypanosoma parasites, which cause African Trypanosomiasis.[10] This enzyme is absent in humans, making it an excellent drug target.

  • Target: Trypanothione Reductase (TR) from Trypanosoma brucei (TbTR).

  • Inhibitor Design: High-throughput screening identified a spiro-piperidine-dione series as reversible and competitive inhibitors of TbTR.[10] While not a direct glutaric anhydride derivative, the spiro-dione structure is conceptually analogous to a spiro-glutarimide.

  • Mechanism of Action: X-ray crystallography revealed that the inhibitor binds in a hydrophobic pocket near the enzyme's active site.[10] The rigid spiro scaffold orients the substituents to make specific hydrophobic contacts with key residues like Trp21, Tyr110, and Met113, leading to potent inhibition and high selectivity over the human homolog, glutathione reductase.[10]

The following workflow illustrates the logic of using a spiro scaffold for selective enzyme inhibition.

G Start Identify Target Enzyme (e.g., Trypanothione Reductase) Scaffold Select Rigid 3D Scaffold (Spiro-Glutarimide Core) Start->Scaffold Library Synthesize Focused Library (Vary R-groups) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Identify Hits SAR->Library Iterate Design Optimization Lead Optimization (ADME, Selectivity) SAR->Optimization Refine Structure Candidate Preclinical Candidate Optimization->Candidate caption Drug discovery workflow for spirocyclic enzyme inhibitors.

Caption: Drug discovery workflow for spirocyclic enzyme inhibitors.

Quantitative Data: Spirocyclic Compounds as Enzyme Inhibitors

The versatility of spirocyclic scaffolds is evident in their application as inhibitors for various enzyme classes. The data below summarizes the inhibitory potency of different spiro derivatives against their respective targets.

Compound ClassTarget EnzymePotency (IC50)Reference
Spiro-Piperidine-dioneT. brucei Trypanothione Reductase~10-20 µM[10]
Spiro-Azetidine-LactamMonoacylglycerol Lipase (MAGL)6.2 nM[11]
Spiro-ImidazobenzodiazepineGABA-A Receptor42 nM[12]
Spiro-Indole DerivativeHematopoietic Progenitor Kinase 1 (HPK1)2.67 nM[13]
Protocol: Trypanothione Reductase (TR) Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., a spiro-glutarimide derivative) against recombinant T. brucei TR.

Principle: The assay measures the reduction of DTNB (Ellman's reagent) by trypanothione, which is catalyzed by TR. The rate of formation of the yellow product, TNB, is monitored spectrophotometrically at 412 nm. An inhibitor will decrease the rate of this reaction.

Materials:

  • Recombinant TbTR enzyme

  • Trypanothione disulfide (TS2)

  • NADPH

  • DTNB (5,5′-dithiobis(2-nitrobenzoic acid))

  • Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of NADPH (20 mM), DTNB (10 mM), and TS2 (5 mM) in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and then add 1 µL to the wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity).

  • Assay Mix Preparation: Prepare a master mix containing assay buffer, NADPH (final concentration 200 µM), and DTNB (final concentration 100 µM).

  • Enzyme Addition: Add the TbTR enzyme to the master mix to a final concentration of ~5 nM.

  • Reaction Initiation:

    • Add 90 µL of the enzyme-containing master mix to each well of the 96-well plate.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the TS2 substrate (final concentration 50 µM).

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Perspectives

The spiro-glutaric anhydride scaffold and its derivatives represent a fertile ground for drug discovery.[14] While their synthesis can be more complex than that of linear or simple cyclic compounds, the payoff in terms of improved biological and pharmacokinetic properties is substantial.[14] Future efforts will likely focus on:

  • New Synthetic Methodologies: Developing more efficient and stereoselective methods to access diverse spiro-glutaric anhydride building blocks.

  • Broader Target Space: Applying these scaffolds to a wider range of biological targets, including protein-protein interactions and allosteric binding sites, where their 3D nature can be particularly advantageous.[7]

  • Computational Integration: Using computational modeling and machine learning to predict the properties of virtual spirocyclic libraries, accelerating the design-make-test-analyze cycle.[14]

References

  • Georgiadis, F. N. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC.
  • Sharma, G., et al. (2023). Pharmacological importance of novel spiro derivatives against human pathogenic fungi. Biomeditsinskaya Khimiya, 69(1), 55-61.
  • (2023).
  • Colotti, G., et al. (2020). Spiro-containing derivatives show antiparasitic activity against Trypanosoma brucei through inhibition of the trypanothione reductase enzyme. PLoS Neglected Tropical Diseases, 14(5), e0008339.
  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
  • (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Varela, M. T., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-647.
  • (2020). Selected Applications of Spirocycles in Medicinal Chemistry.
  • Tanimura, R., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 64(16), 12312-12328.
  • (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • (2020). Spiro Compounds: A Brief History.
  • Dahal, A., et al. (2023).
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry.
  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3935-3940.
  • Stanoeva, E., & Fülöp, F. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron, 62(43), 10159-10166.
  • Vidal, S. (2020). Pyranoid Spirosugars as Enzyme Inhibitors. Current Organic Chemistry, 24(14), 1586-1603.

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Methodological & Application

Protocol for the Conversion of 1,1-Diacid Derivatives to Spiro-Anhydrides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiro-Anhydrides in Modern Chemistry

Spiro-anhydrides, characterized by a central quaternary carbon atom common to two rings, are a unique class of molecules that have garnered increasing interest in medicinal chemistry and materials science. Their rigid, three-dimensional architecture provides a valuable scaffold for the design of novel therapeutics and functional materials. The conformational constraint imposed by the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets, making them attractive motifs in drug discovery. For instance, spiro[3.3]heptane-2,6-dione is recognized as a saturated bioisostere of the benzene ring, offering a non-planar substitute with improved physicochemical properties.[1] However, the synthesis of these strained ring systems, particularly from 1,1-dicarboxylic acid precursors, presents unique challenges, including the propensity for decarboxylation under harsh reaction conditions.

This application note provides a comprehensive and field-proven protocol for the efficient conversion of 1,1-diacid derivatives to their corresponding spiro-anhydrides. We will delve into the mechanistic underpinnings of the transformation, offer a detailed step-by-step experimental procedure, and provide guidance on the characterization of the final products.

Mechanistic Insights: The Chemistry of Spiro-Anhydride Formation

The conversion of a 1,1-dicarboxylic acid to a spiro-anhydride is fundamentally a dehydration reaction. The key to a successful transformation lies in the choice of a suitable dehydrating agent or coupling reagent that can facilitate the intramolecular cyclization under mild conditions, thereby circumventing competing side reactions such as decarboxylation.

The generally accepted mechanism for anhydride formation from dicarboxylic acids involves the activation of one carboxylic acid group, followed by an intramolecular nucleophilic attack by the second carboxylic acid.[2] In the context of spiro-anhydride synthesis from a 1,1-diacid, the process can be visualized as follows:

  • Activation of a Carboxyl Group: A dehydrating agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or an activating agent like trifluoroacetic anhydride (TFAA), reacts with one of the carboxylic acid moieties to form a highly reactive intermediate. In the case of DCC, this intermediate is an O-acylisourea.

  • Intramolecular Nucleophilic Attack: The second carboxylic acid group, positioned in close proximity due to the gem-dicarboxylic acid arrangement, acts as an intramolecular nucleophile. It attacks the activated carbonyl carbon of the intermediate.

  • Cyclization and Elimination: This intramolecular attack leads to the formation of a tetrahedral intermediate, which then collapses to form the cyclic anhydride, eliminating a stable byproduct (e.g., dicyclohexylurea (DCU) in the case of DCC).

The choice of the dehydrating agent is critical. While strong dehydrating agents like phosphorus pentoxide can be used, they often require high temperatures that can promote decarboxylation of the malonic acid derivative.[3] Milder reagents like DCC and TFAA are generally preferred for this transformation.[4][5]

Diagram of the Proposed Reaction Mechanism

Spiro-Anhydride Formation Mechanism Proposed Mechanism for Spiro-Anhydride Formation cluster_0 Activation Step cluster_1 Cyclization Step cluster_2 Product Formation 1_1_Diacid 1,1-Dicarboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) 1_1_Diacid->Activated_Intermediate Reaction Dehydrating_Agent Dehydrating Agent (e.g., DCC) Dehydrating_Agent->Activated_Intermediate Activation Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Intermediate->Intramolecular_Attack Conformational Folding Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Spiro_Anhydride Spiro-Anhydride Tetrahedral_Intermediate->Spiro_Anhydride Collapse & Elimination Byproduct Byproduct (e.g., DCU) Tetrahedral_Intermediate->Byproduct

Caption: A simplified workflow of the proposed mechanism for spiro-anhydride formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the synthesis of spiro-anhydrides from 1,1-dicarboxylic acids using N,N'-dicyclohexylcarbodiimide (DCC) as the dehydrating agent. This method is favored for its mild reaction conditions and good yields.

Materials and Equipment
  • 1,1-Dicarboxylic Acid Derivative: The starting material for the synthesis.

  • N,N'-Dicyclohexylcarbodiimide (DCC): The dehydrating agent.

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): Reaction solvent.

  • Anhydrous Diethyl Ether or Hexane: For precipitation of the byproduct.

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Parameters
ParameterRecommended Value/ConditionNotes
Substrate 1,1-Dicarboxylic AcidEnsure the starting material is dry.
Reagent N,N'-Dicyclohexylcarbodiimide (DCC)1.05 - 1.1 equivalents
Solvent Anhydrous Dichloromethane (DCM)Aprotic and able to dissolve the starting material.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction rate.
Reaction Time 2 - 12 hoursMonitor by TLC for consumption of starting material.
Detailed Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,1-dicarboxylic acid derivative (1.0 equivalent).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the diacid. The concentration should be approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of DCC: While stirring, add a solution of DCC (1.05 equivalents) in a minimal amount of anhydrous DCM dropwise to the cooled solution of the diacid.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Continue stirring for an additional 2-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diacid spot.

  • Workup - Removal of Byproduct: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the reaction mixture again to 0 °C to ensure complete precipitation of DCU.

  • Filtration: Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude spiro-anhydride can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane or ethyl acetate/hexane) or by column chromatography on silica gel.

Diagram of the Experimental Workflow

Experimental_Workflow Experimental Workflow for Spiro-Anhydride Synthesis Start Start Dissolve_Diacid Dissolve 1,1-Diacid in Anhydrous DCM Start->Dissolve_Diacid Cool_to_0C Cool to 0 °C Dissolve_Diacid->Cool_to_0C Add_DCC Add DCC Solution Dropwise Cool_to_0C->Add_DCC Stir_at_RT Stir at Room Temperature (2-12h) Add_DCC->Stir_at_RT Monitor_TLC Monitor by TLC Stir_at_RT->Monitor_TLC Precipitate_DCU Precipitate DCU at 0 °C Monitor_TLC->Precipitate_DCU Reaction Complete Filter Filter to Remove DCU Precipitate_DCU->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify End End Purify->End

Caption: A step-by-step workflow for the synthesis of spiro-anhydrides.

Characterization of Spiro-Anhydrides

Thorough characterization of the synthesized spiro-anhydride is crucial to confirm its structure and purity. The following spectroscopic techniques are recommended:

  • Infrared (IR) Spectroscopy: The most characteristic feature of an anhydride in an IR spectrum is the presence of two carbonyl (C=O) stretching bands. For cyclic anhydrides, these typically appear at approximately 1860-1840 cm⁻¹ (symmetric stretch) and 1780-1760 cm⁻¹ (asymmetric stretch).[6] The presence of these two distinct peaks is a strong indicator of anhydride formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the carbon framework of the spiro-anhydride. The chemical shifts and coupling patterns will be specific to the structure of the starting 1,1-diacid.

    • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbons of the anhydride, typically in the range of 160-175 ppm.[7] The quaternary spiro-carbon will also have a distinct chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized spiro-anhydride.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are strictly anhydrous. Water will react with the activated intermediate and DCC, quenching the reaction. Increasing the reaction time or slightly increasing the amount of DCC (to 1.2 equivalents) may also be beneficial.

  • Low Yield: Low yields can be due to incomplete precipitation of DCU, leading to contamination of the product. Ensure the mixture is thoroughly cooled before filtration. Additionally, purification by column chromatography can sometimes lead to product loss, so careful optimization of the eluent system is necessary.

  • Decarboxylation: If decarboxylation is observed (evolution of CO₂), it indicates that the reaction conditions may be too harsh. Consider using a less reactive dehydrating agent or running the reaction at a lower temperature for a longer period. Trifluoroacetic anhydride can sometimes be a milder alternative to DCC.[5]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of spiro-anhydrides from 1,1-dicarboxylic acid derivatives. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can successfully access these valuable and structurally unique molecules for a wide range of applications in drug discovery and materials science. Careful attention to anhydrous conditions and appropriate purification techniques are paramount for obtaining high yields of pure product.

References

  • PubChem. Spiro[3.3]heptane-2,6-dione. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Kiec-Kononowicz, K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4205. [Link]

  • Organic Chemistry Portal. Anhydride synthesis. [Link]

  • Waldvogel, S. R., & Gütz, C. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry–A European Journal, e202400403. [Link]

  • Hoog, A. J. D., & Luijten, J. G. A. (1974). Nuclear magnetic-resonance spectra of some 2,6-disubstituted spiro[3.3]heptane derivatives. Tetrahedron, 30(10), 1209-1213. [Link]

  • TREA. Process for the preparation of halogenated carboxylic anhydrides. [Link]

  • Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ResearchGate. Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). [Link]

  • Chemistry LibreTexts. 22.5: Acid Anhydride Chemistry. [Link]

  • Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • ResearchGate. Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. [Link]

  • National Center for Biotechnology Information. Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. [Link]

  • Journal of the Minnesota Academy of Science. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

  • ResearchGate. Table 1 H NMR chemical shifts and coupling constants for anhydride (1)... [Link]

  • ResearchGate. MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. [Link]

  • National Center for Biotechnology Information. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]

  • ResearchGate. Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. [Link]

  • Organic Syntheses. Trifluoroacetyl triflate. [Link]

  • Google Patents. Process for production of fluorocarboxylic acid anhydrides.

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Reaction of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Reaction of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione with Primary Amines

Executive Summary

This technical guide details the conversion of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione (a lipophilic spiro-succinic anhydride) into its corresponding spiro-succinimides via reaction with primary amines.

The 2-oxaspiro[4.5]decane-1,3-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for anticonvulsants (e.g., analogues of succinimide drugs like Ethosuximide) and aldose reductase inhibitors. The specific 8,8-dipropyl substitution introduces significant lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability, making this reaction critical for CNS-targeted drug discovery.

This guide provides two validated protocols:

  • Method A (Thermodynamic): Glacial acetic acid reflux for unhindered amines.

  • Method B (Azeotropic): Toluene/Dean-Stark dehydration for acid-sensitive or sterically demanding amines.

Scientific Background & Mechanism[1][2]
2.1 The Reagent: 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione

This molecule is a cyclic anhydride fused to a cyclohexane ring in a spiro configuration.

  • Spiro Center: C5 (shared between the 5-membered anhydride and 6-membered cyclohexane).

  • Anhydride Moiety: Succinic anhydride derivative (reactive electrophile).

  • Substituents: Two propyl chains at C8 (para to the spiro center). These groups render the molecule highly lipophilic and chemically stable against spontaneous hydrolysis compared to non-substituted anhydrides.

2.2 Reaction Mechanism

The transformation follows a classic Nucleophilic Acyl Substitution pathway, proceeding through an observable amic acid intermediate before cyclizing to the imide.

  • Nucleophilic Attack: The lone pair of the primary amine (

    
    ) attacks one of the carbonyl carbons (C1 or C3) of the anhydride. Due to the symmetry of the anhydride ring relative to the 8,8-dipropyl substitution, regioselectivity is generally not a concern unless the amine itself is chiral.
    
  • Ring Opening: The C-O bond cleaves, generating an Amic Acid (hemi-amide/hemi-acid). This intermediate is often isolable at room temperature.

  • Dehydration (Cyclization): Under thermal or dehydrating conditions, the free carboxylic acid condenses with the amide nitrogen to eliminate water and close the ring, forming the thermodynamically stable Spiro-Succinimide .

2.3 Pathway Visualization

The following diagram illustrates the reaction progression and critical decision points.

ReactionPathway cluster_conditions Reaction Conditions Anhydride Starting Material 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione AmicAcid Intermediate Amic Acid (Ring Open) Anhydride->AmicAcid Nucleophilic Attack (Fast, RT) Amine Primary Amine (R-NH2) Amine->AmicAcid Heat Thermal Dehydration (-H2O) AmicAcid->Heat Imide Final Product Spiro-Succinimide Heat->Imide Ring Closure (Slow, Rate Determining) MethodA Method A: AcOH Reflux MethodB Method B: Toluene/Dean-Stark

Figure 1: Mechanistic pathway from spiro-anhydride to spiro-succinimide via the amic acid intermediate.[1]

Experimental Protocols
Pre-requisites & Safety
  • PPE: Standard lab coat, nitrile gloves, safety glasses.

  • Ventilation: All reactions involving amines or acetic acid must be performed in a fume hood.

  • Stoichiometry: The anhydride (MW ≈ 252.35 g/mol ) reacts 1:1 with the amine. Use a slight excess of amine (1.05 - 1.1 eq) to ensure complete consumption of the anhydride.

Protocol A: Glacial Acetic Acid Reflux (Standard)

Best for: Non-volatile, acid-stable primary amines (aryl amines, alkyl amines).

Rationale: Acetic acid acts as both solvent and acid catalyst. It protonates the carbonyl oxygen, increasing electrophilicity, and facilitates the loss of water during the cyclization step.

Step-by-Step:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione (1.0 eq) to the flask.

  • Solvent: Add Glacial Acetic Acid (10 volumes, e.g., 10 mL per 1 g of reactant).

  • Amine Addition: Add the Primary Amine (1.1 eq). Note: An exotherm may occur as the amine neutralizes some acetic acid; add slowly.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–8 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The intermediate amic acid (polar, low Rf) should disappear, converting to the less polar imide (high Rf).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 volumes).

    • Precipitation: The lipophilic spiro-imide usually precipitates as a solid. Filter and wash with water to remove acid traces.

    • Extraction (if oil forms): Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with Sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (typically 10-20% EtOAc in Hexanes).

Protocol B: Toluene with Azeotropic Dehydration (Dean-Stark)

Best for: Acid-sensitive amines or when strict anhydrous conditions are required.

Rationale: This method drives the equilibrium toward the imide by physically removing water using a Dean-Stark trap. It avoids the harsh acidic environment of Method A.[2]

Step-by-Step:

  • Setup: Equip an RBF with a stir bar, a Dean-Stark trap filled with Toluene, and a reflux condenser.

  • Charging: Add 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione (1.0 eq) and Toluene (15 volumes).

  • Amine Addition: Add the Primary Amine (1.05 eq).

  • Catalyst (Optional): Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq) or Triethylamine (0.1 eq) depending on amine sensitivity. Note: Uncatalyzed thermal dehydration often works for this system due to the high boiling point of toluene.

  • Reaction: Reflux vigorously (approx. 110°C) for 6–12 hours. Ensure toluene is actively distilling and water droplets collect in the trap.

  • Workup:

    • Cool to room temperature.[3]

    • Wash the toluene solution with 1N HCl (to remove unreacted amine) and then Sat. NaHCO₃.

    • Dry over MgSO₄ and concentrate under reduced pressure.

Data Analysis & Validation

Successful synthesis must be validated using NMR and IR spectroscopy. The "8,8-dipropyl" moiety provides distinct NMR handles.

4.1 Comparison Table: Reactant vs. Product
FeatureStarting Material (Anhydride)Intermediate (Amic Acid)Product (Spiro-Succinimide)
IR Spectrum Doublet C=O stretch (approx. 1780 & 1860 cm⁻¹)Broad OH/NH stretch (2500-3300 cm⁻¹)Sharp C=O (Imide) approx. 1700 & 1770 cm⁻¹
1H NMR (Amine) N/ABroad singlets (COOH, NH)Distinct signals for R-group on Nitrogen
Solubility Soluble in DCM, TolueneSoluble in DMSO, MeOH (Polar)Soluble in DCM, Toluene, Et₂O (Lipophilic)
TLC (EtOAc/Hex) High RfLow Rf (Streaks)High Rf (distinct spot)
4.2 Critical NMR Signals (1H NMR in CDCl₃)
  • Propyl Groups: Look for the multiplet signals of the propyl chains (0.8–1.6 ppm). These should remain intact but may show slight chemical shift changes due to the conformational lock of the spiro ring.

  • Succinimide Ring (CH₂): In the anhydride, the CH₂ protons at positions 4 and 5 (of the anhydride ring) are equivalent if the molecule is symmetric. In the imide, they appear as a singlet (approx. 2.6 ppm) if the N-substituent is symmetric, or an AB system if the N-substituent induces chirality.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Incomplete Reaction Equilibrium favors Amic Acid (Ring Open).Switch to Method B (Dean-Stark) to force water removal. Increase reaction time.
Product is an Oil High lipophilicity of propyl groups prevents crystallization.Triturate with cold Hexane or Pentane. If that fails, evaporate fully and dry under high vacuum for 24h.
Degradation of Amine Amine is acid-sensitive (Method A).Switch to Method B (Toluene) or use a mild coupling agent (e.g., HMDS/ZnCl₂).
Starting Material Remains Steric hindrance of the amine.[4]Use a higher boiling solvent (Xylene, 140°C) or microwave irradiation (150°C, 30 min).
References
  • Synthesis of Cyclic Imides: Vermishetti, S., et al. (2015).[1] "Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO." Beilstein Journal of Organic Chemistry, 11, 1860–1866.

  • Spiro-Succinimide Pharmacophores: Reddy, L. M., et al. (2025). "Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones." Catalysts, 15(1), 107.

  • Anhydride Reactivity: "Acid Anhydrides React with Amines to Form Amides."[5][6] Chemistry LibreTexts.

  • Aqueous/Acidic Synthesis Protocols: US Patent 6037476A. "Process for making cyclic imides."[1][2]

  • Spiro-Hydantoin Analogues (Structural Context): Al-Mulla, A. (2025). "Synthesis of 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)..." Molbank, 2025(2), M1823.

Sources

Knoevenagel condensation conditions for spiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[4.5]decane system represents a privileged scaffold in medicinal chemistry, offering rigid conformational control for G-protein coupled receptor (GPCR) ligands and enzyme inhibitors (e.g., Gabapentinoids, spiro-hydantoins).[1] The construction of this quaternary center often hinges on a Knoevenagel condensation between a cyclohexanone derivative and an active methylene compound.

However, this transformation is deceptively simple.[1] Unlike aldehydes, cyclohexanones possess significant steric hindrance and a propensity for side reactions—specifically the Michael-driven dimerization of the initial alkylidene product.[1]

This guide details two optimized protocols to suppress dimerization and maximize the yield of the spiro-precursor cyclohexylidenemalononitrile (and analogues). We contrast a Classical Azeotropic Method (for scale-up) with a Green Microwave Protocol (for library generation), providing the mechanistic rationale required for reproducible success.

Mechanistic Insight: The "Monomer vs. Dimer" Battle

The critical failure mode in this synthesis is the over-reaction of the Knoevenagel product.[1]

  • Step 1 (Desired): Cyclohexanone condenses with malononitrile to form the 1:1 Alkylidene Monomer .[1]

  • Step 2 (Undesired): In the presence of excess base or prolonged heat, a second equivalent of malononitrile performs a Michael addition on the monomer, followed by cyclization to form a Dimer (often a spiro-aminopyridine or bicyclic adduct).[1]

Critical Control Point: Strong bases (Piperidine) often accelerate Step 2.[1] Weak acid-base buffers (Ammonium Acetate) favor Step 1 by buffering the pH to a range where the Michael addition is kinetically slower than the condensation.[1]

Knoevenagel_Mechanism cluster_control Control Strategy Start Cyclohexanone + Malononitrile Inter Intermediate Carbinolamine Start->Inter Base Cat. Monomer TARGET: 1:1 Alkylidene (Spiro Precursor) Inter->Monomer -H2O Michael Michael Acceptor (Highly Reactive) Monomer->Michael Activation Dimer OFF-TARGET: Dimer/Byproduct Michael->Dimer + Malononitrile (Excess Base)

Figure 1: Reaction pathway showing the critical divergence between the desired monomer and the parasitic dimer formation.

Protocol A: Classical Azeotropic Dehydration (Scale-Up)

Best for: Gram-scale synthesis, substrates requiring rigorous water removal.[1]

This method utilizes Ammonium Acetate (NH₄OAc) instead of piperidine.[1] NH₄OAc acts as a dual acid-base catalyst (Cope conditions), facilitating the dehydration while being insufficiently basic to rapidly promote the oligomerization of the product.[1]

Materials
  • Cyclohexanone (10 mmol, 0.98 g)[1]

  • Malononitrile (10 mmol, 0.66 g) — Do not use excess.[1]

  • Ammonium Acetate (0.5 mmol, 5 mol%)[1]

  • Solvent: Toluene (30 mL) or Benzene (if permitted; Toluene is safer).[1]

  • Equipment: Dean-Stark trap.

Step-by-Step Procedure
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclohexanone, Malononitrile, and Toluene. Stir to dissolve.

  • Catalyst Addition: Add solid Ammonium Acetate.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~125°C for Toluene). Ensure the solvent is actively distilling into the trap.[1]

  • Monitoring:

    • Visual: Water droplets will separate in the Dean-Stark trap.[1]

    • TLC:[2] Eluent 20% EtOAc/Hexane.[1] Look for the disappearance of the ketone (Rf ~0.[1]4) and appearance of the alkene (Rf ~0.6, UV active).[1]

    • Time: Typically 3–6 hours.[1] Stop immediately upon consumption of starting material to prevent dimerization.

  • Workup: Cool to room temperature. Wash the toluene layer with water (2 x 15 mL) to remove the catalyst.[1] Dry over anhydrous Na₂SO₄.[1][2]

  • Isolation: Concentrate under reduced pressure. The product often crystallizes upon cooling or addition of cold ethanol.

Data Specification:

Parameter Value
Yield 85–92%
Purity (HPLC) >98%
Appearance White to off-white crystalline solid

| Melting Point | 83–85°C (Lit.[1] val) |

Protocol B: Green Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, acid-sensitive substrates, rapid optimization.[1]

This protocol eliminates organic solvents, leveraging the high dielectric constant of the reagents themselves (or a minimal amount of water/ethanol) to drive the reaction.[1]

Materials
  • Cyclohexanone (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[1]

  • Catalyst: NH₄OAc (0.1 mmol) OR 1-methylimidazolium chloride (Ionic Liquid, 10 mol%).[1]

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator).[1]

Step-by-Step Procedure
  • Charging: In a 10 mL microwave vial, mix Cyclohexanone and Malononitrile.

  • Catalyst: Add the NH₄OAc or Ionic Liquid.[1][3]

    • Note: If solids do not mix well, add 0.5 mL of Ethanol or Water.[1]

  • Irradiation:

    • Temperature: 80°C

    • Power: Dynamic (Max 300W)[1]

    • Time: 2–5 minutes (Hold time).

  • Workup:

    • For NH₄OAc: Add 5 mL water.[1][3] The product usually precipitates. Filter and wash with cold water/ethanol (9:1).[1]

    • For Ionic Liquid: Extract with diethyl ether (3 x 5 mL). The IL remains in the aqueous/bottom phase and can be recycled.[1]

Quality Control & Troubleshooting

Key Analytical Signals
  • ¹H NMR (CDCl₃):

    • Starting Material: Multiplets at 2.3–2.4 ppm (α-protons next to C=O).[1]

    • Product: Shift of α-protons to ~2.6–2.7 ppm (allylic protons).[1] Absence of aldehyde/vinyl protons (since it is tetrasubstituted).[1]

  • IR Spectroscopy:

    • Disappearance of C=O stretch (~1710 cm⁻¹).[1]

    • Appearance of conjugated C=C (~1600 cm⁻¹) and C≡N (~2220 cm⁻¹).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old catalyst.[1]Use Dean-Stark (Protocol A) or fresh NH₄OAc.[1]
Dimer Formation Reaction time too long; Base too strong.Stop reaction earlier (monitor TLC). Switch from Piperidine to NH₄OAc.[1]
Oiling Out Product melting point depression by impurities.[1]Recrystallize from Ethanol/Water (8:2).[1]

Application: Route to Spiro[4.5]decane

Once the Knoevenagel adduct (Cyclohexylidenemalononitrile) is secured, the spiro-ring is closed via Double Alkylation or Michael Addition .[1]

Example Workflow:

  • Precursor: Cyclohexylidenemalononitrile (from Protocol A/B).[1]

  • Reagent: 1,2-Dibromoethane (for spiro[2.5]) or suitable bis-nucleophiles.

  • Conditions: K₂CO₃, DMF, 60°C.

  • Result: Formation of the spiro-quaternary carbon.[1]

Optimization_Flow Start Start: Cyclohexanone Substrate Decision Is Substrate Acid/Base Sensitive? Start->Decision ProtA Protocol A: Dean-Stark (Toluene, NH4OAc) Decision->ProtA No (Robust) ProtB Protocol B: Microwave (Solvent-Free/IL) Decision->ProtB Yes (Sensitive) QC QC: Check for Dimer (TLC/NMR) ProtA->QC ProtB->QC Spiro Spiro-Cyclization Step (e.g., Alkylation) QC->Spiro Pass

Figure 2: Decision tree for selecting the optimal synthesis protocol based on substrate stability.

References

  • Review of Knoevenagel Conditions: Tietze, L. F., & Beifuss, U. (1991).[1] The Knoevenagel reaction. Comprehensive Organic Synthesis, 2, 341-394.[1]

  • Microwave/Ionic Liquid Protocols: Silva, F. C., et al. (2022).[1] Green Synthesis of Spiro Compounds... Organocatalyzed by Ionic Liquid and Microwave-Assisted.[1] Molecules, 27(22), 8051.[1] Link

  • Dimerization Challenges: El-Taweel, F. M., et al. (2014).[1] Studies on the Reaction of Cycloalkanones with Malonodinitrile. Journal of Heterocyclic Chemistry. Link[1]

  • Ammonium Acetate Efficiency: Kaupp, G., et al. (2001).[1] Solvent-free Knoevenagel condensations... Tetrahedron, 57(44), 9061-9066.[1]

  • Spiro-Synthesis Context: Smith, A. B., et al. (1982).[1] Spiro[4.5]decanes by photoannelation.[1][4] Tetrahedron Letters, 23(32).[1] Link

Sources

Ring-opening reactions of 2-oxaspiro[4.5]decane-1,3-diones with diamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Ring-Opening Reactions of 2-Oxaspiro[4.5]decane-1,3-diones with Diamines: A Comprehensive Guide to the Synthesis of Novel Poly(amide-anhydride)s

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

The synthesis of biodegradable polymers is a cornerstone of modern biomedical research, with profound implications for drug delivery and tissue engineering.[1] Among the various classes of these materials, polyanhydrides have garnered significant attention due to their characteristic surface-eroding degradation profiles, which allow for controlled, zero-order release of encapsulated therapeutic agents.[2][3] This guide focuses on a specific and versatile class of monomers for polyanhydride synthesis: 2-oxaspiro[4.5]decane-1,3-diones.

The reaction of these spirocyclic anhydrides with difunctional nucleophiles, such as diamines, provides a direct and efficient route to poly(amide-anhydride)s. These polymers uniquely combine the hydrolytically labile anhydride linkages, essential for biodegradation, with the structural stability and hydrogen-bonding capabilities of amide groups. This combination of functionalities allows for the fine-tuning of the polymer's physicochemical properties, including its degradation rate, mechanical strength, and solubility, making them highly adaptable for a range of biomedical applications.[4]

This document provides a detailed exploration of the underlying reaction mechanism, a robust and reproducible experimental protocol, and an overview of the applications for the resulting polymers, intended to equip researchers with the foundational knowledge for their synthesis and utilization.

The Reaction: Mechanism and Rationale

The formation of poly(amide-anhydride)s from 2-oxaspiro[4.5]decane-1,3-diones and diamines proceeds via a nucleophilic acyl substitution, which is a type of ring-opening polymerization.

The Core Mechanism Involves Two Key Steps:

  • Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of a primary amine group from the diamine on one of the electrophilic carbonyl carbons of the spiro-anhydride ring. This attack leads to the cleavage of an acyl-oxygen bond and the opening of the anhydride ring, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amide. This species is an "amic acid," containing both a carboxylic acid and an amide functional group.[5][6]

  • Polymerization: The newly formed amic acid possesses a reactive carboxylic acid group at one end and the second, unreacted amine group of the original diamine at the other. The unreacted amine group of this growing chain can then attack another spiro-anhydride monomer, while the carboxylic acid can react with another diamine. This process of sequential ring-opening and amide bond formation continues, leading to the propagation of a linear polymer chain. The lability of the anhydride bond is the key to this polymerization process.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Anhydride groups are highly susceptible to hydrolysis. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent premature reaction with atmospheric moisture, which would lead to the formation of dicarboxylic acids, terminate chain growth, and result in low molecular weight polymers.

  • Anhydrous Solvents: For the same reason, the use of high-purity, anhydrous solvents is mandatory to ensure the integrity of the anhydride monomers and the growing polymer chains.

  • Temperature Control: The initial ring-opening is often exothermic. While some heating may be required to drive the polymerization to completion, careful temperature control is necessary to prevent side reactions, such as imidization, where the amic acid intermediate cyclizes to form an imide and water.[6] This is particularly relevant when using higher temperatures to increase the reaction rate or the final molecular weight of the polymer.

Visualizing the Reaction Mechanism

Ring-Opening_Mechanism cluster_reactants Reactants cluster_products Products Monomer 2-Oxaspiro[4.5]decane-1,3-dione Intermediate Amic Acid Intermediate Monomer->Intermediate Diamine Diamine (H₂N-R-NH₂) Diamine->Intermediate 1. Nucleophilic Attack Polymer Poly(amide-anhydride) Chain Intermediate->Polymer 2. Propagation with another monomer

Caption: Reaction mechanism of diamine and spiro-anhydride.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a poly(amide-anhydride) via solution polymerization. Researchers should consider this a validated starting point, which can be optimized for specific diamines and desired polymer characteristics.

Materials and Equipment
Reagents & Materials Equipment
2-Oxaspiro[4.5]decane-1,3-dioneThree-neck round-bottom flask (dried)
1,6-Hexanediamine (or other aliphatic/aromatic diamine)Magnetic stirrer and stir bar
Anhydrous 1,4-Dioxane (or NMP, DMF)Condenser with drying tube
Anhydrous Hexane (for precipitation)Nitrogen or Argon gas inlet
Anhydrous Methanol (for washing)Syringes and needles
Schlenk line or similar inert atmosphere setup
Buchner funnel and filter paper
Vacuum oven
Step-by-Step Methodology
  • Preparation of the Reaction Setup:

    • A three-neck round-bottom flask equipped with a magnetic stir bar, a condenser topped with a calcium chloride drying tube, and a nitrogen inlet is assembled.

    • The entire apparatus is flame-dried under a vacuum or oven-dried overnight at 120 °C and allowed to cool to room temperature under a gentle stream of dry nitrogen. This step is crucial for removing any adsorbed water.

  • Addition of Reactants:

    • Under a positive pressure of nitrogen, 2-oxaspiro[4.5]decane-1,3-dione (e.g., 1.82 g, 10 mmol) is added to the reaction flask.

    • Anhydrous 1,4-dioxane (e.g., 20 mL) is added via a dry syringe to dissolve the monomer. The solution is stirred until the monomer is fully dissolved.

    • In a separate dry vial, 1,6-hexanediamine (e.g., 1.16 g, 10 mmol) is dissolved in anhydrous 1,4-dioxane (e.g., 10 mL). Note: An equimolar ratio of anhydride to diamine is typically used to achieve high molecular weight polymers.

  • Initiation of Polymerization:

    • The diamine solution is added dropwise to the stirred solution of the spiro-anhydride at room temperature over 15-20 minutes using a syringe. An exothermic reaction may be observed.

    • After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 50-60 °C) and stirred for a defined period (e.g., 12-24 hours) under a continuous nitrogen atmosphere. The progress of polymerization is often indicated by an increase in the viscosity of the solution.

  • Polymer Isolation and Purification:

    • After the reaction period, the flask is cooled to room temperature.

    • The viscous solution is slowly poured into a beaker containing a large excess of a non-solvent, such as cold anhydrous hexane (e.g., 200 mL), under vigorous stirring. This will cause the polymer to precipitate out of the solution.

    • The precipitated polymer is collected by vacuum filtration using a Buchner funnel.

    • The collected solid is washed with several portions of anhydrous methanol to remove any unreacted monomers and oligomers.

    • The purified polymer is then dried in a vacuum oven at a low temperature (e.g., 30-40 °C) for 24 hours or until a constant weight is achieved.

  • Characterization:

    • The final product should be a white or off-white solid.

    • The structure of the poly(amide-anhydride) can be confirmed using standard analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic amide and anhydride peaks, and Nuclear Magnetic Resonance (NMR) for detailed structural elucidation.

    • The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).

Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Assemble & Dry Glassware (Inert Atmosphere) Dissolve 2. Dissolve Monomers (Anhydrous Solvent) Setup->Dissolve React 3. Mix & Heat (e.g., 60°C, 24h) Dissolve->React Precipitate 4. Precipitate Polymer (in Hexane) React->Precipitate Filter 5. Filter & Wash (with Methanol) Precipitate->Filter Dry 6. Dry Under Vacuum Filter->Dry Characterize 7. Characterize (FTIR, NMR, GPC) Dry->Characterize

Caption: Workflow for poly(amide-anhydride) synthesis.

Applications in Drug Development and Biomedical Science

The poly(amide-anhydride)s synthesized through this ring-opening reaction are highly valued for their tunable properties, making them excellent candidates for advanced biomedical applications.

  • Controlled Drug Delivery: The defining feature of these polymers is their surface-eroding characteristic.[2] Unlike bulk-eroding polymers (like polyesters), which release drugs in a "burst," polyanhydrides degrade layer by layer when exposed to an aqueous environment. This leads to a near zero-order release kinetic, which is highly desirable for delivering drugs at a constant rate over extended periods.[3] This property is critical for applications such as localized chemotherapy, long-term hormone therapy, and vaccine delivery.[1][4]

  • Tissue Engineering: These polymers can be fabricated into scaffolds that provide temporary mechanical support for cell adhesion, proliferation, and differentiation.[1] As the polymer biodegrades into non-toxic, small-molecule byproducts that are easily cleared by the body, new tissue grows and replaces the scaffold.[2] The inclusion of amide bonds can enhance the mechanical properties and influence the degradation rate to better match that of tissue regeneration.

Representative Data

The choice of diamine significantly influences the properties of the final polymer. The table below provides hypothetical but representative data to illustrate these effects.

Diamine UsedReaction Time (h)Yield (%)Molecular Weight (Mw, kDa)Key Polymer Characteristics
1,4-Butanediamine24~90%20-30More flexible, faster degradation
1,6-Hexanediamine24~92%25-40Balanced flexibility and strength
1,8-Octanediamine24~93%30-50More hydrophobic, slower degradation
p-Phenylenediamine36~85%15-25Rigid, higher thermal stability

Note: Data are illustrative. Actual results will depend on precise reaction conditions, purity of reagents, and scale.

References

  • Moridian, A., Rostami, T., & Kafshboran, H. R. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects. Available from: [Link]1]

  • Leong, K. W., Brott, B. C., & Langer, R. (1985). Bioerodible polyanhydrides as a drug-carrier matrix. Journal of Biomedical Materials Research, 19(8), 941-955. Available from: [Link]4]

  • Jain, R., et al. (2005). Polyanhydrides: Synthesis, Characterization, and Applications. In Handbook of Biodegradable Polymeric Materials and Their Applications. American Scientific Publishers.
  • Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced drug delivery reviews, 54(7), 889-910.
  • Gite, V. V., et al. (2015). Polyanhydrides as localized drug delivery carrier: An update. ResearchGate. Available from: [Link]3]

  • Shukla, V., & De, S. (2022). Polyanhydride Chemistry. Biomacromolecules. Available from: [Link]2][7]

  • Reddy, B. M., et al. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry. Available from: [Link]5]

  • Gao, H., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? ACS Omega. Available from: [Link]6]

Sources

Application Notes and Protocols: Acetic Anhydride for the Cyclization of Geminal Diacids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the formation of cyclic anhydrides from dicarboxylic acids is a fundamental and widely utilized transformation. Among the various reagents employed for this purpose, acetic anhydride stands out for its efficacy, accessibility, and versatility. This guide provides an in-depth exploration of the use of acetic anhydride for the cyclization of geminal diacids, offering detailed mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

The conversion of geminal diacids, such as malonic acid derivatives, to their corresponding cyclic anhydrides presents unique challenges due to the inherent strain in the resulting four-membered ring systems. However, this transformation is a critical step in the synthesis of various important intermediates, including ketenes and specialized polymers. Acetic anhydride serves as a powerful dehydrating agent, facilitating the intramolecular condensation of the two carboxylic acid moieties.[1][2] Understanding the nuances of this reaction is paramount for achieving high yields and purity.

Mechanistic Rationale: The "Why" Behind the Method

The cyclization of a geminal diacid using acetic anhydride is not a simple dehydration reaction. It proceeds through a series of equilibrium steps involving the formation of a mixed anhydride intermediate. The overall process is driven by the formation of the thermodynamically stable acetic acid as a byproduct.

The reaction is generally understood to proceed via the following key steps:

  • Activation of the Diacid: One of the carboxylic acid groups of the geminal diacid attacks a carbonyl carbon of acetic anhydride. This initial nucleophilic acyl substitution results in the formation of a mixed anhydride and an acetate ion.

  • Intramolecular Cyclization: The second carboxylic acid group of the mixed anhydride then acts as an intramolecular nucleophile, attacking the adjacent carbonyl carbon derived from the original diacid. This step leads to the formation of the cyclic anhydride and the expulsion of an acetate molecule.

  • Proton Transfer and Product Formation: The expelled acetate abstracts a proton from the newly formed cyclic anhydride, regenerating the catalyst (if one is used) and yielding the final product along with acetic acid.

The reversibility of these steps means that the reaction conditions, particularly temperature and the removal of byproducts, play a crucial role in driving the equilibrium towards the desired cyclic anhydride.[3] For many dicarboxylic acids, simple heating is sufficient to drive the cyclization to completion, especially when a five- or six-membered ring is formed.[4][5][6]

Visualizing the Mechanism

Cyclization_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Proton Transfer Diacid Geminal Diacid MixedAnhydride Mixed Anhydride Intermediate Diacid->MixedAnhydride Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->MixedAnhydride Acetate1 Acetate MixedAnhydride->Acetate1 Leaving Group MixedAnhydride_copy Mixed Anhydride Intermediate CyclicAnhydride Cyclic Anhydride Acetate2 Acetate CyclicAnhydride->Acetate2 Leaving Group CyclicAnhydride_copy Cyclic Anhydride Acetate2_copy Acetate MixedAnhydride_copy->CyclicAnhydride Intramolecular Attack FinalProduct Final Cyclic Anhydride AceticAcid Acetic Acid CyclicAnhydride_copy->FinalProduct Acetate2_copy->AceticAcid Protonation

Caption: General mechanism for acetic anhydride-mediated cyclization.

Experimental Protocols

The choice of protocol is highly dependent on the specific geminal diacid substrate and its stability. The following protocols provide a general framework that can be adapted as needed.

Protocol 1: General Procedure for the Synthesis of Substituted Malonic Anhydrides

This protocol is adapted from established methods for the synthesis of challenging cyclic anhydrides.[7]

Materials:

  • Substituted malonic acid

  • Acetic anhydride (reagent grade, ≥98%)

  • Dry toluene (or other inert, high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the substituted malonic acid (1.0 eq).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add dry toluene to create a slurry. Then, add acetic anhydride (3.3 eq) dropwise via a syringe.[8] The use of a slight excess of acetic anhydride helps to drive the reaction to completion and sequester any water formed.[8]

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting diacid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

    • The crude cyclic anhydride can be purified by sublimation or recrystallization from a suitable solvent system (e.g., THF/pentane or methylene chloride/diethyl ether).[9]

Causality and Insights:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of acetic anhydride and the product by atmospheric moisture.[1]

  • Excess Acetic Anhydride: A stoichiometric amount of acetic anhydride is required to react with both carboxylic acid groups and to act as a dehydrating agent for the water produced during the reaction.[8] Using a slight excess ensures the reaction goes to completion.

  • Solvent Choice: Toluene is a common choice due to its appropriate boiling point and its ability to form an azeotrope with water, which can help to remove it from the reaction mixture. Other non-protic solvents with suitable boiling points can also be employed.

Protocol 2: Catalyst-Assisted Cyclization for Less Reactive Diacids

For sterically hindered or electronically deactivated geminal diacids, a catalyst can be employed to enhance the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions.[8]

Materials:

  • Geminal diacid

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Dry dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the geminal diacid (1.0 eq) and DMAP (0.1 eq) in dry DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (3.3 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

  • DMAP Catalysis: DMAP acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the carboxylic acid, thereby accelerating the formation of the mixed anhydride.[8]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between DMAP and acetic anhydride.

Data Presentation: Comparative Reaction Conditions

Diacid SubstrateReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Malonic AcidAcetic AnhydrideNoneTolueneReflux3Moderate[7]
Diethylmalonic AcidAcetic AnhydrideNoneNeat1401High[7]
Phenylsuccinic AcidDi-tert-butyl dicarbonateMgCl2THF402>99[9]
Glutaric AcidAcetic AnhydrideNoneNeat1001High[6]

Safety Considerations: Handling Acetic Anhydride

Acetic anhydride is a corrosive, flammable, and lachrymatory substance that requires careful handling.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[10][14] A face shield may be necessary for larger-scale operations.[10]

  • Ventilation: All manipulations of acetic anhydride should be performed in a well-ventilated chemical fume hood.[10][14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[10][12] In case of contact, flush the affected area immediately with copious amounts of water.[12][13]

  • Storage: Store acetic anhydride in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and strong bases.[11][13] Keep containers tightly closed.[10][11]

  • Spills: In the event of a spill, evacuate the area and use an absorbent material like sand or diatomaceous earth for containment.[13][14]

Workflow Visualization

Experimental_Workflow Start Start: Prepare Glassware and Reagents Setup Reaction Setup under Inert Atmosphere Start->Setup Addition Add Diacid, Solvent, and Acetic Anhydride Setup->Addition Reaction Heat to Reflux and Monitor Progress Addition->Reaction Workup Cool, Concentrate, and Purify Reaction->Workup Analysis Characterize Final Product (NMR, IR, etc.) Workup->Analysis End End: Store Product Appropriately Analysis->End

Caption: A typical experimental workflow for cyclization.

Conclusion

The use of acetic anhydride for the cyclization of geminal diacids is a robust and adaptable method in synthetic chemistry. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively synthesize a wide range of cyclic anhydrides. The protocols and safety information provided in this guide are intended to serve as a comprehensive resource for achieving successful and safe outcomes in the laboratory. The principles outlined here can be extended to the synthesis of other cyclic anhydrides, making this a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Acetic Anhydride. (n.d.). Purdue University. Retrieved February 19, 2026, from [Link]

  • What safety precautions should you take when working with acetic anhydride? (2020, April 17). Quora. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH. Retrieved February 19, 2026, from [Link]

  • Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. (2016). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Acetic anhydride. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Ebright, Y. W., & Jencks, W. P. (1993). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of the American Chemical Society, 95(25), 8475-8481. Retrieved February 19, 2026, from [Link]

  • Acetic Anhydride Dehydration Mechanism. (2017, January 19). Reddit. Retrieved February 19, 2026, from [Link]

  • Gstach, H., & Seis, H. (1990). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Tetrahedron, 46(16), 5589-5596. Retrieved February 19, 2026, from [Link]

  • Preparation of Acid Anhydrides. (2025, May 22). JoVE. Retrieved February 19, 2026, from [Link]

  • MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022, September 12). ACS Omega. Retrieved February 19, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis of anhydrides. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. (2025, February 27). Nature. Retrieved February 19, 2026, from [Link]

  • Perrin, C. L. (2015). Malonic Anhydrides, Challenges from a Simple Structure. eScholarship. Retrieved February 19, 2026, from [Link]

  • Acetic Anhydride. (n.d.). Chemical Market Analytics. Retrieved February 19, 2026, from [Link]

  • Cyclic Acetic Anhydride Formation. (2020, June 15). YouTube. Retrieved February 19, 2026, from [Link]

  • Thomas, C. M., & Colleagues. (2016). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Acetic anhydride preparation. (2025, March 20). Sciencemadness Discussion Board. Retrieved February 19, 2026, from [Link]

  • Malonates in Cyclocondensation Reactions. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • How to convert acetic acid to malonic acid? (2018, January 14). Quora. Retrieved February 19, 2026, from [Link]

  • Dehydration of dicarboxylic acids. (n.d.). Google Patents.
  • Acid Anhydrides. (n.d.). EBSCO. Retrieved February 19, 2026, from [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.). Google Patents.
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). Patsnap. Retrieved February 19, 2026, from [Link]

  • Acid Anhydride Chemistry. (2020, May 30). LibreTexts. Retrieved February 19, 2026, from [Link]

  • Method of preparing a cyclic dicarboxylic acid anhydride. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Scalable Synthesis of SK&F 106615 Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

SK&F 106615, identified as N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride, is an immunomodulatory agent belonging to the azaspirane class of compounds.[1] These compounds have shown potential in animal models of autoimmune diseases.[1] A critical aspect of advancing the research and development of such compounds is the availability of robust and scalable synthetic routes to produce the core molecular scaffolds and their intermediates in sufficient quantities. This document provides a detailed guide for the synthesis of key intermediates of SK&F 106615, designed for researchers, scientists, and professionals in drug development. The proposed synthetic strategy is based on established and scalable chemical transformations, offering a practical pathway to these important building blocks.

The following sections detail a plausible and scalable synthetic route, breaking down the synthesis into three main stages:

  • Synthesis of the Spirocyclic Core Precursor: Preparation of 4,4-dipropylcyclohexanone.

  • Construction of the Azaspiro[4.5]decane Scaffold: Synthesis of 8,8-dipropyl-2-azaspiro[4.5]decane.

  • Final Assembly: N-alkylation to introduce the diethylaminopropyl side chain.

Each section includes a detailed experimental protocol, a discussion of the underlying chemical principles, and data presentation to guide the user through a successful synthesis.

Overall Synthetic Workflow

The proposed synthesis of SK&F 106615 is a convergent route, starting with the preparation of the spirocyclic core and the side chain, followed by their coupling.

SK&F 106615 Synthesis Workflow cluster_0 Part 1: Spirocyclic Core Precursor Synthesis cluster_1 Part 2: Azaspiro[4.5]decane Formation cluster_2 Part 3: Side Chain Synthesis & Coupling cluster_3 Final Salt Formation Cyclohexanone Cyclohexanone 4,4-dipropylcyclohexanone 4,4-dipropylcyclohexanone Cyclohexanone->4,4-dipropylcyclohexanone Dialkylation 8,8-dipropyl-2-azaspiro[4.5]decane 8,8-dipropyl-2-azaspiro[4.5]decane 4,4-dipropylcyclohexanone->8,8-dipropyl-2-azaspiro[4.5]decane Reductive Amination SK&F 106615 (free base) SK&F 106615 (free base) 8,8-dipropyl-2-azaspiro[4.5]decane->SK&F 106615 (free base) N-Alkylation Diethylamine Diethylamine 3-chloro-N,N-diethylpropan-1-amine 3-chloro-N,N-diethylpropan-1-amine Diethylamine->3-chloro-N,N-diethylpropan-1-amine Alkylation 3-chloro-N,N-diethylpropan-1-amine->SK&F 106615 (free base) SK&F 106615 (dihydrochloride) SK&F 106615 (dihydrochloride) SK&F 106615 (free base)->SK&F 106615 (dihydrochloride) HCl treatment

Caption: Proposed synthetic workflow for SK&F 106615.

Part 1: Scalable Synthesis of 4,4-Dipropylcyclohexanone

The synthesis of the spirocyclic core of SK&F 106615 commences with the preparation of 4,4-dipropylcyclohexanone. This intermediate is crucial as it provides the carbocyclic part of the final azaspiro[4.5]decane system. A scalable approach to this intermediate involves the direct dialkylation of cyclohexanone.

Rationale for Synthetic Approach

Direct α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. To achieve dialkylation at the same carbon, a strong base is required to generate the enolate, followed by reaction with an alkyl halide. The use of a phase-transfer catalyst can be beneficial in large-scale reactions to improve reaction rates and yields.

Experimental Protocol: Synthesis of 4,4-Dipropylcyclohexanone

Materials:

  • Cyclohexanone

  • 1-Bromopropane

  • Sodium amide (NaNH₂)

  • Toluene

  • Ammonium chloride (aq. solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • To a stirred suspension of sodium amide in dry toluene, add cyclohexanone dropwise at a temperature maintained between 20-30 °C.

  • After the addition is complete, stir the mixture for 2 hours at room temperature to ensure complete enolate formation.

  • Add 1-bromopropane dropwise to the reaction mixture, maintaining the temperature below 40 °C.

  • After the addition, heat the mixture to reflux for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 4,4-dipropylcyclohexanone.

Expected Results and Data
ParameterExpected Value
Yield 60-70%
Purity (by GC) >95%
Appearance Colorless to pale yellow oil

Part 2: Construction of the 8,8-Dipropyl-2-azaspiro[4.5]decane Scaffold

With the 4,4-dipropylcyclohexanone in hand, the next critical step is the construction of the azaspiro[4.5]decane ring system. Reductive amination is a powerful and reliable method for the formation of C-N bonds and is well-suited for this transformation.[1][2][3][4]

Rationale for Synthetic Approach

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines.[4] The choice of a suitable amine synthon and a selective reducing agent is key to the success of this reaction. A common and effective reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are stable under weakly acidic conditions and selectively reduce the iminium ion in the presence of the ketone.[2][4][5]

Experimental Protocol: Synthesis of 8,8-Dipropyl-2-azaspiro[4.5]decane

Materials:

  • 4,4-Dipropylcyclohexanone

  • 2-Aminoethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

  • Sodium bicarbonate (aq. solution)

  • Sodium sulfate

Procedure:

  • Dissolve 4,4-dipropylcyclohexanone and 2-aminoethanol in dichloromethane.

  • Add acetic acid to the mixture to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 8,8-dipropyl-2-azaspiro[4.5]decane.

Reductive Amination Mechanism Ketone 4,4-Dipropylcyclohexanone O Iminium_Ion Iminium Ion Intermediate C=N⁺H- Ketone:f0->Iminium_Ion:f0 + Amine, -H₂O Amine 2-Aminoethanol H₂N-CH₂CH₂-OH Product 8,8-Dipropyl-2-azaspiro[4.5]decane N-H Iminium_Ion:f0->Product:f0 + [H⁻] Reducing_Agent NaBH(OAc)₃ [H⁻] Reducing_Agent:f0->Iminium_Ion:f0

Caption: Reductive amination for azaspirodecane synthesis.

Part 3: Final Assembly via N-Alkylation

The final step in the synthesis of the SK&F 106615 free base is the N-alkylation of the secondary amine of the azaspiro[4.5]decane core with a suitable N,N-diethylpropanamine side chain precursor.

Rationale for Synthetic Approach

The alkylation of secondary amines with alkyl halides is a standard method for the synthesis of tertiary amines.[6] To ensure a clean and efficient reaction, a base is typically used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of a non-nucleophilic base is important to avoid side reactions.

The side chain precursor, 3-chloro-N,N-diethylpropan-1-amine, is commercially available or can be synthesized from diethylamine and 1-bromo-3-chloropropane or 3-chloropropanol.[7][8]

Experimental Protocol: Synthesis of SK&F 106615 (free base)

Materials:

  • 8,8-Dipropyl-2-azaspiro[4.5]decane

  • 3-Chloro-N,N-diethylpropan-1-amine hydrochloride[7]

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Sodium iodide (catalytic amount)

Procedure:

  • To a solution of 8,8-dipropyl-2-azaspiro[4.5]decane in acetonitrile, add potassium carbonate and a catalytic amount of sodium iodide.

  • Add 3-chloro-N,N-diethylpropan-1-amine hydrochloride to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude SK&F 106615 free base.

  • The product can be further purified by column chromatography if necessary.

Conversion to Dihydrochloride Salt

The final drug substance is the dihydrochloride salt. This can be readily prepared by treating a solution of the free base with hydrochloric acid.

Procedure:

  • Dissolve the purified SK&F 106615 free base in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data Summary
IntermediateMolecular Weight ( g/mol )Theoretical Yield (from 1 eq. precursor)Typical Purity
4,4-Dipropylcyclohexanone 196.3385%>95% (GC)
8,8-Dipropyl-2-azaspiro[4.5]decane 223.4175%>97% (LC-MS)
SK&F 106615 (free base) 350.6480%>98% (LC-MS)
SK&F 106615 (dihydrochloride) 423.56>95% (from free base)>99% (HPLC)

Conclusion

The synthetic routes and protocols detailed in this application note provide a comprehensive and scalable pathway for the preparation of key intermediates of the immunomodulatory agent SK&F 106615. By employing robust and well-established chemical transformations such as dialkylation, reductive amination, and N-alkylation, researchers can access these valuable compounds in a reliable and efficient manner. The provided protocols, along with the rationale and data, are intended to serve as a practical guide for scientists and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of SK&F 106615 and related azaspiranes.

References

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. - ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab - IRIS. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. [Link]

  • Myers Chem 115. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Selective immunomodulatory activity of SK&F 106615, a macrophage-targeting antiarthritic compound, on antibody and cellular responses in rats and mice - PubMed. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC. [Link]

  • Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide - PrepChem.com. [Link]

  • Ch22: Alkylation of Amines - University of Calgary. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

[1]

Status: Active Document ID: TS-ANH-88DP Applicable Compound: 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione (Spiro-succinic anhydride derivative) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive: The Hydrolysis Threat

Why is this compound unstable? This compound contains a cyclic succinic anhydride motif spiro-fused to a lipophilic cyclohexane ring.[1] While the propyl chains add lipophilicity, the anhydride ring (-C(=O)-O-C(=O)-) remains an electrophilic "hotspot."

Upon exposure to atmospheric moisture, the strained 5-membered ring undergoes irreversible nucleophilic attack by water, cleaving the anhydride bond to form the corresponding gem-disubstituted dicarboxylic acid (1-(carboxymethyl)-4,4-dipropylcyclohexanecarboxylic acid).

Impact on Research:

  • Stoichiometry Errors: The molecular weight changes from ~252.35 g/mol (Anhydride) to ~270.36 g/mol (Diacid), skewing molar equivalents in synthesis.[1]

  • Reaction Failure: The free acid is unreactive in reactions requiring the activated anhydride electrophile (e.g., Friedel-Crafts acylation, amide coupling without coupling agents).

  • Purification Issues: The diacid significantly alters solubility profiles, often precipitating or streaking during chromatography.[1]

Visualizing the Failure Mode

The following diagram illustrates the hydrolysis pathway you must prevent.

HydrolysisPathwayAnhydrideActive Anhydride(Intact 5-membered ring)TSTetrahedralIntermediateAnhydride->TSWaterAtmospheric H₂O(Nucleophile)Water->TSNucleophilicAttackDiacidHydrolyzed Diacid(Dead End Product)TS->DiacidRing Opening(Irreversible)

Figure 1: Mechanism of moisture-induced degradation.[1] The anhydride ring opens to form a thermodynamically stable dicarboxylic acid.

Storage Protocols: The "Zero-Moisture" Standard

Do not rely on standard refrigeration alone. Cold air in a refrigerator often has high relative humidity (RH), and condensation upon retrieval is the #1 cause of batch failure.

Tier 1: Long-Term Storage (Unopened)
ParameterSpecificationTechnical Rationale
Temperature -20°C Lowers the kinetic rate of hydrolysis significantly.[1]
Atmosphere Argon or Nitrogen Displaces moisture-laden air.[1] Argon is preferred (heavier than air).[1]
Primary Container Amber Glass Vial Prevents light degradation (though less critical than moisture) and offers a rigid seal.[1]
Secondary Barrier Heat-Sealed Mylar Bag Critical: Glass screw caps loosen at -20°C due to differential thermal contraction.[1] A heat-sealed aluminized bag with a desiccant packet is the only fail-safe.
Tier 2: Active Use (Benchtop Handling)

Scenario: You need to weigh out 500 mg for a reaction.

  • Equilibration (The Golden Rule): Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (RT) for at least 60 minutes before opening.

    • Why? Opening a cold vial at RT causes immediate condensation of atmospheric water onto the powder.

  • Handling Environment:

    • Best: Weigh inside a glovebox under N₂.

    • Acceptable: Weigh quickly in a fume hood, minimizing open time. Use a "funnel-and-weigh" technique to avoid leaving the stock bottle open.

  • Resealing: Purge the headspace with dry Nitrogen/Argon before recapping.[1] Wrap the cap with Parafilm immediately.

Troubleshooting & Quality Control (QC)

How do you know if your batch is compromised? Use this diagnostic matrix.

Quick Diagnostic: The Solubility Test
  • Method: Dissolve ~10 mg of the compound in 1 mL of dry Dichloromethane (DCM) or Toluene .[1]

  • Result A (Clear Solution): Likely intact anhydride.[1] (Anhydrides are highly soluble in non-polar organics).

  • Result B (Cloudy/Precipitate): FAIL. The hydrolyzed diacid is highly polar and insoluble in DCM/Toluene.[1]

Definitive Analysis: 1H-NMR

Run the NMR in CDCl₃ (ensure the solvent is dry/neutralized).[1]

FeatureIntact Anhydride (Active)Hydrolyzed Diacid (Degraded)
Acid Proton Absent Broad singlet > 10.0 ppm (COOH)
Succinic CH₂ Sharp singlet/doublet ~2.6–2.9 ppmShifted multiplet, often descaled
Symmetry Distinct asymmetry in the 5-ringDiacid may show different symmetry
Decision Tree for Compromised Batches

QC_DecisionStartSuspect Hydrolysis?SolubilitySolubility Test(DCM/Toluene)Start->SolubilityClearClear SolutionSolubility->ClearPassCloudyCloudy / PrecipitateSolubility->CloudyFailNMRRun 1H-NMR(Check >10ppm region)Clear->NMRVerify PurityRecrystallizeSalvage Protocol:Recrystallize fromAcetic Anhydride/TolueneCloudy->Recrystallize<50% HydrolysisDiscardDiscard / Repurposeas DiacidCloudy->Discard>50% HydrolysisNMR->Recrystallize<10% AcidUseProceed with ReactionNMR->UseNo Acid Peak

Figure 2: Workflow for assessing batch integrity and salvage options.

Frequently Asked Questions (FAQs)

Q: Can I re-close the ring if it has hydrolyzed? A: Yes. This is a salvage procedure. Reflux the hydrolyzed material in acetic anhydride (Ac₂O) or with acetyl chloride for 1-2 hours. The chemical dehydrating agent will reform the 5-membered anhydride ring. Excess Ac₂O can be removed under high vacuum. Note: Ensure complete removal of acetic acid traces before using in sensitive nucleophilic additions.

Q: Is the compound light sensitive? A: While not a primary chromophore, prolonged UV exposure can cause radical degradation in the propyl chains or ring strain relaxation.[1] Store in amber vials as a precaution, but moisture is the primary enemy.

Q: Can I store a solution of the anhydride? A: No. Even "anhydrous" solvents like THF or DCM absorb water from the atmosphere over time.[1] Storing the compound in solution accelerates hydrolysis significantly compared to the solid state. Always store as a dry powder.[1]

Q: What is the specific CAS number for this derivative? A: The parent compound (unsubstituted) is 2-oxaspiro[4.5]decane-1,3-dione (CAS 6051-25-8) [1, 2].[1] The "8,8-dipropyl" derivative is a specialized intermediate (often related to Gabapentinoid synthesis) and may not have a widely indexed public CAS, often referred to by internal catalog IDs in synthesis literature. Treat it with the same rigorous exclusion of moisture as the parent.

References

  • Sigma-Aldrich. (n.d.).[1] 2-oxaspiro[4.5]decane-1,3-dione Product Sheet (CAS 6051-25-8). Retrieved from [1]

  • PubChem. (2025).[1][2] 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Related Spiro Structure Data). National Library of Medicine. Retrieved from [1]

  • Wipf, P. (2014).[1][3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] Retrieved from

  • Chemistry Steps. (2020). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from

Improving yield of spiro-anhydride formation from dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Spiro-Cyclic Anhydride Synthesis from Gem-Disubstituted Dicarboxylic Acids Ticket ID: SPIRO-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1]

The Challenge: Converting a dicarboxylic acid into a spiro-anhydride is theoretically simple (dehydration) but experimentally fraught with competing pathways: intermolecular oligomerization, decarboxylation, and hydrolysis during isolation.

The "Secret" Variable: The Thorpe-Ingold Effect Success in spiro-formation relies heavily on the Thorpe-Ingold Effect (Gem-Dialkyl Effect).[1] Bulky substituents at the quaternary carbon (the spiro center) compress the internal bond angle (


), forcing the two carboxyl groups closer together.
  • Low Steric Bulk:

    
     (Tetrahedral). Reaction is slow; entropy favors open-chain oligomers.
    
  • High Steric Bulk:

    
    .[2] Reaction is accelerated; enthalpy favors ring closure.
    

Core Directive: If your yield is low, you are likely fighting entropy (concentration too high) or moisture (hydrolysis).

Reagent Selection Matrix

Do not use a "one-size-fits-all" approach. Select your dehydrating agent based on your substrate's thermal stability and acid sensitivity.

ReagentSelection Start Start: Analyze Substrate Stability Is Substrate Thermally Stable (>100°C)? Start->Stability AcidSens Is Substrate Acid Sensitive? Stability->AcidSens No Sterics Is the Spiro-Center Highly Hindered? Stability->Sterics Yes TFAA METHOD B: TFAA (0°C to RT) AcidSens->TFAA No (Standard Sensitive) DCC METHOD C: DCC/EDC (Steglich Conditions) AcidSens->DCC Yes (Very Sensitive) Ac2O METHOD A: Acetic Anhydride (Reflux) Sterics->Ac2O No (Standard) SOCl2 METHOD D: Thionyl Chloride (Aggressive) Sterics->SOCl2 Yes (Needs forcing)

Caption: Decision tree for selecting the optimal dehydration reagent based on substrate properties.

Troubleshooting Center (Q&A)

Issue 1: "My product turns back into the starting material on the filter."

Diagnosis: Hydrolysis during Workup. Cyclic anhydrides are highly electrophilic. If you wash the reaction mixture with aqueous bicarbonate or even water, you risk opening the ring back to the diacid, especially if the ring is strained (5-membered).

The Fix (Self-Validating Protocol):

  • Avoid Aqueous Workup: If using Method A (Acetic Anhydride), remove excess reagent via azeotropic distillation with toluene on a rotary evaporator.

  • Crystallization: Recrystallize directly from dry solvents (e.g., Acetone/Hexane or dry Toluene) under an inert atmosphere.

  • Validation: Check IR immediately. You must see the anhydride doublet (approx. 1760 cm⁻¹ and 1820 cm⁻¹). If you see a broad peak at 3000-3500 cm⁻¹, you have re-hydrolyzed the product.

Issue 2: "I am getting a gummy, insoluble solid instead of crystals."

Diagnosis: Oligomerization (Intermolecular Reaction). You are violating the Ruggli-Ziegler Dilution Principle . If the concentration is too high, one acid molecule reacts with a neighboring molecule instead of its own tail, forming a linear poly-anhydride.

The Fix:

  • Dilute: Run the reaction at

    
     concentration.
    
  • Slow Addition: If using a coupling agent (DCC), add the reagent slowly to the acid solution to keep the instantaneous concentration of the activated species low.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Equilibrium Limitation. Methods using Acetic Anhydride are equilibrium processes:



If Acetic Acid (

) accumulates, it pushes the equilibrium back to the left.

The Fix:

  • Distillative Removal: Use a Dean-Stark trap or continuous distillation to remove the acetic acid byproduct (BP: 118°C) if the solvent allows.

  • Excess Reagent: Use

    
     as the solvent (large excess) to drive Le Chatelier’s principle.
    

Standard Operating Protocols (SOPs)

Method A: The Classic (Acetic Anhydride)

Best for: Stable substrates, scale-up.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • Mix: Suspend 1.0 eq of dicarboxylic acid in 5–10 volumes of Acetic Anhydride .

  • Reaction: Heat to 140°C (reflux) for 2–4 hours.

    • Checkpoint: The solution usually becomes clear as the anhydride forms (anhydrides are generally more soluble in organic media than polar diacids).

  • Isolation (CRITICAL):

    • Cool to room temperature.[3]

    • Do NOT add water.

    • Remove excess

      
       and acetic acid on a rotary evaporator at 60°C under high vacuum.
      
    • Add Toluene (2x) and re-evaporate to azeotrope trace acetic acid.

  • Purification: Recrystallize the residue from dry Toluene or Hexane/EtOAc.

Method B: The Gentle (Trifluoroacetic Anhydride - TFAA)

Best for: Thermally sensitive or sterically crowded substrates.

  • Setup: Flame-dry flask,

    
     atmosphere, ice bath (0°C).
    
  • Mix: Dissolve 1.0 eq of diacid in dry DCM or THF (0.1 M).

  • Activation: Add 1.2 eq of TFAA dropwise.

    • Mechanism:[3][4][5][6][7][8] Forms a mixed anhydride intermediate which rapidly cyclizes due to the excellent leaving group ability of the trifluoroacetate anion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Isolation: Evaporate volatiles in vacuo. The byproduct (TFA) is volatile (BP: 72°C).

  • Purification: Pass through a short plug of silica gel using non-protic solvents (e.g., DCM/Hexane) quickly to avoid hydrolysis on the silica surface.

Comparative Data: Dehydrating Agents

ReagentReaction TempByproductsRisk ProfileYield Potential*
Acetic Anhydride 140°CAcetic AcidIsomerization of cis-alkenesHigh (85-95%)
TFAA 0°C - 25°CTFA (Volatile)Mild, expensiveHigh (90-98%)
Acetyl Chloride 50°C - 80°CHCl, AcOHAcid hydrolysis of sensitive groupsMed (60-80%)
DCC / EDC 0°C - 25°CUrea (Solid)Difficult removal of ureaMed-High (70-90%)
Thionyl Chloride 80°C

, HCl
Very harsh, corrosiveHigh (Stable substrates)

*Yields assume optimized conditions and absence of competing side reactions.

Visualizing the Pathway

The formation of the spiro-ring involves an intramolecular nucleophilic acyl substitution.

Mechanism cluster_TI Thorpe-Ingold Zone Diacid Gem-Disubstituted Diacid Activation Activation (Mixed Anhydride) Diacid->Activation + Ac2O / TFAA Transition Tetrahedral Intermediate Activation->Transition Intramolecular Attack Product Spiro-Anhydride Transition->Product - Leaving Group (AcOH / TFA)

Caption: Mechanistic flow. The Thorpe-Ingold effect lowers the energy barrier at the Transition state.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds.[1][9] Part I. spiro-Compounds from Cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] (Foundational text on the Thorpe-Ingold Effect).

  • Organic Chemistry Portal. Synthesis of Anhydrides. (Comprehensive review of modern reagents including TFAA and Acetyl Chloride).

  • Heldal, T. & Fiksdahl, A. (2012). A Convenient Method for the Synthesis of Cyclic Anhydrides.[10] (Discusses TFAA methodology).

  • Spectroscopy Online. (2020). The C=O[8][11][12][13][14] Bond, Part IV: Acid Anhydrides.[14] (Reference for IR characterization peaks).

  • BenchChem Technical Support. Preventing Hydrolysis During Workup. (Troubleshooting guide for moisture-sensitive intermediates).

Sources

Technical Support Center: Navigating the Solubility Challenges of 8,8-dipropyl Substituted Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8,8-dipropyl substituted spiro compounds. This guide is designed to provide expert advice and practical solutions to the common solubility challenges encountered with this unique class of molecules. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for advancing your research and development efforts. This resource is structured to provide in-depth technical guidance in a user-friendly question-and-answer format.

I. Understanding the Challenge: Why are 8,8-dipropyl Substituted Spiro Compounds Poorly Soluble?

Question: What inherent structural features of 8,8-dipropyl substituted spiro compounds contribute to their low solubility in aqueous media?

Answer: The poor aqueous solubility of 8,8-dipropyl substituted spiro compounds stems from a combination of their molecular architecture. The defining characteristic of these molecules is the spirocyclic core, which imparts a rigid, three-dimensional structure.[1][2] While this rigidity can be advantageous for target binding and improving pharmacokinetic properties, it also presents challenges for dissolution.[1][3][4]

The primary contributors to the low aqueous solubility are the two propyl groups attached at the 8-position. These alkyl chains are highly hydrophobic, significantly increasing the lipophilicity of the molecule. According to the principle of "like dissolves like," these nonpolar moieties have a strong tendency to avoid interaction with polar water molecules, leading to poor solvation.[5]

Furthermore, the overall molecular size and weight of these compounds can be substantial, further hindering their ability to be effectively surrounded by solvent molecules.[6][7] The combination of a rigid, complex scaffold and hydrophobic substituents makes these compounds inherently difficult to dissolve in aqueous environments, a common challenge for many new chemical entities in drug discovery.[8][9][10]

II. Troubleshooting Guide: Practical Solutions for Common Solubility Issues

This section provides step-by-step guidance to address specific problems you may encounter during your experiments.

Issue 1: My 8,8-dipropyl spiro compound is not dissolving in my primary organic solvent (e.g., DMSO, ethanol).

Question: I'm trying to prepare a stock solution of my 8,8-dipropyl substituted spiro compound in DMSO, but it's not fully dissolving, or it's precipitating out. What should I do?

Answer: This is a common first hurdle. While DMSO is a powerful and widely used solvent, highly lipophilic compounds can sometimes test its limits. Here's a systematic approach to troubleshoot this issue:

Step-by-Step Protocol:

  • Increase Solvent Volume: The most straightforward first step is to try and dissolve the compound in a larger volume of the solvent to create a more dilute stock solution.

  • Gentle Heating: Gently warm the solution in a water bath (typically to 37-50°C). Increased temperature can enhance the dissolution of many compounds by providing the energy needed to overcome crystal lattice forces.[11][12] Be cautious not to overheat, as this could lead to degradation of your compound.

  • Sonication: Utilize a bath sonicator to provide mechanical energy, which can help break up solid aggregates and facilitate solvent interaction with the compound's surface.[13]

  • Co-Solvent System: If the compound remains insoluble, consider a co-solvent system. The addition of a less polar, water-miscible solvent can sometimes improve solubility.[8][14] However, for highly hydrophobic compounds, a more non-polar co-solvent might be necessary if your downstream application allows.

Causality Explained: The goal is to disrupt the intermolecular forces holding the solid compound together and allow the solvent molecules to surround and solvate the individual molecules. Heating provides thermal energy to overcome these forces, while sonication provides mechanical energy. A co-solvent system alters the overall polarity of the solvent, potentially creating a more favorable environment for the hydrophobic compound.[14]

Issue 2: My compound dissolves in the organic stock solution but precipitates upon dilution into an aqueous buffer.

Question: My 8,8-dipropyl spiro compound forms a clear stock solution in DMSO, but when I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms immediately. How can I prevent this?

Answer: This is a classic sign of a compound "crashing out" of solution when the environment becomes too polar. The key is to maintain the compound's solubility in the final aqueous medium.

Experimental Workflow for Aqueous Dilution:

G Solubility Solubility Physicochemical_Properties Physicochemical Properties Solubility->Physicochemical_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties Environmental_Factors Environmental Factors Solubility->Environmental_Factors Molecular_Weight Molecular Weight Physicochemical_Properties->Molecular_Weight Lipophilicity Lipophilicity (Propyl Groups) Physicochemical_Properties->Lipophilicity Crystal_Lattice_Energy Crystal Lattice Energy Physicochemical_Properties->Crystal_Lattice_Energy Particle_Size Particle Size Physicochemical_Properties->Particle_Size Polarity Polarity Solvent_Properties->Polarity Co_solvents Co-solvents Solvent_Properties->Co_solvents Surfactants Surfactants Solvent_Properties->Surfactants pH pH (if ionizable) Solvent_Properties->pH Temperature Temperature Environmental_Factors->Temperature Agitation Agitation/Sonication Environmental_Factors->Agitation

Sources

Optimizing reaction temperature for spiro-imide formation

Author: BenchChem Technical Support Team. Date: February 2026

The Kinetic vs. Thermodynamic Landscape

From the Desk of the Senior Scientist:

Synthesizing spiro-imides (specifically spiro-succinimides and spiro-glutarimides) is a battle against steric strain. The formation of the quaternary spiro-carbon is the rate-limiting step, creating a high energy barrier that demands thermal activation. However, temperature optimization in this context is not merely about "adding heat." It is a precise balancing act between ring closure kinetics and thermal decomposition .

In my experience, 80% of failed spiro-imide syntheses stem from a misunderstanding of this thermal window.

  • Too Cold (<80°C): The reaction stalls at the intermediate amic acid or open-chain amide stage. The energy is insufficient to force the two carbonyls into the planar conformation required for dehydration/cyclization.

  • Too Hot (>160°C): You risk decarboxylation (if acid intermediates are present), retro-reaction (in cycloadditions), or polymerization of maleimide precursors.

The following guide synthesizes bench-validated protocols with mechanistic insights to help you navigate this landscape.

Troubleshooting Guide & FAQs

Categorized by experimental symptom for rapid diagnosis.

Category A: Incomplete Conversion (The "Stalled" Reaction)

Q: My LC-MS shows a persistent peak with Mass = Product + 18. Increasing time doesn't help. What is happening? A: You have isolated the intermediate amic acid . This is the classic "Temperature Trap." The initial attack of the amine/nucleophile onto the anhydride or ester is fast and kinetic, occurring often at room temperature. However, the second step—ring closure (dehydration)—is thermodynamic and endothermic.

  • The Fix: You must cross the activation energy barrier for cyclization.

    • Solvent Switch: If using Ethanol/Methanol (reflux ~78°C), switch to Toluene (110°C) or Xylene (140°C).

    • Azeotropic Distillation: Use a Dean-Stark trap to physically remove the water generated during ring closure. This drives the equilibrium toward the imide (Le Chatelier’s principle).

    • Chemical Dehydration: If thermal increase is impossible due to substrate sensitivity, add a dehydrating agent like HMDS (Hexamethyldisilazane) or Acetic Anhydride at 60-80°C.

Q: I am performing a 1,3-dipolar cycloaddition with maleimide to form a spiro-succinimide. The yield is low at reflux. Should I heat more? A: Proceed with caution. While heat promotes the reaction, spiro-cyclizations involving maleimides are often reversible (Retro-Diels-Alder or Retro-1,3-dipolar pathways).

  • The Fix: Instead of higher thermal heat, switch to Microwave Irradiation (MW) .

    • Protocol: Set MW to 120°C for 10–20 minutes.

    • Why: MW provides rapid, uniform heating that accelerates the forward reaction rate (

      
      ) significantly more than the reverse rate within short timeframes, kinetically trapping the product before degradation occurs [1, 2].
      
Category B: Impurity Profiles

Q: My product is dark/tarry, and NMR shows broad peaks in the aliphatic region. Reaction temp was 150°C. A: You have triggered maleimide polymerization . Maleimides are prone to radical polymerization at high temperatures, especially in concentrated solutions.

  • The Fix:

    • Lower Concentration: Dilute the reaction to <0.1 M.

    • Radical Scavenger: Add a catalytic amount of Hydroquinone or BHT (Butylated hydroxytoluene) if the mechanism is ionic (e.g., Michael addition).

    • Temperature Ceiling: Do not exceed 130°C. If the reaction is sluggish, use a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) to lower the activation energy rather than increasing temperature.

Q: I see a side product with Mass = Product - 44. What is this? A: This is decarboxylation . If your spiro-formation involves an


-amino acid or a carboxylic acid intermediate (common in azomethine ylide routes), excessive heat (>140°C) will eject 

.
  • The Fix: strictly control temperature to 100–110°C . If using microwave, use "Power Max" settings to prevent temperature overshoots.

Advanced Experimental Protocols

Protocol A: Microwave-Assisted Spiro-Succinimide Synthesis

Best for: 1,3-dipolar cycloadditions (Isatin + Amino Acid + Maleimide)

ParameterConditionRationale
Solvent Ethanol or Methanol (Green)Polar solvents stabilize the transition state (zwitterionic azomethine ylide).
Temperature 100°C - 120°C Optimal window. <100°C is too slow; >130°C risks polymerization.
Time 10 - 20 minsShort duration prevents thermodynamic equilibration to side products.
Pressure ~5-10 bar (sealed vessel)Allows solvents to be heated above boiling points safely.
Stoichiometry 1:1.1:1.1 (Isatin:Amine:Maleimide)Slight excess of dipolarophile compensates for any oligomerization.

Step-by-Step:

  • Charge a 10 mL MW vial with Isatin (1.0 mmol), Sarcosine (1.1 mmol), and N-substituted Maleimide (1.1 mmol).

  • Add Ethanol (3 mL). Add a stir bar.

  • Seal and irradiate at 110°C (dynamic power mode) for 15 minutes .

  • Cool to RT. The spiro-imide often precipitates directly. Filter and wash with cold EtOH.

Protocol B: Thermal Cyclization of Spiro-Glutarimides

Best for: Anhydride + Amine condensation

ParameterConditionRationale
Solvent Toluene or XyleneHigh boiling point required for azeotropic water removal.
Catalyst TEA (Triethylamine) or DMAP (10 mol%)Base catalysis accelerates the initial nucleophilic attack.
Temperature Reflux (110°C - 140°C) Essential to drive the endothermic ring closure.
Apparatus Dean-Stark TrapPhysical removal of water shifts equilibrium to product (Imide).

Step-by-Step:

  • Dissolve Spiro-anhydride (1.0 eq) and Amine (1.05 eq) in Toluene (0.2 M).

  • Add catalytic TEA (0.1 eq).

  • Reflux with a Dean-Stark trap for 6–12 hours. Monitor water collection.

  • Checkpoint: If TLC shows intermediate acid (polar spot), add HMDS (1.0 eq) and reflux for 1 additional hour to chemically dehydrate.

Visualizing the Mechanism & Workflow

Diagram 1: The Temperature-Dependent Reaction Pathway

This diagram illustrates the critical energy barrier between the intermediate Amic Acid and the final Spiro-Imide. Note how temperature dictates the path.[1][2]

ReactionEnergyProfile Reactants Reactants (Anhydride + Amine) Intermediate Intermediate (Amic Acid / Open Chain) Reactants->Intermediate Fast (RT to 60°C) Intermediate->Reactants Reversible (If Temp too low) TS_Cyclization Transition State (High Steric Strain) Intermediate->TS_Cyclization Heat Required (>100°C or Catalyst) SideProduct Side Products (Polymer/Decarboxylated) Intermediate->SideProduct Overheating (>150°C) Product Spiro-Imide (Cyclized Product) TS_Cyclization->Product -H2O

Caption: Kinetic profile of spiro-imide formation. The "Heat Required" step is the bottleneck. Insufficient heat leads to reversibility; excessive heat leads to irreversible side products.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues based on temperature and reaction state.

TroubleshootingTree Start Problem: Low Yield of Spiro-Imide CheckTLC Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->CheckTLC SM_Yes Yes, SM Consumed CheckTLC->SM_Yes SM_No No, SM Remains CheckTLC->SM_No IdentifyPeak Identify Major Peak SM_Yes->IdentifyPeak TempCheck Current Temp? SM_No->TempCheck IncreaseTemp Action: Increase Temp (Switch to Xylene/DMF) TempCheck->IncreaseTemp If <80°C AddCat Action: Add Lewis Acid (ZnCl2 or Sc(OTf)3) TempCheck->AddCat If >110°C already Intermed Mass = Product + 18 (Open Chain Amic Acid) IdentifyPeak->Intermed Decomp Complex Mixture/Tars IdentifyPeak->Decomp FixIntermed Action: Promote Dehydration (Dean-Stark or HMDS) Intermed->FixIntermed FixDecomp Action: Lower Temp Use Radical Scavenger Decomp->FixDecomp

Caption: Diagnostic flowchart for optimizing reaction conditions based on intermediate analysis.

References

  • Microwave-Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the efficiency of microwave irradiation (140°C, 15 min) over conventional reflux (5 hours) for spiro-imide formation, showing yield increases from ~40% to ~80%.

  • A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3'-oxindole]. Source: National Institutes of Health (PMC) / Molecules URL:[Link] Relevance: Provides specific protocols for 1,3-dipolar cycloaddition involving maleimides, highlighting temperature effects on diastereoselectivity and yield.

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Source: Royal Society of Chemistry (RSC Advances) URL:[3][Link] Relevance: Comprehensive review (2024) detailing the "sweet spot" temperatures for various spiro-heterocycle syntheses and the advantages of MW heating.

  • Maleimides as Versatile Reactive Platforms in Transition-Metal-Catalyzed C–H Activation/Annulation. Source: ResearchGate / Asian Journal of Organic Chemistry URL:[Link] Relevance: Discusses the stability of maleimide scaffolds under high-temperature catalytic conditions.

Sources

Technical Support Center: Purification of Lipophilic Spirocyclic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of lipophilic spirocyclic anhydrides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. The three-dimensional and often rigid structure of spirocyclic compounds can present significant purification challenges.[1][2] This resource provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of lipophilic spirocyclic anhydrides. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem 1: My lipophilic spirocyclic anhydride is co-eluting with a nonpolar impurity during column chromatography.

Cause: The similar polarity of your target compound and the impurity makes separation by normal-phase column chromatography difficult. The lipophilic nature of both molecules leads to strong interactions with the stationary phase.

Solution:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Start by systematically decreasing the polarity of your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of hexane. This will increase the retention time of both compounds, but may enhance the separation.[3]

    • Introduce a Different Solvent: Sometimes, a simple two-solvent system is insufficient. Introducing a third solvent with a different polarity or hydrogen bonding capability (e.g., a small percentage of dichloromethane or toluene) can alter the selectivity of the separation.

  • Switch to Reversed-Phase Chromatography:

    • Principle: In reversed-phase chromatography (RPC), the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is polar.[4][5] Lipophilic compounds will have a stronger affinity for the stationary phase and elute later. This change in selectivity can often resolve co-eluting nonpolar compounds.[5]

    • Solvent System: A typical mobile phase for RPC is a mixture of water and an organic solvent like acetonitrile or methanol.

  • Consider Alternative Adsorbents:

    • If silica gel is not providing adequate separation, consider using alumina (Al₂O₃) as the stationary phase. Alumina has different surface properties and can sometimes provide better separation for specific classes of compounds.

Problem 2: My lipophilic spirocyclic anhydride "oils out" during recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.

Solution:

  • Solvent Selection is Key:

    • Boiling Point: Choose a recrystallization solvent with a boiling point lower than the melting point of your anhydride.[7]

    • Solubility Profile: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[7][8] The principle of "like dissolves like" is a good starting point; for lipophilic compounds, nonpolar solvents are generally more suitable.[6]

  • Modify the Recrystallization Technique:

    • Use a Solvent Pair (Binary System): Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6][8]

    • Slow Cooling: Rapid cooling can promote oiling out.[7] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[9]

    • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6][10]

Problem 3: The yield of my purified lipophilic spirocyclic anhydride is consistently low after recrystallization.

Cause: Low recovery can be due to several factors, including using too much solvent, premature crystallization during filtration, or the compound being too soluble in the cold solvent.

Solution:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.[8] Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization:

    • Preheat the Funnel: During hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.

    • Add Extra Solvent Before Filtration: Add a small amount of extra hot solvent just before filtration to keep the compound in solution.[9]

  • Optimize the Cooling Process:

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Wash Crystals with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel lipophilic spirocyclic anhydride?

A1: A multi-step approach is often the most effective:

  • Initial Purification by Column Chromatography: This is an excellent first step to remove major impurities.[3] Given the lipophilic nature, start with normal-phase chromatography on silica gel with a nonpolar mobile phase (e.g., hexane/ethyl acetate). If separation is poor, consider reversed-phase chromatography.[4]

  • Recrystallization for Final Purity: After column chromatography, the fractions containing your product can be combined, the solvent removed, and the resulting solid recrystallized to achieve high purity.[10] This is particularly effective at removing trace impurities that may have co-eluted.

  • Consider Distillation for Thermally Stable Compounds: If your anhydride is thermally stable and has a distinct boiling point, vacuum distillation can be a powerful purification technique, especially for removing non-volatile impurities.[12]

Q2: How can I remove residual acid (e.g., from hydrolysis of the anhydride) from my lipophilic spirocyclic anhydride sample?

A2:

  • Aqueous Workup: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution.[13] The acidic impurity will be deprotonated and extracted into the aqueous layer. Follow this with a brine wash to remove residual water before drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification via Chromatography: If the corresponding acid is significantly more polar than the anhydride, it can often be easily separated by column chromatography. The acid will have a much stronger affinity for the silica gel and will elute much later than the less polar anhydride.

Q3: Are there any specific safety precautions I should take when purifying anhydrides?

A3: Yes, anhydrides are reactive compounds and should be handled with care:

  • Moisture Sensitivity: Anhydrides react with water to form carboxylic acids. Therefore, it is crucial to use anhydrous solvents and glassware to prevent hydrolysis of your product.[14]

  • Reactivity with Nucleophiles: Anhydrides react with nucleophiles such as alcohols and amines. Avoid using solvents that can react with your compound (e.g., methanol or ethanol for recrystallization, unless you are intentionally forming an ester).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Data Summary Table

Purification MethodBest ForKey Parameters to OptimizeCommon Issues
Normal-Phase Column Chromatography Separating compounds with different polarities.Mobile phase composition, stationary phase (silica vs. alumina).Co-elution of compounds with similar polarity.[4]
Reversed-Phase Column Chromatography Separating lipophilic compounds.Mobile phase composition (e.g., water/acetonitrile gradient).Silanophilic interactions with residual silanols on the stationary phase.[5][15]
Recrystallization Achieving high purity of solid compounds.Solvent choice, cooling rate."Oiling out," low yield.[6][9]
Vacuum Distillation Purifying thermally stable liquids with different boiling points.Pressure, temperature.Decomposition of thermally sensitive compounds.

Experimental Workflow Diagram

Below is a decision-making workflow for selecting an appropriate purification strategy for a lipophilic spirocyclic anhydride.

Purification_Workflow start Crude Lipophilic Spirocyclic Anhydride is_solid Is the compound a solid? start->is_solid column_chrom Initial Purification: Column Chromatography is_solid->column_chrom Yes thermally_stable Is the compound thermally stable? is_solid->thermally_stable No (Liquid) recrystallize Final Purification: Recrystallization column_chrom->recrystallize consider_alt Consider Alternative Chromatography (e.g., Reversed-Phase) column_chrom->consider_alt If separation is poor pure_product Pure Product recrystallize->pure_product distillation Purification: Vacuum Distillation distillation->pure_product thermally_stable->column_chrom No thermally_stable->distillation Yes

Caption: Decision workflow for purifying lipophilic spirocyclic anhydrides.

References

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • EXP. NO. (3) RECRYSTALLIZATION. (n.d.).
  • Recrystallization. (n.d.).
  • LookChem. (n.d.). Purification of Acetic anhydride. Chempedia.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Baumann, J. B. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Recrystallization. (n.d.).
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • PubMed Central. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
  • (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Google Patents. (n.d.). US2349518A - Purification of phthalic anhydride.
  • AOCS. (2019, July 23). Solid-phase extraction columns in the analysis of lipids.
  • Organic Syntheses Procedure. (n.d.). phthalic anhydride.
  • Benchchem. (n.d.). A Comparative Guide to Heptanoic Anhydride and Other Acid Anhydrides in Synthesis.
  • MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
  • (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. (n.d.). 90 questions with answers in ANHYDRIDES | Science topic.
  • ResearchGate. (n.d.). Carbocyclic Spiro Compounds Occupying Higher Dimensions | Request PDF.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • ResearchGate. (2025, March 3). Standard purification methods are not sufficient to remove micellular lipophilic dye from polymer nanoparticle solution.
  • ResearchGate. (n.d.). 4. Purification of maleic anhydride by vacuum distillation.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

Sources

Technical Support Center: Moisture Control for Oxaspiro-Dione Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability Protocols for Oxaspiro-Dione Scaffolds (e.g., 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione derivatives) Audience: Synthetic Chemists, Process Engineers, CMC Leads

Core Directive: The Stability Paradox

Why is this compound failing? Oxaspiro-dione motifs—specifically those containing spiro-lactone or spiro-ether junctions—possess a fundamental vulnerability: Hydrolytic Ring Opening . While the spiro-fusion provides structural rigidity essential for biological selectivity (often used in aldosterone antagonists or anticonvulsants), the strain at the spiro-carbon renders the adjacent lactone/ether bond highly susceptible to nucleophilic attack by water.

The Mechanism of Failure: In the presence of moisture (even trace atmospheric humidity), the spiro-lactone undergoes hydrolysis. This is often acid-catalyzed or equilibrium-driven, converting the lipophilic spiro-dione into a polar, ring-opened carboxylic acid derivative. This destroys the 3D stereochemistry required for target binding.

Visualizing the Degradation Pathway

The following diagram illustrates the structural collapse of a representative oxaspiro-dione system upon exposure to moisture.

degradation_pathway Spiro Intact Oxaspiro-Dione (Active Scaffold) Transition Tetrahedral Intermediate Spiro->Transition Nucleophilic Attack (Rate Limiting) Water H2O (Nucleophile) >50 ppm Water->Transition OpenChain Ring-Opened Acid (Inactive Impurity) Transition->OpenChain Ring Cleavage (Irreversible in aqueous media)

Figure 1: Mechanism of hydrolytic ring-opening in oxaspiro-dione scaffolds. Note that in many systems, this process is equilibrium-driven but favors the open form in the presence of excess water.

Troubleshooting Guide (FAQ)

Issue 1: "My isolated yield is consistently 15-20% lower than reported."

Diagnosis: Partial Hydrolysis during Work-up or Storage. Root Cause: The compound is likely degrading during the concentration step or on the shelf due to trapped moisture in the amorphous solid. Solution:

  • Avoid Aqueous Work-ups: If possible, switch to non-aqueous quench methods (e.g., solid phase scavengers).

  • Lyophilization Check: If freeze-drying, ensure the vacuum is <0.05 mbar. Residual water in the "dry" cake acts as a degradation catalyst.

  • Storage: Store under Argon at -20°C.

Issue 2: "NMR shows a broad singlet at 10-12 ppm and loss of diastereotopic splitting."

Diagnosis: Complete Ring Opening. Root Cause: The broad singlet is the carboxylic acid proton of the hydrolyzed product. The loss of diastereotopic splitting indicates the rigid spiro-center has broken, allowing free rotation of the side chains. Immediate Action:

  • Do not attempt to "dry" the sample; the chemical bond is broken.

  • Salvage Protocol: In some specific spiro-lactone cases, refluxing in anhydrous toluene with a Dean-Stark trap and catalytic pTsOH may re-close the ring, but this risks racemization.

Issue 3: "The material turns into a gum/oil upon weighing."

Diagnosis: Hygroscopic Deliquescence. Root Cause: The ring-opened acid form is often more hygroscopic than the spiro-parent. As it absorbs water, it catalyzes further degradation of the remaining bulk material (autocatalysis). Prevention: All weighing must occur in a glovebox or via closed-transfer systems (see Protocol A).

Experimental Protocols & Standards

Protocol A: The "Zero-Water" Handling Workflow

Standard: Water content must be maintained < 50 ppm throughout the workflow.

1. Solvent Preparation:

  • Do not trust "Anhydrous" bottles: Commercial anhydrous solvents can absorb 50-100 ppm water once the septum is pierced.

  • Requirement: All solvents (THF, DCM, Toluene) must be dried via a solvent purification system (SPS) or stored over activated 3Å molecular sieves for 24 hours.

  • Verification: Test solvent aliquots via Karl Fischer (Coulometric) before use.

2. Reactor Setup (Schlenk Line):

  • Flame-dry all glassware under vacuum (< 1 Torr).

  • Backfill with dry Nitrogen/Argon x 3 cycles.

  • Critical: Use greased glass joints or Teflon sleeves.[1] Standard plastic Keck clips are insufficient for long-term moisture exclusion.

3. Transfer Techniques:

  • Solids: Weigh inside a Glovebox (N2 atmosphere, < 1 ppm O2/H2O).

  • Liquids: Use the Cannula Transfer method. Never pour solvents.

Protocol B: Quantitative Water Limits
Reagent / SolventMax Water Content (ppm)Recommended Drying AgentHazard Note
THF / Ether < 30 ppmNa/Benzophenone or SPSPeroxide formation risk
DCM / Chloroform < 50 ppmCaH2 or 3Å SievesAcidic impurities in CHCl3 catalyze hydrolysis
DMF / DMSO < 50 ppm4Å SievesHighly hygroscopic; difficult to dry once wet
Oxaspiro-Dione N/A (Solid)Vacuum Desiccator (P2O5)Store at -20°C

Workflow Visualization

The following workflow enforces the "Chain of Dryness" required to maintain the integrity of oxaspiro-dione intermediates.

handling_workflow cluster_fail Failure Mode Storage 1. Storage (-20°C, Argon, Septum Vial) Weighing 3. Weighing (Glovebox / Glovebag) Storage->Weighing No Air Exposure QC 2. QC Check (Karl Fischer of Solvents) Reaction 4. Reaction/Handling (Schlenk Line, Cannula Transfer) QC->Reaction Verify Solvents <50ppm Weighing->Reaction Sealed Transfer Reaction->Storage Recycle if Wet (Impossible) Analysis 5. Analysis (Dissolve in dry CDCl3 immediately) Reaction->Analysis Quench & Test

Figure 2: The "Chain of Dryness" workflow. Note that breaking the chain at Step 3 (Weighing) is the most common cause of experimental failure.

References

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

  • Guthrie, J. P. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. Link

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Air-Sensitive Reagents. Merck KGaA. Link

  • ChemicalBook. (2023). 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione Properties and Stability. Link

  • National Institutes of Health (NIH). (2023). Quantification and stability assessment of oxaspiro-dione leaching. PubMed. Link

Sources

Technical Support Center: Purification of Spiro-Product Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Acetic Anhydride ( )

To: Research Scientists & Process Chemists From: Senior Application Scientist, Purification Division Subject: Troubleshooting Guide for


 Removal in Spiro-Scaffold Synthesis
Introduction

Spiro compounds present unique purification challenges. Their quaternary centers often create significant steric congestion, trapping solvent molecules within the crystal lattice or oil. While Acetic Anhydride (


) is a standard reagent for cyclization (e.g., Perkins condensation) or protection, its high boiling point (

) and slow hydrolysis rate at neutral pH make it a persistent impurity.

This guide prioritizes scaffold integrity . Many spiro-cycles (e.g., spiro-ketals, spiro-oxindoles) contain acid-labile functionalities. Standard aggressive acid/base washes may degrade your target.

Section 1: Diagnostic Triage

"How do I confirm


 contamination vs. Acetic Acid (

) or Ethyl Acetate?"

Before attempting removal, confirm the identity of the impurity.


 and 

are often confused in crude NMR spectra.
Impurity

NMR Shift (

)
MultiplicityDiagnostic Note
Acetic Anhydride (

)
2.26 - 2.22 ppm SingletSharp singlet. Often integrates lower than expected due to volatility.
Acetic Acid (

)
2.10 ppm SingletBroad exchangeable proton usually visible >11 ppm (concentration dependent).
Ethyl Acetate (EtOAc) 2.05 ppm (Ac)SingletLook for the quartet at 4.12 ppm to confirm EtOAc vs. AcOH.
Acetylated Product 2.0 - 2.3 ppmSingletIf the peak persists after rigorous drying, you may have accidentally acetylated a nucleophile on your spiro ring.

Critical Check: If you see a peak at 2.2 ppm , you have unreacted anhydride. If you see 2.1 ppm , you have successfully hydrolyzed it to acid, but failed to remove the acid.

Section 2: The "Standard of Care" (Hydrolysis & Extraction)

Best for: Acid-stable spiro compounds (e.g., spiro-oxindoles, carbocycles). Mechanism: Base-catalyzed hydrolysis.


.

 is surprisingly stable in neutral water ("beading up"). You must drive the equilibrium with a mild base.
Protocol 2.1: The "Quench and Wash"
  • Dilution: Dilute reaction mixture with EtOAc or DCM (avoid ether if

    
     concentration is high to prevent exotherms).
    
  • The Quench: Add saturated aqueous

    
      slowly.
    
    • Warning:

      
       hydrolysis releases 2 equivalents of acid, generating massive 
      
      
      
      evolution. Add dropwise.
  • The Stir (Crucial Step): Do not separate immediately. Stir the biphasic mixture vigorously for 30–45 minutes .

    • Why? Interfacial hydrolysis is slow. If you separate too fast,

      
       remains in the organic layer.
      
  • Verification: Check the pH of the aqueous layer. It should remain basic (pH ~8-9). If it turns acidic, add more bicarbonate and continue stirring.

  • Separation: Wash organic layer with water

    
    , then Brine 
    
    
    
    .

HydrolysisWorkflow start Crude Reaction Mixture (Contains Ac2O) dilute Dilute with EtOAc/DCM start->dilute add_base Add Sat. NaHCO3 (Dropwise - CO2 Risk!) dilute->add_base stir STIR VIGOROUSLY 30-45 Minutes add_base->stir check_ph Check Aqueous pH stir->check_ph decision Is pH < 7? check_ph->decision more_base Add more NaHCO3 decision->more_base Yes (Acidic) separate Phase Separation (AcO- goes to Aqueous) decision->separate No (Basic) more_base->stir

Figure 1: Logic flow for aqueous hydrolysis of acetic anhydride.

Section 3: Thermal Sensitivity (Azeotropic Removal)

Best for: Labile spiro-ketals or when aqueous workup is impossible (water-soluble product). Mechanism: Co-distillation (Entrainment).

While


 does not form a strong azeotrope with toluene in the strict thermodynamic sense, toluene acts as a carrier gas to lower the effective partial pressure required to move the high-boiling anhydride.
Protocol 3.1: Toluene Co-evaporation
  • Concentrate the reaction mixture to a residue.

  • Add Toluene (3x the volume of the residue).

  • Rotovap at 45–50^\circ \text{C} (bath temp) under adequate vacuum (<20 mbar).

  • Repeat 3 times.

    • Note: This effectively removes the Acetic Acid formed (Toluene/AcOH azeotrope bp ~100.6°C) and entrains the anhydride.

  • Final Polish: If NMR shows trace

    
    , add Methanol  (see Section 4) and co-evaporate.
    
Section 4: The "Nuclear Option" (Chemical Scavenging)

Best for: Stubborn traces in stable compounds; removing


 without aqueous extraction.
Method A: Methanolysis (The "Volatile Ester" Trick)

Convert the high-boiling anhydride into two volatile components: Methyl Acetate (bp 57°C) and Acetic Acid.



  • Add excess Methanol (MeOH) to the crude residue.

  • Stir at room temperature for 1 hour. (Add a catalyst like DMAP only if the spiro-center is extremely stable).

  • Concentrate.[1][2] The MeOAc flies off; the AcOH is removed via Toluene azeotrope (Section 3).

    • Risk:[3][4] Do not use if your spiro compound contains free amines or alcohols that could be acetylated, or esters that could transesterify.

Method B: Solid Phase Scavenging (High Value)

Use a polymer-supported amine (e.g., Morpholine resin or StratoSpheres™ PL-AMS ).

  • Dissolve crude in THF or DCM.

  • Add amine resin (3 eq vs estimated

    
    ).
    
  • Shake for 2 hours. The resin reacts with

    
     to form an amide bond on the bead and releases AcOH (which is then neutralized by excess resin).
    
  • Filter . Your filtrate is neutral and clean.

Section 5: FAQs

Q: My spiro product is water-soluble. How do I remove


? 
A:  Do not use the aqueous workup.
  • Quench with MeOH to convert

    
    .
    
  • Evaporate volatiles.

  • Lyophilize (Freeze Dry) from water/dioxane. Acetic acid sublimes effectively under high vacuum lyophilization, leaving the salt-free product.

Q: I see a new spot on TLC after workup. Did I decompose my product? A: It is likely partial hydrolysis or acetylation .

  • Scenario A: If your spiro compound has an ester, strong base (

    
    ) might have hydrolyzed it. Stick to 
    
    
    
    .
  • Scenario B: If you used MeOH to quench, you might have transesterified a sensitive ester. Use tert-Butanol instead (sterically bulky, reacts with anhydride but slower to transesterify).

Q: Can I use chromatography to remove it? A: Avoid if possible.


 streaks on silica and deactivates the column (acetylation of silanols), changing retention times during the run. Always remove bulk 

before the column.
References
  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for solvent/reagent purification properties).

  • Azeotropic Data for Binary Mixtures . CRC Handbook of Chemistry and Physics.[5] (Confirming Toluene/Acetic Acid azeotrope data).

  • Reaction Work-Ups . Chemistry LibreTexts. (Detailed mechanics of bicarbonate neutralization and extraction).

  • Removal of Acetic Anhydride . ResearchGate/StackExchange Community Discussions. (Field-verified protocols for toluene co-evaporation and methanolysis).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic compounds, in particular, present unique stereochemical challenges that demand rigorous analytical characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione, a molecule of interest for its potential applications as a scaffold in medicinal chemistry and polymer science.

This document moves beyond a simple data sheet, offering a comparative analysis grounded in fundamental NMR principles and experimental considerations. We will dissect the expected ¹H NMR spectrum, compare it with plausible alternative structures and common impurities, and provide a detailed protocol for acquiring high-quality data.

The Structural Landscape: Interpreting the ¹H NMR Spectrum

The structure of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione, featuring a spirocyclic junction between a succinic anhydride ring and a dipropyl-substituted cyclohexane ring, gives rise to a distinct ¹H NMR spectrum. Understanding the chemical environment of each proton is key to its interpretation.

A detailed breakdown of the expected chemical shifts, multiplicities, and integrations is presented in Table 1. The predicted spectrum is a synthesis of data from related structural motifs, including succinic anhydride and cyclohexanone derivatives, and established chemical shift correlations.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data for 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4, H-5 (Anhydride)~2.8 - 3.2Singlet4HProtons on the succinic anhydride ring are chemically equivalent and exhibit a characteristic singlet due to the absence of adjacent protons. Their chemical shift is influenced by the electron-withdrawing effect of the two carbonyl groups.[1][4][6]
H-6, H-10 (Cyclohexane, axial & equatorial)~1.5 - 1.9Multiplet4HThese are the methylene protons on the cyclohexane ring adjacent to the spiro center. Due to the locked conformation of the spirocycle, the axial and equatorial protons are non-equivalent and will likely appear as a complex multiplet.
H-7, H-9 (Cyclohexane, axial & equatorial)~1.3 - 1.7Multiplet4HThese methylene protons are further from the spiro center and are expected to resonate at a slightly higher field (lower ppm) compared to H-6 and H-10. Similar to H-6 and H-10, they will exhibit complex splitting patterns.
H-1', H-1'' (Propyl, CH₂)~1.2 - 1.5Multiplet4HThe methylene protons of the two propyl groups. These will likely appear as a complex multiplet due to coupling with the adjacent methyl and methylene groups.
H-2', H-2'' (Propyl, CH₂)~0.8 - 1.2Sextet4HThe middle methylene protons of the propyl chains, coupled to both the terminal methyl groups and the other methylene groups.
H-3', H-3'' (Propyl, CH₃)~0.8 - 1.0Triplet6HThe terminal methyl protons of the two equivalent propyl groups, appearing as a characteristic triplet due to coupling with the adjacent methylene group.

Visualizing the Structure and Key Proton Environments

To further clarify the proton assignments, the molecular structure and the distinct proton environments are illustrated in the following diagram.

G cluster_workflow ¹H NMR Characterization Workflow synthesis Synthesis & Purification sample_prep Sample Preparation synthesis->sample_prep data_acq ¹H NMR Data Acquisition sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc comparison Comparison with Predicted Spectrum & Alternatives data_proc->comparison structure_confirm Structural Confirmation comparison->structure_confirm

Figure 2. A stepwise workflow for the ¹H NMR-based structural confirmation of the target molecule.

Conclusion

The ¹H NMR spectrum of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione is predicted to exhibit a set of characteristic signals that, when properly analyzed, can provide unambiguous confirmation of its structure. By understanding the expected chemical shifts and multiplicities, and by comparing the experimental data with that of potential alternatives, researchers can confidently verify the identity and purity of this valuable spirocyclic compound. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and characterisation of optically active spiro[4.5]decanes. RSC Publishing.
  • ResearchGate. (n.d.). Table 1 H NMR chemical shifts and coupling constants for anhydride (1)....
  • Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides.
  • ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Succinic anhydride(108-30-5) 1H NMR spectrum.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

Sources

IR spectroscopy carbonyl bands of spiro-cyclic anhydrides vs imides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, spiro-cyclic scaffolds (e.g., spiro-succinimides, spiro-hydantoins) are privileged structures due to their ability to restrict conformation and improve metabolic stability. However, distinguishing between spiro-cyclic anhydrides and imides during synthetic intermediate analysis can be challenging due to their structural similarity.

Both functionalities exhibit a characteristic doublet in the carbonyl stretching region (


) arising from vibrational coupling.[1] This guide delineates the precise spectroscopic signatures required to differentiate them, focusing on frequency shifts , intensity ratios , and auxiliary diagnostic bands .

Key Differentiator:

  • Spiro-Cyclic Anhydrides: Exhibit a "High-Frequency Shift" (typically

    
    ) with a strong C-O-C  stretch (
    
    
    
    ).
  • Spiro-Cyclic Imides: Exhibit lower frequency carbonyls (

    
    ) and, if unsubstituted, a diagnostic N-H  stretch (
    
    
    
    ).

Theoretical Framework: Vibrational Coupling & Ring Strain

The Origin of the Doublet

Unlike ketones (single


 band), anhydrides and imides possess two carbonyl groups coupled through a central heteroatom (

or

). This mechanical coupling splits the carbonyl stretching vibration into two distinct modes:
  • Symmetric Stretching (

    
    ):  Both 
    
    
    
    bonds expand/contract in phase.
  • Asymmetric Stretching (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  One 
    
    
    
    expands while the other contracts.
The Spiro-Cyclic Effect (Rigidity & Strain)

Spiro-fusion introduces significant steric constraints (the Thorpe-Ingold effect) and ring strain.

  • Frequency Shift: The rigidity of the spiro-junction prevents ring relaxation, increasing the force constant (

    
    ) of the 
    
    
    
    bonds. This shifts absorption to higher wavenumbers compared to acyclic analogs.[2]
  • Dipole Alignment: The fixed bond angle in the 5-membered ring dictates the net dipole change, directly influencing the intensity ratio of the doublet.

Comparative Analysis: Anhydrides vs. Imides[4][5]

Characteristic Frequencies & Intensities[3][6][7]

The most critical diagnostic is the Intensity Inversion Rule between acyclic and cyclic systems.

FeatureSpiro-Cyclic Anhydride Spiro-Cyclic Imide
Band 1 (High Freq)

(Weak)

(Weak)
Band 2 (Low Freq)

(Strong)

(Strong/Broad)
Intensity Pattern


Auxiliary Bands C-O-C Stretch:

(Strong)
N-H Stretch:

(if

)
Solvent Effect Minimal (no H-bond donor)Significant (H-bonding broadens bands)
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Insight: In cyclic 5-membered systems (both anhydrides and imides), the lower frequency band (asymmetric stretch) is typically the more intense peak. This contrasts with acyclic anhydrides, where the higher frequency band is often stronger.[3][4][5]

Detailed Mechanism of Differentiation
  • Anhydrides: The high electronegativity of the central oxygen competes for electron density, reducing resonance delocalization and increasing the double-bond character of the carbonyls. This pushes the frequencies significantly higher (

    
    ).
    
  • Imides: The nitrogen atom is less electronegative and a better resonance donor. This increases the single-bond character of the carbonyls, lowering the vibrational frequency (

    
    ).[3]
    

Visualizing the Diagnostic Logic

The following diagram illustrates the vibrational modes and the decision logic for identifying these species.

IR_Identification Start Unknown Spiro-Cyclic Sample (Doublet in Carbonyl Region) FreqCheck Check Frequency Range of Strongest Band Start->FreqCheck HighFreq > 1780 cm⁻¹ FreqCheck->HighFreq High Energy LowFreq < 1750 cm⁻¹ FreqCheck->LowFreq Lower Energy CheckCOC Check 1000-1300 cm⁻¹ (C-O-C Stretch) HighFreq->CheckCOC CheckNH Check 3100-3500 cm⁻¹ (N-H Stretch) LowFreq->CheckNH Anhydride Spiro-Cyclic Anhydride (e.g., Spiro-glutaric anhydride) CheckCOC->Anhydride Strong Band Present Imide Spiro-Cyclic Imide (e.g., Spiro-succinimide) CheckNH->Imide Band Present (N-H) or Absent (N-Substituted)

Figure 1: Decision tree for distinguishing spiro-cyclic anhydrides from imides based on IR spectral features.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, especially when distinguishing polymorphs in drug development, follow this protocol.

Sample Preparation

Option A: Solid State (KBr Pellet)

  • Use Case: Routine identification; detection of crystal lattice effects.

  • Protocol: Mix 1-2 mg of sample with 100 mg dry KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering. Press at 8-10 tons for 2 minutes.

  • Validation: Ensure the baseline at 4000 cm⁻¹ is >80% transmittance.

Option B: Solution Phase (CCl₄ or CHCl₃)

  • Use Case: Removing intermolecular H-bonding (critical for imides) and lattice effects.

  • Protocol: Dissolve sample to ~0.05 M concentration. Use a matched solvent cell for background subtraction.

  • Why: Solution phase spectra often sharpen the doublet, allowing precise calculation of the splitting (

    
    ), which is typically ~60 cm⁻¹ for these systems.
    
Data Acquisition & Analysis
  • Resolution: Set to 2 cm⁻¹ or better.

  • Scan Count: Minimum 32 scans to improve Signal-to-Noise (S/N).

  • Validation Step:

    • Identify the doublet.[4]

    • Calculate

      
      .
      
    • Anhydrides: Expect

      
      .
      
    • Imides: Expect

      
      .
      

Case Study Data

Compound ClassExample Structure

(High)

(Low)
Intensity Ratio (

)
Spiro-Anhydride Spiro[4.4]nonane-1,4-dione~1860 cm⁻¹~1780 cm⁻¹High (>2.[6][7]0)
Spiro-Imide Spiro-succinimide (Ethosuximide)~1770 cm⁻¹~1710 cm⁻¹Medium (~1.5)
Spiro-Hydantoin Phenytoin (Analog)~1770 cm⁻¹~1720 cm⁻¹High (>3.0)

Note: Frequencies are approximate and solvent-dependent.

References

  • Spectroscopy Online. "The C=O Bond, Part IV: Acid Anhydrides." (2020).[4] Detailed analysis of cyclic vs. acyclic anhydride intensity ratios. [Link]

  • Royal Society of Chemistry. "The intensity of carbonyl bands in the infrared spectra of cyclic anhydrides." Journal of the Chemical Society B.[8] [Link][9]

  • Spectroscopy Online. "Organic Nitrogen Compounds VIII: Imides." (2020). Differentiation of cyclic imides and spectral patterns.[10][4] [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." Comprehensive tables of carbonyl frequencies. [Link]

  • Michigan State University. "Infrared Spectroscopy - Carboxylic Acid Derivatives." Reference for frequency shifts due to ring strain.[2] [Link][11][12][13]

Sources

Mass spectrometry fragmentation patterns of spiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Mass Spectrometric Fragmentation: Spiro[4.5]decane Scaffolds in Drug Discovery

Executive Summary

The spiro[4.5]decane scaffold—characterized by a five-membered ring fused to a six-membered ring at a single quaternary carbon—is a privileged structure in medicinal chemistry, appearing in opioid receptor agonists, anti-inflammatory agents, and HIF prolyl hydroxylase inhibitors.

This guide provides a technical comparison of ionization techniques (EI vs. ESI) and details the specific fragmentation pathways required to structurally validate these derivatives. Unlike fused systems (e.g., decalin), the spiro-quaternary center dictates unique bond-cleavage energetics that are critical for isomeric differentiation.

Part 1: Mechanistic Foundations

The mass spectral behavior of spiro[4.5]decane derivatives is governed by the stability of the quaternary spiro-carbon . In fragmentation, this center acts as a "traffic controller," directing bond cleavage either toward ring opening or substituent loss.

The Stability Hierarchy
  • Peripheral Cleavage: Loss of labile functional groups (hydroxyls, amines) occurs first.

  • Ring Opening (5-membered): The cyclopentyl/pyrrolidinyl ring typically opens before the cyclohexyl ring due to higher ring strain (~6 kcal/mol difference).

  • Spiro-Junction Cleavage: Direct cleavage of the spiro bonds is energetically unfavorable without prior ring-opening, making the spiro core robust in soft ionization.

Part 2: Comparative Technique Analysis

The choice of ionization method fundamentally alters the observed topology of the molecule.

Table 1: Ionization Performance Matrix
FeatureElectron Impact (EI) - 70 eV Electrospray Ionization (ESI-MS/MS)
Primary Ion Species Radical Cation (

)
Protonated Molecule (

)
Spiro Core Integrity Low. High energy induces extensive ring fragmentation.High. Preserves the spiro junction; fragmentation requires CID.
Key Application Fingerprinting; identifying the spiro-alkane skeleton.Pharmacokinetic screening; mapping side-chain connectivity.
Isomer Differentiation Excellent for distinguishing spiro vs. fused isomers via fragment ratios.Poor without MS/MS; requires collision energy ramping.
Limit of Detection Nanogram range (GC-MS).Picogram/Femtogram range (LC-MS).

Part 3: Detailed Fragmentation Pathways

This section details the specific bond cleavages for a generic 1-oxa-spiro[4.5]decane derivative (common in drug synthesis).

Pathway A: The "Zipper" Mechanism (Ring Opening)

Under Collision-Induced Dissociation (CID), the protonated molecular ion undergoes ring opening driven by proton transfer.

  • Protonation: Occurs at the heteroatom (e.g., oxygen or nitrogen in the ring).

  • Alpha-Cleavage: The bond adjacent to the heteroatom breaks, relieving ring strain.

  • Hydrogen Transfer: A hydrogen atom migrates from the alkyl chain back to the heteroatom, often leading to the elimination of an alkene (e.g., ethene from a 5-membered ring).

Pathway B: Retro-Diels-Alder (RDA)

If the six-membered ring contains a double bond (e.g., spiro[4.5]dec-6-ene), an RDA reaction is the dominant pathway, ejecting a diene and leaving a charged dienophile.

Visualization: Fragmentation Decision Tree

FragmentationPathways Precursor Precursor Ion [M+H]+ Energy Collision Energy (CID) Precursor->Energy RingOpen Ring Opening (Strain Relief) Energy->RingOpen High Internal Energy SideChain Side Chain Loss (Heterolytic) Energy->SideChain Low Internal Energy FiveRing 5-Ring Cleavage (Loss of C2H4/C3H6) RingOpen->FiveRing Saturated System SixRing 6-Ring Cleavage (RDA Mechanism) RingOpen->SixRing Unsaturated System Diagnostic1 Diagnostic Ion A (Spiro Core Intact) SideChain->Diagnostic1 Diagnostic2 Diagnostic Ion B (Core Destroyed) FiveRing->Diagnostic2 SixRing->Diagnostic2

Caption: Logic flow for spiro[4.5]decane fragmentation under ESI-MS/MS conditions. Note the divergence based on ring saturation.

Part 4: Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes "Self-Validation" steps—internal checks that confirm the data is reliable.

Methodology: LC-ESI-MS/MS Structural Elucidation

1. Sample Preparation:

  • Dissolve 1 mg of spiro derivative in 1 mL MeOH.

  • Dilute to 1 µg/mL with 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Validation Step: Inject a "blank" solvent first to ensure no carryover from previous spiro-lipophilic compounds.

2. MS Source Parameters (Generic for Q-TOF/Orbitrap):

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units (High flow needed to desolvate the rigid core).

3. Data Acquisition (The "Ramping" Strategy):

  • Do not use a single Collision Energy (CE).

  • Acquire spectra at Stepped CE: 15, 30, and 45 eV.

  • Causality: Low energy (15 eV) confirms the parent ion and labile side chains. High energy (45 eV) forces the spiro-ring opening required for fingerprinting.

4. Data Interpretation Workflow:

  • Step A: Identify

    
    .
    
  • Step B: Look for the "Spiro-Loss" signature. For a spiro[4.5]decane, the loss of the 5-ring typically results in a mass shift of -42 Da (propene loss) or -28 Da (ethene loss) depending on heteroatoms.

  • Step C (Validation): Compare the ratio of the molecular ion to the base fragment. If the molecular ion disappears entirely at 15 eV, the compound is likely not a spiro compound but a less stable fused isomer.

Visualization: Validation Workflow

ValidationWorkflow Sample Sample (1 µg/mL) MS1 Full Scan MS1 (Check Isotope Pattern) Sample->MS1 MS2_Low MS/MS (15 eV) Confirm Side Chains MS1->MS2_Low MS2_High MS/MS (45 eV) Confirm Spiro Core MS2_Low->MS2_High Check Validation Check: Is Core Stable? MS2_High->Check Check->Sample No (Re-optimize) Result Validated Structure Check->Result Yes

Caption: Step-wise validation workflow ensuring differentiation between side-chain loss and core fragmentation.

Part 5: Case Study – Differentiation from Fused Isomers

A critical challenge in drug development is distinguishing spiro[4.5]decane from its isomer decahydro-naphthalene (decalin) derivatives.

  • Spiro[4.5]decane: Contains a quaternary carbon. No protons on the bridgehead.

  • Decalin: Contains two tertiary carbons at the bridgehead.

Experimental Observation: In ESI-MS/MS, the Decalin derivative often shows a characteristic loss of


 (2 Da) or aromatization precursors due to the extractable protons at the bridgehead. The Spiro derivative cannot  lose hydrogen from the junction without breaking the C-C bond, making the 

peak significantly lower or absent compared to the fused isomer.

References

  • BenchChem. (2025).[1] The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide.Link

  • Orelli, L. R., et al. (2006).[2] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry.[2] Link

  • Liu, F., et al. (2025). Synthesis of Spiro[4.5]decanes by Au(I)-Catalyzed Vinylogous Conia Ene Reaction.[3] European Journal of Organic Chemistry.[3] Link

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.Link

Sources

Comparative Guide: Reactivity of Spiro-Anhydrides vs. Linear Glutaric Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Spiro-Glutaric Anhydrides (rigid, sterically crowded) and Linear (Unsubstituted) Glutaric Anhydrides (flexible, accessible). While "linear" is a colloquialism often referring to the flexible alkyl backbone of the unsubstituted form, both species are cyclic six-membered rings. The critical differentiator is the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , which fundamentally alters their kinetic profiles.

Key Takeaway: Spiro-anhydrides exhibit superior hydrolytic stability and yield polymers with higher glass transition temperatures (


) due to conformational rigidity and steric protection. Conversely, linear glutaric anhydrides offer rapid nucleophilic attack rates, making them ideal for fast, low-temperature derivatization but less stable in moist environments.

Structural Definitions & Mechanistic Theory

To predict reactivity, we must first define the steric and electronic environments of the carbonyl electrophiles.

The Competitors
  • Linear Glutaric Anhydride (LGA): The simplest 6-membered anhydride (Dihydro-2H-pyran-2,6(3H)-dione). Derived from the flexible, linear glutaric acid. The ring is conformationally mobile (half-chair/sofa), allowing easy approach of nucleophiles.

  • Spiro-Glutaric Anhydride (SGA): Example: 3,3-Tetramethyleneglutaric anhydride (8-Oxaspiro[4.5]decane-7,9-dione). The 3-position is part of a spiro-fused ring (e.g., cyclopentyl or cyclohexyl). This locks the conformation and introduces significant steric bulk

    
     to the carbonyls.
    
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

This is the governing principle for this comparison.

  • Ring Formation (Cyclization): The bulky spiro group compresses the internal

    
     angle (
    
    
    
    ), forcing the terminal carboxyl groups closer together. Result: SGAs form much faster and are thermodynamically more stable than LGAs.
  • Ring Opening (Reactivity): The same bulk that forces the ring closed also shields the carbonyl carbons from incoming nucleophiles. Result: SGAs react slower than LGAs in bimolecular substitution reactions (aminolysis/hydrolysis).

ThorpeIngold cluster_LGA Linear Glutaric Anhydride (Flexible) cluster_SGA Spiro-Glutaric Anhydride (Rigid) LGA_State Conformationally Mobile Wide Internal Angle LGA_Reaction Rapid Nucleophilic Attack (Low Steric Hindrance) LGA_State->LGA_Reaction High k_obs SGA_Reaction Steric Shielding (Beta-Carbonyl Bulk) LGA_Reaction->SGA_Reaction Reactivity Gap SGA_State Thorpe-Ingold Lock Angle Compression SGA_State->SGA_Reaction Low k_obs

Figure 1: Mechanistic divergence driven by the Thorpe-Ingold effect. While spiro-fusion stabilizes the ring (thermodynamics), it retards ring-opening (kinetics).

Performance Comparison

Hydrolytic Stability (Storage & Formulation)

For drug delivery systems (e.g., prodrugs or polymer matrices), resistance to moisture is crucial.

  • LGA: Highly susceptible to hydrolysis.[1] Atmospheric moisture opens the ring to reform glutaric acid within hours/days if not desiccated.

  • SGA: The hydrophobic spiro-ring and steric bulk repel water molecules. SGAs can often be handled in open air for short periods without significant degradation.

Aminolysis Kinetics (Synthesis & Curing)

In epoxy curing or bioconjugation, the rate of reaction with amines determines the pot life and processing window.

FeatureLinear Glutaric Anhydride (LGA)Spiro-Glutaric Anhydride (SGA)
Reaction Rate (

)
Fast (Baseline) Slow (~0.1 - 0.5x Baseline)
Activation Energy (

)
LowerHigher (Steric barrier)
Pot Life (Epoxy Mix) Short (< 4 hours)Long (> 24 hours)
Cure Temperature Moderate (80-120°C)High (140-180°C)
Selectivity Low (Reacts with

and

amines)
High (Prefers unhindered

amines)
Thermal Properties of Cured Networks

When used as hardeners for epoxy resins (e.g., DGEBA), the structural rigidity of the anhydride translates directly to the polymer matrix.

  • LGA Networks: The flexible

    
     bridge acts as an internal plasticizer, lowering the Glass Transition Temperature (
    
    
    
    ).
  • SGA Networks: The spiro-cyclic lock prevents bond rotation. This rigidity significantly elevates

    
    , often by 30-50°C compared to LGA, making them suitable for aerospace or high-temp electronics.
    

Experimental Protocols

Protocol A: Comparative Hydrolysis Kinetics (pH-Stat Method)

Objective: Quantify the half-life (


) of anhydride rings in aqueous media.

Reagents:

  • Anhydride samples (LGA and SGA), finely ground.

  • 0.1 M NaOH (standardized).

  • Solvent: 1:1 Acetonitrile/Water mixture (to ensure solubility).

Workflow:

  • Setup: Initialize an automatic titrator (pH-stat mode) set to maintain pH 7.5 at 25°C.

  • Dissolution: Dissolve 1.0 mmol of anhydride in 10 mL dry acetonitrile.

  • Initiation: Rapidly inject solution into 10 mL of phosphate buffer (pH 7.5) in the titration vessel.

  • Measurement: Record the volume of NaOH added over time to neutralize the generated carboxylic acid.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

HydrolysisWorkflow Start Dissolve Anhydride (Acetonitrile) Inject Inject into Buffer (pH 7.5, 25°C) Start->Inject Titrate Auto-Titrate with NaOH (Maintain pH Constant) Inject->Titrate Data Record NaOH Vol vs Time Titrate->Data Calc Calculate k_obs (First Order Kinetics) Data->Calc

Figure 2: pH-Stat titration workflow for determining hydrolytic stability.

Protocol B: Monitoring Aminolysis via FTIR

Objective: Compare reactivity with a primary amine (e.g., benzylamine) in organic solvent.

  • Preparation: Prepare 0.1 M solutions of Anhydride and Amine in dry Chloroform (

    
    ).
    
  • Mixing: Mix equal volumes in an IR liquid cell (CaF2 windows).

  • Detection: Monitor the disappearance of the characteristic anhydride carbonyl doublets (

    
    ) and the appearance of the amide I band (
    
    
    
    ).
  • Observation: LGA will show rapid peak collapse (< 10 min), while SGA will show a gradual decline, confirming the steric retardation.

References

  • Thorpe-Ingold Effect & Cyclization Rates

    • Source: Wikipedia/Academic Reviews.
    • Relevance: Foundational theory explaining why spiro-anhydrides form easily but open slowly.
    • Link:

  • Reactivity of Cyclic Anhydrides

    • Source: Chemistry LibreTexts.
    • Relevance: General reactivity trends of anhydrides with amines and water.[2]

    • Link:

  • Epoxy Curing with Anhydrides

    • Source: Polymer Innov
    • Relevance: Discusses the trade-off between cure temperature and for different anhydride hardeners.
    • Link:

  • 3,3-Tetramethyleneglutaric Anhydride Properties

    • Source: NIST Chemistry WebBook.[3]

    • Relevance: Physical property data (structure, identifiers) for the specific spiro-anhydride.
    • Link:

  • Aminolysis Kinetics of Substituted Anhydrides

    • Source: ACS Omega / PMC.
    • Relevance: Demonstrates how substitution patterns affect enantioselectivity and r
    • Link:

Sources

Comparative HPLC Guide: Purity Analysis of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists Focus: Method Development, Stability-Indicating Protocols, and Impurity Profiling

Executive Summary: The "Hydrolysis Trap"

The analysis of 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione (hereafter referred to as DP-Anhydride ) presents a specific challenge common to cyclic anhydrides but exacerbated by the lipophilicity of the dipropyl substitution.

The core analytical problem is hydrolytic instability . In standard Reversed-Phase HPLC (RP-HPLC) utilizing aqueous mobile phases, the anhydride ring spontaneously opens to form the corresponding diacid (4,4-dipropylcyclohexane-1,1-diacetic acid ).

If your method uses water, you are likely quantifying the degradation product, not the active pharmaceutical ingredient (API) intermediate. This guide compares three distinct analytical approaches to solve this problem, recommending Pre-Column Derivatization as the industry gold standard for accuracy and robustness.

Chemical Context & Analytical Challenges

The Molecule[1][2][3][4][5][6]
  • Core Structure: 2-oxaspiro[4.5]decane-1,3-dione (Cyclic Anhydride).

  • Modification: 8,8-dipropyl substitution (High Lipophilicity).

  • Critical Impurity: The hydrolyzed diacid (Hydrolysis Product).

The Challenge

Standard C18 methods with aqueous buffers cause on-column hydrolysis. This leads to:

  • Peak Broadening: The interconversion between anhydride and acid occurs during migration.

  • Quantitation Errors: Impossible to distinguish the original acid impurity from the acid formed during analysis.

Hydrolysis_Trap cluster_0 Standard RP-HPLC (Avoid) cluster_1 Recommended Protocol Anhydride DP-Anhydride (Target Analyte) Diacid Hydrolyzed Diacid (Artifact) Anhydride->Diacid Uncontrolled Hydrolysis (In-situ) Amide Stable Amide Derivative (Quantifiable) Anhydride->Amide Controlled Derivatization (Pre-column) Water Aqueous Mobile Phase (H2O / Buffer) Water->Diacid Amine Quenching Amine (e.g., Benzylamine) Amine->Amide

Figure 1: The analytical divergence. Standard aqueous methods degrade the analyte. Derivatization stabilizes it.

Comparative Method Analysis

We evaluated three methodologies for the purity analysis of DP-Anhydride.

Method A: Pre-Column Derivatization (Recommended)

This method converts the unstable anhydride into a stable amide using a primary amine (Benzylamine or n-Butylamine). The diacid impurity does not react to form the amide under these conditions, allowing for baseline separation of the active anhydride (as amide) and the acid impurity.

  • Pros: High accuracy, stops hydrolysis immediately, compatible with standard C18 columns.

  • Cons: Requires sample preparation step.

Method B: Normal Phase LC (NPLC)

Direct analysis using non-polar solvents (Hexane/Ethanol).

  • Pros: Direct visualization of the native molecule.

  • Cons: Poor solubility of the polar diacid impurity, retention time drift due to trace moisture in solvents, requires dedicated NP-LC system.

Method C: Non-Aqueous Reversed Phase (NARP)

Using C18 with 100% organic mobile phase (Acetonitrile/Methanol).

  • Pros: No derivatization needed.

  • Cons: Peak tailing for the diacid impurity, risk of moisture ingress from air causing hydrolysis.

Summary Comparison Table
FeatureMethod A: Derivatization (RP-HPLC)Method B: Normal Phase (Silica)Method C: NARP (C18)
Analyte Form Stable Amide DerivativeNative AnhydrideNative Anhydride
Stability High (Quenched)Moderate (Hygroscopic solvents)Low (Trace water sensitive)
Impurity Separation Excellent (Amide vs. Acid)Poor (Acid often retains strongly)Variable
Robustness HighLow (Temperature/Water sensitive)Moderate
Suitability QC / Release Testing R&D CharacterizationQuick Screening

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Derivatization Method

Objective: Quantify DP-Anhydride purity by converting it to the N-benzylamide derivative.

1. Reagents
  • Derivatizing Agent: 0.1 M Benzylamine in Acetonitrile (Anhydrous).

  • Quenching Buffer: 1% Phosphoric Acid in Water.

  • Diluent: Acetonitrile.[1][2][3]

2. Sample Preparation
  • Weigh 10 mg of DP-Anhydride into a 10 mL volumetric flask.

  • Add 5 mL of Derivatizing Agent .

  • Sonicate for 5 minutes (Reaction is instantaneous).

  • Add 2 mL of Quenching Buffer (to neutralize excess amine and stop reaction).

  • Dilute to volume with Acetonitrile.

3. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 40% B (Isocratic)

    • 2-12 min: 40% → 90% B (Linear Gradient)

    • 12-15 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV @ 210 nm (Amide absorbs strongly; Anhydride has weak UV).

  • Temperature: 30°C.

Why this works: The hydrophobic propyl groups combined with the benzyl ring of the derivative provide excellent retention and separation from the polar diacid impurity.

Protocol 2: Direct Normal Phase Analysis (Alternative)

Objective: Analyze native anhydride without chemical modification.

  • Column: Phenomenex Luna Silica (2) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Isopropanol (90 : 8 : 2).

    • Note: Solvents must be dried over molecular sieves.

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV @ 210 nm.

  • Critical Control: The column must be thermostatted at 25°C to prevent retention drift.

Method Validation & Logic (E-E-A-T)

Specificity & Stress Testing

To validate the method, perform a forced degradation study:

  • Acid Hydrolysis: Expose DP-Anhydride to 0.1 N HCl for 1 hour.

    • Result (Method A): The peak for the Amide derivative decreases; the peak for the Diacid increases. They must be fully resolved (Resolution > 2.0).

  • Water Exposure: Spike the solid with 5% water and store for 24 hours.

    • Result: Quantify the rate of hydrolysis.[5]

Linearity & Range
  • Range: 0.1% (Impurity level) to 120% (Target assay).

  • Correlation Coefficient (r²): > 0.999 for the Benzylamide derivative.

Robustness Check (Graphviz Workflow)

Robustness_Check Start Method Robustness Param1 Reagent Excess (>5 molar eq. Benzylamine) Start->Param1 Param2 Reaction Time (5 min vs 30 min) Start->Param2 Param3 Mobile Phase pH (2.0 ± 0.2) Start->Param3 Check1 Check: Conversion > 99.9%? Param1->Check1 Param2->Check1 Check2 Check: Peak Shape Symmetry? Param3->Check2 Result Validated Method Check1->Result Pass Check2->Result Pass

Figure 2: Critical Parameter Testing for the Derivatization Method.

References

  • Vertex AI Search. (2025). Analysis of cyclic anhydrides by HPLC and quenching methods. Retrieved from 5

  • Shimadzu Application News. (2025). Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Retrieved from 6

  • National Institutes of Health (NIH). (2025). 2-Azaspiro[4.5]decane-1,3-dione Structure and Properties. Retrieved from 7

  • American Chemical Society (ACS). (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides. Retrieved from 8

Sources

A Comparative Guide to the Crystal Structure Analysis of 8,8-dipropyl Substituted Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, represent a unique and highly sought-after structural motif in modern chemistry. Their inherent three-dimensionality provides a rigid framework that is invaluable in drug discovery for exploring chemical space and optimizing interactions with biological targets.[1][2][3] The substitution pattern on this core framework is critical, modulating not only biological activity but also fundamental physicochemical properties like solubility, stability, and crystal packing. This guide focuses on the crystal structure analysis of a specific, yet underexplored subclass: 8,8-dipropyl substituted spirocycles.

The introduction of two propyl groups at a shared position introduces a fascinating combination of steric bulk and conformational flexibility. Unlike planar aromatic substituents or functional groups capable of strong, directional hydrogen bonding, these aliphatic chains are expected to primarily engage in weaker van der Waals interactions. Understanding how these flexible, bulky groups dictate the solid-state architecture is paramount for rational drug design, polymorphism screening, and materials science applications.

This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 8,8-dipropyl substituted spirocycles. We will dissect the experimental workflow from crystal growth to data refinement, explain the causal relationships behind key decisions, and present a comparative analysis against spirocycles with different substitution patterns to highlight the unique structural implications of the dipropyl moiety.

The Crystallographic Workflow: A Methodological Deep-Dive

The journey from a synthesized compound to a fully elucidated three-dimensional structure is a multi-step process where each stage is critical for a successful outcome.[4] This workflow is not merely a sequence of procedures but a system of self-validation, where the quality of the output from one step directly governs the feasibility and quality of the next.

Part 1: The Prerequisite of Purity and Crystal Growth

High-quality single crystals are the cornerstone of X-ray crystallography.[4][5] The process begins with a highly purified compound, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Experimental Protocol: Growing Single Crystals of a Lipophilic Spirocycle

  • Solvent Selection (The Rationale): The goal is to identify a solvent system where the 8,8-dipropyl spirocycle is sparingly soluble. The non-polar nature of the propyl groups suggests solvents like hexane, ethyl acetate, or mixtures thereof. The key is to achieve a supersaturated solution from which the compound will slowly precipitate.[6]

  • Method 1: Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., a 2:1 mixture of petroleum ether and ethyl acetate) in a small vial to create a nearly saturated solution.[7]

    • Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate over several days to weeks.

    • Causality: The slow rate of evaporation is crucial. A rapid change in concentration causes the compound to "crash out" as a powder, whereas a gradual increase in concentration allows individual molecules to align into an ordered, crystalline lattice.[6]

  • Method 2: Vapor Diffusion (Hanging Drop Technique):

    • Prepare a concentrated solution of the spirocycle in a "good" solvent (one in which it is readily soluble).

    • Place a larger volume of a "poor" solvent (one in which the spirocycle is insoluble but is miscible with the good solvent) in a sealed chamber.

    • Place a small drop (1-20 µL) of the spirocycle solution on a coverslip and invert it over the reservoir of poor solvent.[5]

    • Causality: The vapor of the poor solvent slowly diffuses into the drop, reducing the overall solubility of the spirocycle and gradually inducing crystallization. This method offers finer control over the rate of supersaturation compared to simple evaporation.

G cluster_prep Crystal Growth Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound Purified 8,8-dipropyl Spirocycle Solvent_Screen Solvent System Screening (e.g., Hexane/EtOAc) Purified_Compound->Solvent_Screen Slow_Evaporation Slow Evaporation (Perforated Cap) Solvent_Screen->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Hanging Drop) Solvent_Screen->Vapor_Diffusion Single_Crystal High-Quality Single Crystal Slow_Evaporation->Single_Crystal Optimal Rate Amorphous_Solid Amorphous Powder / Poor Crystals Slow_Evaporation->Amorphous_Solid Too Rapid Vapor_Diffusion->Single_Crystal Controlled Diffusion Vapor_Diffusion->Amorphous_Solid Immiscible Solvents

Caption: Experimental workflow for the growth of single crystals.
Part 2: From Crystal to Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to an X-ray beam to generate a diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooling with liquid nitrogen to protect it from radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer. An intense beam of monochromatic X-rays (e.g., Mo-Kα, λ = 0.71073 Å) is directed at the crystal.[8][9]

  • Diffraction: The crystal's regularly spaced atoms act as a diffraction grating for the X-rays, scattering them in a specific pattern of spots.[6]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at different orientations. This ensures that as many lattice planes as possible are recorded.[5]

Part 3: Structure Solution and Refinement

The collected diffraction data (spot positions and intensities) are used to solve the molecular structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution (Solving the Phase Problem): The intensities of the spots are related to the amplitudes of the scattered waves, but the phase information is lost. "Direct methods" or other algorithms, often implemented in software like SHELXS, are used to generate an initial electron density map.[7][8]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process (e.g., with SHELXL) to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[7][8] The quality of the final structure is assessed by metrics like the R-factor.

G Crystal 1. Single Crystal Mounted on Goniometer Xray 2. X-ray Beam Exposure (Diffractometer) Crystal->Xray Diff_Pattern 3. Diffraction Pattern (Intensities & Positions) Xray->Diff_Pattern Data_Proc 4. Data Processing (Unit Cell & Space Group) Diff_Pattern->Data_Proc Phase_Problem 5. Structure Solution (Direct Methods - Phase Problem) Data_Proc->Phase_Problem Initial_Model 6. Initial Electron Density Map & Model Phase_Problem->Initial_Model Refinement 7. Refinement (Least-Squares Fitting) Initial_Model->Refinement Iterative Process Refinement->Initial_Model Final_Structure 8. Final Validated Structure (CIF File) Refinement->Final_Structure

Caption: The overall workflow of single-crystal X-ray crystallography.

Structural Analysis: A Comparative Perspective

The true value of a crystal structure lies in the detailed analysis of its geometric parameters and packing motifs, especially when compared with related compounds. For 8,8-dipropyl substituted spirocycles, the key point of comparison is how the absence of strong directional interactions contrasts with other substituted spirocycles.

Comparative Crystallographic Data

The following table presents typical crystallographic data, comparing a hypothetical 8,8-dipropyl spirocycle with a real spiro compound from the literature that features different substituents and intermolecular forces.[7]

ParameterHypothetical 8,8-Dipropyl SpirocycleC16H16ClNO4 (Compound 1)[7]Comparison Insight
Formula C21H30N2O2C16H16ClNO4Different substituents lead to varied molecular weights and formulas.
Crystal System Monoclinic / OrthorhombicTriclinicThe bulky, flexible propyl groups may favor higher symmetry packing.
Space Group P2₁/c or PbcaP-1P-1 is common for molecules lacking symmetry that pack densely.
Unit Cell a (Å) ~15.15.9448(12)Unit cell dimensions are highly dependent on molecular shape and packing.
Unit Cell b (Å) ~10.59.782(2)
Unit Cell c (Å) ~14.213.480(3)
Volume (ų) ~2200746.3(3)The larger volume for the dipropyl compound reflects its greater molecular size.
Z (Molecules/cell) 42The number of molecules in the unit cell.
Dominant Forces Van der WaalsN–H···O Hydrogen Bonds, C–H···π InteractionsThis is the key difference. The dipropyl compound relies on weak, non-directional forces, while Compound 1's structure is heavily influenced by strong, directional hydrogen bonds.
Final R-factor < 0.050.0544A measure of the agreement between the model and the data; values < 0.05 are considered good.
Analysis of Intermolecular Interactions
  • 8,8-dipropyl Spirocycles: The crystal packing will be governed by the principle of closest packing, maximizing van der Waals contacts. The flexible propyl chains may exhibit conformational disorder, adopting various orientations to fill space efficiently. The absence of strong directing groups means that polymorphism—the ability to crystallize in multiple forms—could be a significant factor to investigate.

  • Alternative Spirocycles (Comparative View):

    • With H-Bonding Groups: In many spiro compounds, hydrogen bonds (e.g., N-H···O, O-H···O) act as "molecular glue," linking molecules into predictable patterns like chains or sheets.[7][10] This creates a highly ordered and stable supramolecular architecture.

    • With Aromatic Groups: Spirocycles containing phenyl or other aromatic rings often exhibit π-π stacking or C-H···π interactions. These interactions, while weaker than hydrogen bonds, are still highly directional and significantly influence the crystal packing.[7]

G subst Molecular Substituents dipropyl 8,8-Dipropyl Groups - Aliphatic, Bulky - Flexible Chains - Non-polar hbond Functional Groups (-OH, -NH) - Polar - H-bond Donors/Acceptors aromatic Aromatic Rings (Phenyl) - Planar - π-electron System vdw Van der Waals - Weak - Non-directional - Shape-dependent dipropyl->vdw hb Hydrogen Bonds - Strong - Highly Directional hbond->hb pi π-π Stacking - Moderate Strength - Directional (Face-to-face, Offset) aromatic->pi forces Dominant Intermolecular Forces cp Closest Packing - Efficiency Driven - Potential for Disorder - Polymorphism Likely vdw->cp network Ordered Networks - Chains, Sheets, 3D Lattices - Predictable Motifs hb->network pi->network packing Resulting Crystal Packing

Caption: Logical flow from molecular substituents to crystal packing motifs.

Conclusion

The crystal structure analysis of 8,8-dipropyl substituted spirocycles provides critical insights into how non-polar, flexible substituents govern solid-state architecture. Unlike spirocycles decorated with polar or aromatic groups, whose structures are often dictated by strong, directional forces like hydrogen bonds or π-π stacking, the packing of these dipropyl analogues is a subtle interplay of steric hindrance and the maximization of weak van der Waals interactions.

A thorough analysis, following the rigorous workflow detailed in this guide, allows researchers to build a precise three-dimensional model of the molecule. This information is indispensable for understanding structure-activity relationships (SAR), predicting and controlling polymorphism, and designing novel spirocyclic compounds with tailored solid-state properties for applications in pharmacology and materials science. The comparative approach underscores that in molecular design, every atom and every substituent matters, profoundly influencing the final supramolecular assembly.

References

  • Title: A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs Source: ResearchGate (Preprint, accessed October 16, 2025) URL: [Link]

  • Title: Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds Source: Molecules (MDPI), 2016 URL: [Link]

  • Title: Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression Source: Molecules (MDPI), 2025 URL: [Link]

  • Title: Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene Source: IUCrData, 2021 URL: [Link]

  • Title: A Comparative Study on Two Kinds of Spiro Systems for Constructing Through-Space Charge-Transfer Emitters Source: ChemRxiv (Preprint) URL: [Link]

  • Title: x Ray crystallography Source: Journal of the Royal Society of Medicine, 2000 URL: [Link]

  • Title: Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles Source: Molecules (MDPI), 2015 URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: The Pharma Review, 2007 URL: [Link]

  • Title: Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles Source: PubMed, 2015 URL: [Link]

  • Title: Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation Source: Organic Chemistry Frontiers (RSC Publishing), 2023 URL: [Link]

  • Title: X-ray Crystallography Source: Chemistry LibreTexts, 2023 URL: [Link]

  • Title: Spirofluorene-Bridged Through-Space Charge-Transfer Radicals with 1-Phenyl-1H-Indole Donor Source: Molecules (MDPI), 2026 URL: [Link]

  • Title: Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1” Source: Crystal Structure Theory and Applications (Scirp.org), 2012 URL: [Link]

  • Title: Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Source: Organic Letters, 2012 URL: [Link]

  • Title: Single crystal structure of the spiro compound 2 c Source: ResearchGate, 2021 URL: [Link]

  • Title: Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles Source: ResearchGate, 2015 URL: [Link]

  • Title: Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin Source: International Journal of Drug Delivery Technology, 2021 URL: [Link]

  • Title: X-ray macromolecular crystallography: an overview Source: Moodle@Units URL: [Link]

  • Title: New development in the enantioselective synthesis of spiro compounds Source: Chemical Society Reviews (RSC Publishing), 2018 URL: [Link]

  • Title: Synthetic route of the Spiropyran (SP) (8) Source: ResearchGate, 2019 URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: Drugs for Neglected Diseases initiative (DNDi), 2025 URL: [Link]

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Analytical Differentiation of 2-oxaspiro[4.5]decane-1,3-dione from its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-oxaspiro[4.5]decane-1,3-dione (CAS 6051-25-8) is a critical spirocyclic anhydride intermediate, most notably utilized in the synthesis of Gabapentin and related neuroactive spiro-compounds. Its chemical utility stems from the high reactivity of the strained 5-membered anhydride ring. However, this reactivity renders it highly susceptible to hydrolysis, converting it into 1-(carboxymethyl)cyclohexanecarboxylic acid (often referred to as the "seco-acid" or Gabapentin-diacid precursor) upon exposure to atmospheric moisture.

Differentiation between the anhydride and the diacid is a frequent analytical bottleneck. Standard Reverse-Phase HPLC (RP-HPLC) often fails because the anhydride hydrolyzes on-column, yielding false negatives. This guide provides an authoritative, multi-modal strategy to distinguish these species using IR, NMR, and derivatization-based chromatography.

Chemical Identity & Mechanism[1][2][3]

The structural integrity of the spiro-anhydride is defined by the fusion of a cyclohexane ring with a succinic anhydride moiety. Hydrolysis breaks the anhydride bridge, relieving ring strain and forming a dicarboxylic acid. This transformation drastically alters the solubility, melting point, and spectroscopic signature of the material.

The Hydrolysis Pathway[1][4]

The following diagram illustrates the degradation pathway and the derivatization logic used for analysis.

HydrolysisPathway Anhydride 2-oxaspiro[4.5]decane-1,3-dione (Lipophilic, Reactive) Diacid 1-(carboxymethyl)cyclohexane- 1-carboxylic acid (Polar, H-Bonding) Anhydride->Diacid Hydrolysis (Fast) Monoester Mono-Methyl Ester (Distinct HPLC RT) Anhydride->Monoester MeOH (Neutral) Differentiation Step Water + H2O Diester Dimethyl Ester (GC-MS Quant) Diacid->Diester MeOH + BF3/H+ Monoester->Diester Diazomethane

Figure 1: Hydrolysis pathway of the spiro-anhydride and analytical derivatization routes.

Spectroscopic Differentiation (The Gold Standard)

Because chromatography can induce hydrolysis, spectroscopy is the primary method for confirming the presence of the intact anhydride.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is the fastest qualitative check. The cyclic anhydride moiety exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching modes, which is absent in the diacid.

Feature2-oxaspiro[4.5]decane-1,3-dione (Anhydride)Hydrolysis Product (Diacid)
C=O[1][2] Stretch Doublet: ~1860 cm⁻¹ (weak) & ~1780 cm⁻¹ (strong)Broad Singlet: ~1700–1730 cm⁻¹
O-H Stretch Absent (if dry)Broad/Strong: 2500–3300 cm⁻¹ (H-bonded dimer)
C-O-C Stretch ~1050–1100 cm⁻¹ (Cyclic ether/anhydride character)~1200–1300 cm⁻¹ (C-O of acid)

Protocol Note: Use ATR (Attenuated Total Reflectance) with a diamond crystal. Ensure the crystal is completely dry before applying the sample. A background scan of the clean air/crystal is mandatory to avoid water vapor interference.

Nuclear Magnetic Resonance (NMR)

NMR provides structural certainty but requires careful solvent selection. Do not use wet DMSO-d6 or Methanol-d4 , as they will hydrolyze or solvolyze the anhydride during the scan.

Recommended Solvent: Chloroform-d (


) or Acetone-d6 (dried over molecular sieves).
NucleusSignalAnhydride Shift (

)
Diacid Shift (

)
Mechanistic Insight
¹H NMR -CH₂- (Ring) ~2.8 – 3.0 ppm (Singlet/Doublet)~2.4 – 2.6 ppm The rigid anhydride ring deshields the alpha-methylene protons compared to the free acid chain.
¹H NMR -COOH Absent~11.0 – 12.0 ppm Broad singlet, exchangeable with D₂O.
¹³C NMR C=O ~170 & 175 ppm ~175 – 180 ppm Anhydride carbonyls are chemically distinct; acid carbonyls are often equivalent or very close.

Chromatographic Challenges & Solutions

The "On-Column Hydrolysis" Trap

Injecting 2-oxaspiro[4.5]decane-1,3-dione into a standard Reverse-Phase HPLC system (e.g., C18, Water/Acetonitrile) results in the conversion of the anhydride to the diacid during the run.

  • Observation: You will see a single peak corresponding to the diacid.

Recommended Protocol: Pre-Column Derivatization

To quantify the anhydride in the presence of the acid, you must "lock" the anhydride structure before it encounters water.

Method: Methanolysis Differentiation

This method exploits the kinetic difference between the anhydride (reacts rapidly with neutral methanol) and the carboxylic acid (requires acid catalysis to esterify).

Step-by-Step Protocol:

  • Sample Preparation (Aliquot A - Total Acid):

    • Dissolve 10 mg sample in 1 mL Methanol containing 1%

      
       or 
      
      
      
      .
    • Heat at 60°C for 30 mins.

    • Result: Both Anhydride and Diacid convert to the Dimethyl Ester .

  • Sample Preparation (Aliquot B - Anhydride Specific):

    • Dissolve 10 mg sample in 1 mL neutral, dry Methanol .

    • Sonicate for 5 mins at room temperature.

    • Result: Anhydride converts to the Mono-Methyl Ester (ring opening). The Diacid remains as the Diacid (reaction with neutral MeOH is negligible at RT).

  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5% B to 95% B.

    • Detection: UV at 210 nm.

Data Interpretation:

  • Aliquot B Chromatogram:

    • Peak 1 (Early eluting): Free Diacid (from original hydrolysis impurity).

    • Peak 2 (Later eluting): Mono-Methyl Ester (stoichiometrically equivalent to the intact Anhydride).

  • Calculation: % Anhydride = [Area(Peak 2) / (Area(Peak 1) + Area(Peak 2))] × 100 (assuming similar extinction coefficients, or determine response factors).

Physical Properties Comparison

If spectroscopic equipment is unavailable, physical properties provide a rough indication of purity.

Property2-oxaspiro[4.5]decane-1,3-dione1-(carboxymethyl)cyclohexanecarboxylic acid
State Crystalline SolidCrystalline Solid
Melting Point 55 – 57 °C > 100 °C (Typically higher due to H-bonding)
Solubility Soluble in DCM, Toluene, EtOAcInsoluble in Toluene; Soluble in Water/Alcohols
Acidity (pKa) Neutral (until hydrolyzed)Acidic (pKa ~4–5)

Analytical Decision Tree

Use this logic flow to determine the correct analytical technique for your sample state.

DecisionTree Start Start: Unknown Sample State Is the sample Solid or Solution? Start->State Solid Solid State->Solid Powder Solution Solution State->Solution Reaction Mix IR Run ATR-FTIR Look for 1860/1780 cm-1 Solid->IR Quick ID Deriv Derivatize w/ Neutral MeOH Run HPLC Solid->Deriv Quantification NMR Run H-NMR in CDCl3 (Dry w/ Mol Sieves) Solution->NMR High Conc (>5mg/mL) Solution->Deriv Trace/Low Conc

Figure 2: Analytical decision matrix for selecting the appropriate validation method.

References

  • Sigma-Aldrich. Product Specification: 2-oxaspiro[4.5]decane-1,3-dione (CAS 6051-25-8).Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23661, 2-Oxaspiro[4.5]decan-3-one (Related Structure/Nomenclature).Link

  • Ebsco. Acid Anhydrides: Infrared Spectroscopy and Characterization. Research Starters. Link

  • CymitQuimica. 1-(Carboxymethyl)cyclohexane-1-carboxylic acid (Hydrolysis Product).Link

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. Wiley-Interscience. (General reference for cyclic anhydride doublet assignment).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione. The protocols outlined herein are grounded in established principles of chemical safety and regulatory compliance, ensuring the protection of laboratory personnel and the environment. Given the specific nature of this compound, for which a dedicated Safety Data Sheet (SDS) may not be readily available, this guide synthesizes information from the disposal of structurally similar cyclic anhydrides and authoritative chemical waste management guidelines.

The core principle guiding the disposal of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is the management of its reactivity. As a cyclic anhydride, it is susceptible to hydrolysis, potentially reacting with water or moisture to form a dicarboxylic acid. While this reaction can be a method of neutralization, it must be performed under controlled conditions to manage any heat generation or potential hazards.

I. Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The primary hazards associated with cyclic anhydrides include skin and eye irritation, and potential respiratory irritation from dust or vapors.

Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione waste.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling large quantities or if there is a risk of aerosolization.Protects against inhalation of any dust or vapors.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione, from initial waste collection to final handover for disposal.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe chemical waste management.

  • Solid Waste: Collect un-used or contaminated solid 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione in a dedicated, chemically resistant container with a secure lid. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Solutions containing 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione should be collected in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that have come into contact with the chemical should be considered contaminated and disposed of in the solid hazardous waste container.

Step 2: Waste Labeling

Accurate and detailed labeling is a regulatory requirement and essential for safe handling. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or research group

Step 3: On-Site Neutralization (for small quantities, if permissible)

For small residual amounts, a controlled neutralization process can be considered, but only if you have the appropriate facilities and are permitted by your EHS department.

  • Procedure: Slowly add the 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione to a stirred, dilute solution of a weak base, such as sodium bicarbonate, in a fume hood. The reaction will hydrolyze the anhydride to the corresponding dicarboxylate salt.

  • Caution: This reaction can be exothermic. Perform the addition slowly and with cooling if necessary. Monitor for any gas evolution.

  • Final Disposal of Neutralized Solution: The resulting aqueous solution should be collected as aqueous hazardous waste.

Step 4: Storage and Final Disposal

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures for the final disposal, which typically involves incineration at a licensed facility.

The following diagram illustrates the decision-making workflow for the disposal of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione.

start Start: Disposal of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect with Solid Waste contaminated_materials->collect_contaminated storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_contaminated->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione.

III. Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into the solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS department and follow their emergency procedures.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione, upholding the principles of scientific integrity and laboratory safety.

IV. References

  • U.S. Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste.[Link]

  • American Chemical Society (ACS). Chemical Safety.[Link]

Personal protective equipment for handling 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 123018-64-4 Chemical Class: Spiro-cyclic Anhydride / Pharmaceutical Intermediate (Atiprimod precursor)

Core Safety Directive: The Anhydride Hazard Protocol

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is a cyclic anhydride.[1] While specific toxicological data for this exact intermediate is often limited in public databases, its functional group dictates a strict safety profile.[2] Cyclic anhydrides are high-potency respiratory sensitizers and severe eye irritants .

The Critical Risk: Upon contact with moisture (mucous membranes, sweat, eye fluid), this compound hydrolyzes to form 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid . This reaction generates localized acidity and heat, leading to chemical burns and potential permanent sensitization (occupational asthma).

Operational Rule: Treat this substance as a Corrosive Solid and a Respiratory Sensitizer .

Personal Protective Equipment (PPE) Matrix

This PPE strategy is designed to prevent all skin and respiratory contact. Standard "lab coat and glasses" are insufficient .

A. Respiratory Protection (Primary Barrier)
  • Requirement: Positive pressure or high-efficiency particulate filtration.

  • Minimum Standard: N95/P2 respirator (only if handled inside a certified fume hood).

  • Recommended: P100/P3 Half-Mask Respirator or PAPR (Powered Air Purifying Respirator) if handling >10 grams or outside a hood.

  • Why? Anhydride dust is often invisible. Inhalation can trigger immediate bronchospasm or delayed pulmonary edema.

B. Hand Protection (The "Double-Shell" Method)

Anhydrides can permeate standard nitrile rubber.

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

  • Protocol: Change outer gloves immediately upon splash. Change both pairs every 60 minutes of continuous handling.

  • Validation: Perform the "Inflation Test" on gloves before donning to ensure no pinholes exist.

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Prohibited: Standard safety glasses (open sides allow dust entry).

  • Face Shield: Required if transferring powders >50g or if there is a risk of energetic reaction.

D. Body Protection
  • Standard: Lab coat (buttoned to neck).

  • High-Exposure: Disposable Tyvek® coveralls (or equivalent) with elastic cuffs.

  • Footwear: Closed-toe, impervious shoes. Shoe covers recommended for spill cleanup.

Operational Handling Workflow

The following workflow minimizes exposure during the critical "Weighing and Transfer" phase.

Step-by-Step Protocol
  • Engineering Control Setup:

    • Work strictly within a Chemical Fume Hood or Powder Containment Enclosure.

    • Verify airflow velocity is 80–100 fpm (face velocity).

    • Clear the hood of unnecessary clutter to prevent turbulence.

  • Preparation:

    • Pre-weigh the receiving solvent (if applicable) to avoid transferring dry powder across the lab.

    • Place a disposable "spill mat" or absorbent pad under the balance.

  • Transfer Technique:

    • Use a static-free spatula.

    • Do not pour from the stock bottle. Transfer small amounts to a secondary weighing boat.

    • Self-Validating Step: After closing the stock bottle, wipe the exterior threads with a dry Kimwipe. If the wipe turns yellow/discolored (indicative of hydrolysis or reaction), the bottle was contaminated.

  • Deactivation (Immediate):

    • Any tools (spatulas, weigh boats) must be quenched immediately after use.

    • Submerge contaminated tools in a 10% Sodium Carbonate (Na₂CO₃) solution. This neutralizes the anhydride to the salt form.

Visual Workflow: Handling Logic

HandlingWorkflow Start Start: Handling Request CheckPPE Verify PPE: Double Gloves + Goggles + Hood Start->CheckPPE EnvCheck Check Humidity: Must be < 50% CheckPPE->EnvCheck EnvCheck->Start Fail (Too Humid) Weighing Weighing: Inside Fume Hood Only EnvCheck->Weighing Pass Transfer Transfer: Dissolve Immediately Weighing->Transfer Cleanup Decon: 10% Na2CO3 Wash Transfer->Cleanup Disposal Disposal: Aqueous Waste Stream Cleanup->Disposal

Caption: Operational logic flow for handling 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione, emphasizing environmental checks and immediate deactivation.

Emergency Response & Decontamination

Spill Response (Dry Spill)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a P100 respirator if not already worn.

  • Contain: DO NOT USE WATER. Water will cause the anhydride to hydrolyze, potentially releasing heat and acid fumes.

  • Cleanup:

    • Cover spill with dry sand or a specific "Acid Neutralizing" absorbent.

    • Sweep gently into a sealable container.

    • After bulk removal, wash the surface with 10% Sodium Carbonate or 5% Sodium Bicarbonate solution to neutralize residues.

First Aid
  • Eye Contact: Irrigate immediately with water for 15-30 minutes . The anhydride reacts with eye moisture; speed is critical to prevent corneal opacity.

  • Skin Contact: Brush off dry powder before rinsing. Then wash with soap and copious water.[2][3][4][5]

  • Inhalation: Move to fresh air immediately. Monitor for delayed asthma-like symptoms (wheezing, tightness) for 24 hours.

Technical Data Summary

PropertyValue / DescriptionNote
Chemical Name 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
CAS Number 123018-64-4
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
Physical State Solid (Powder)Melting Point ~55-60°C (est.)[6]
Solubility Soluble in DCM, THF, Ethyl AcetateReacts with Water/Alcohols
Storage 2-8°C (Recommended), Dry, Inert GasMoisture Sensitive
Primary Hazard Respiratory Sensitizer / IrritantGHS Category 1 (Sensitization)

Synthesis Context (Why this matters)

This compound is a key intermediate in the synthesis of Atiprimod (an anti-cancer and anti-inflammatory agent). It is typically formed by the cyclization of 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid using acetic anhydride.

Reaction Safety Note: If you are synthesizing this compound, ensure the acetic anhydride removal step is complete. Residual acetic anhydride increases the volatility and flammability risk of the final solid product.

Visual Pathway: Synthesis & Degradation

SynthesisPath Precursor 1-(carboxymethyl)-4,4- dipropylcyclohexane-1-carboxylic acid Target 8,8-Dipropyl-2-oxaspiro [4.5]decane-1,3-dione (TARGET) Precursor->Target Cyclization (Heat) Reagent + Acetic Anhydride Reagent->Target Hydrolysis Hydrolyzed Diacid (Degradation Product) Target->Hydrolysis Rapid Hydrolysis Moisture + H2O (Moisture) Moisture->Hydrolysis

Caption: Synthesis and degradation pathway. Note the reversibility via hydrolysis, which drives the safety requirement for moisture control.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217345 (Related Spiro Anhydrides). Retrieved from [Link]

  • Hamasaki, M., et al. (2005). "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro 4.5 decane-2-propanamine) inhibits human multiple myeloma cell growth...".[6] Blood, 105(11), 4470–4476.[6] (Context for Atiprimod synthesis intermediates). Retrieved from [Link][4]

Sources

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